molecular formula C17H19ClN4O4S B019030 Sildenafil chlorosulfonyl CAS No. 139756-22-2

Sildenafil chlorosulfonyl

Katalognummer: B019030
CAS-Nummer: 139756-22-2
Molekulargewicht: 410.9 g/mol
InChI-Schlüssel: RVVOSOSBFSYZDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS 139756-22-2) is a high-purity chemical intermediate with documented applications in medicinal chemistry research and drug discovery. This sildenafil derivative serves as a key synthetic building block for investigating phosphodiesterase (PDE) inhibition and exploring structure-activity relationships in the development of novel therapeutic agents. The compound features a chlorosulfonyl group that provides a reactive handle for further chemical modifications, enabling the synthesis of more complex analogs for biological evaluation. With a molecular formula of C17H19ClN4O4S and a molecular weight of 410.88 g/mol, this reagent is supplied with comprehensive characterization data to ensure reproducibility in research settings. Strictly for research and development purposes in laboratory settings only.

Eigenschaften

IUPAC Name

4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O4S/c1-4-6-12-14-15(22(3)21-12)17(23)20-16(19-14)11-9-10(27(18,24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVOSOSBFSYZDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)Cl)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461096
Record name 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139756-22-2
Record name 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139756-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo(4,3-d)pyrimidin-7-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139756222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(5-CHLOROSULFONYL-2-ETHOXYPHENYL)-1-METHYL-3-PROPYL-1,6-DIHYDRO-7H-PYRAZOLO(4,3-D)PYRIMIDIN-7-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y70Q28MLE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Sildenafil's Chlorosulfonyl Intermediate from 2-Ethoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthetic pathway to a crucial intermediate in the manufacture of Sildenafil (B151). The synthesis commences with 2-ethoxybenzoyl chloride and proceeds through a series of reactions to yield the chlorosulfonyl derivative of the core pyrazolopyrimidinone (B8486647) structure. This document details the experimental protocols, presents quantitative data for each step, and visualizes the synthetic workflow.

Synthetic Pathway Overview

The synthesis of the sildenafil chlorosulfonyl intermediate from 2-ethoxybenzoyl chloride is a multi-step process that involves the initial formation of an amide, followed by cyclization to form the pyrazolopyrimidinone core, and concluding with a chlorosulfonation reaction. This convergent synthesis strategy is an improvement over earlier linear routes, offering better overall yields and addressing some of the safety and environmental concerns of previous methods.[1]

The key transformations in this pathway are:

  • Amide Formation: Acylation of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with 2-ethoxybenzoyl chloride to form 4-(2-ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.

  • Cyclization: Base-catalyzed intramolecular condensation of the amide intermediate to yield 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.

  • Chlorosulfonation: Electrophilic aromatic substitution on the ethoxy-phenyl ring of the pyrazolopyrimidinone core using chlorosulfonic acid to introduce the chlorosulfonyl group at the 5-position, yielding 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.

This chlorosulfonyl derivative is the immediate precursor for the final condensation with 1-methylpiperazine (B117243) to produce Sildenafil.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key transformations in the synthesis pathway.

Synthesis of 4-(2-Ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

This step involves the acylation of the aminopyrazole carboxamide with 2-ethoxybenzoyl chloride.

Protocol:

In a 250 mL three-neck flask, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (21.8 g, 0.10 mol) is dissolved in ethyl acetate (B1210297) (200 mL) and triethylamine (B128534) (32 mL, 0.23 mol) to prepare a solution in an ice bath. To this solution, 2-ethoxybenzoyl chloride (17.0 mL, 0.11 mmol) is added dropwise, maintaining the temperature below 5°C. The resulting mixture is then stirred at room temperature for 2 hours. To quench the reaction, water (170 mL) and petroleum ether (100 mL) are added, and the mixture is stirred for an additional 30 minutes. The precipitated solid is collected by filtration, washed with water (170 mL), and dried at 70°C for 12 hours to afford the desired product as a white solid.[2]

Synthesis of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

This intramolecular cyclization is typically achieved under basic conditions.

Protocol:

The 4-(2-ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (32.0 g, from the previous step) is suspended in a suitable solvent such as ethanol. A strong base, for instance, an aqueous solution of sodium hydroxide, is added, and the mixture is heated to reflux. The reaction progress is monitored by a suitable technique like thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the pH is adjusted to neutral with an acid, leading to the precipitation of the product. The solid is then filtered, washed with water, and dried to yield the pyrazolopyrimidinone.[3] For an anhydrous alternative that can produce very clean product, the carboxamide can be slurried in tert-butyl alcohol, and potassium tert-butoxide is added. The mixture is then heated to reflux for 8 hours. After cooling and addition of water, the pH is adjusted to 7 with concentrated HCl to precipitate the product, which is then filtered, washed, and dried.[4]

Synthesis of 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

This final step introduces the reactive chlorosulfonyl group onto the phenyl ring.

Protocol:

To a flask containing chlorosulfonic acid (50 mL), 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one (25 g, 80.13 mmol) is added portion-wise at a temperature of 0–10 °C. To facilitate the reaction and improve yield, thionyl chloride (9.53 g, 80.13 mmol) is also added. The reaction mixture is then warmed to 20–30 °C and stirred for 4 hours. After the reaction is complete, the mixture is carefully poured onto approximately 500 g of ice, which causes the product to precipitate. The solid is then extracted with dichloromethane (B109758) (250 mL). The organic layer is separated and washed with a 5% w/w aqueous sodium bicarbonate solution (100 mL). The resulting dichloromethane solution containing the final chlorosulfonyl product can be used directly in the subsequent reaction with 1-methylpiperazine.

Quantitative Data Summary

The following table summarizes the quantitative data for each key step in the synthesis pathway.

StepReactantsProductYield (%)Purity (%)Melting Point (°C)
1. Amide Formation4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, 2-ethoxybenzoyl chloride4-(2-ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide95-153 - 154
2. Cyclization4-(2-ethoxybenzamido)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one90.2-189 - 190
3. Chlorosulfonation5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, Chlorosulfonic acid, Thionyl chloride5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-oneHigh--

Note: Purity data is often determined by HPLC, and melting points are for the isolated, purified products. The yield for the chlorosulfonation step is reported to be high, though a specific percentage is not always provided in the literature as the product is often used directly in the next step.

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis pathway from 2-ethoxybenzoyl chloride to the target chlorosulfonyl intermediate.

Sildenafil_Synthesis_Pathway A 2-Ethoxybenzoyl Chloride C 4-(2-Ethoxybenzamido)-1-methyl-3-propyl- 1H-pyrazole-5-carboxamide A->C Acylation (Et3N, Ethyl Acetate) B 4-Amino-1-methyl-3-propyl- 1H-pyrazole-5-carboxamide B->C D 5-(2-Ethoxyphenyl)-1-methyl-3-propyl- 1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one C->D Cyclization (Base, Heat) E 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl- 3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one D->E Chlorosulfonation (ClSO3H, SOCl2)

Caption: Synthesis pathway from 2-ethoxybenzoyl chloride.

Conclusion

This technical guide has detailed a robust and efficient synthetic route to a key chlorosulfonylated intermediate of Sildenafil, starting from 2-ethoxybenzoyl chloride. The provided experimental protocols and quantitative data offer valuable insights for researchers and professionals in the field of drug development and manufacturing. The visualized workflow provides a clear and concise overview of the entire process. This pathway represents a significant advancement in the synthesis of Sildenafil, optimizing for yield, safety, and environmental impact.

References

Chemical properties and structure of sildenafil chlorosulfonyl.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sildenafil (B151) chlorosulfonyl (CAS No: 139756-22-2) is a critical synthetic intermediate in the manufacturing of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary hypertension.[1][2] This compound is also recognized as a potential process-related impurity in commercial sildenafil preparations. A thorough understanding of its chemical properties, structure, and synthesis is paramount for process optimization, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the chemical and physical properties of sildenafil chlorosulfonyl, detailed experimental protocols for its synthesis, and a discussion of relevant analytical methodologies.

Chemical Structure and Properties

This compound, systematically named 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride, is a complex organic molecule incorporating a pyrazolopyrimidinone (B8486647) core structure linked to an ethoxy-substituted phenylsulfonyl chloride moiety.

Chemical Identifiers
IdentifierValue
CAS Number 139756-22-2[2]
Molecular Formula C₁₇H₁₉ClN₄O₄S[3]
Molecular Weight 410.9 g/mol [3]
IUPAC Name 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-5-yl)benzenesulfonyl chloride
Synonyms CMP, 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one[3]
InChI Key RVVOSOSBFSYZDM-UHFFFAOYSA-N[2]
SMILES CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)Cl)OCC)C[2]
Physicochemical Properties
PropertyValueSource(s)
Appearance White to off-white or pale beige solid[2]
Melting Point 180-182 °C[2]
Solubility Chloroform (1 mg/ml), Slightly soluble in DMSO and Methanol (with heating)[3]
Stability Moisture sensitive[2]
Storage -20°C or in an inert atmosphere at 2-8°C[2][3]
UV λmax 273 nm[3]

Synthesis of this compound

This compound is synthesized via an electrophilic aromatic substitution (chlorosulfonation) reaction on its precursor, 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.

Synthetic Pathway

The overall reaction involves the treatment of the sildenafil precursor with chlorosulfonic acid, which introduces the chlorosulfonyl group onto the phenyl ring.

G Synthesis of this compound cluster_reactants Reactants cluster_product Product precursor 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one reaction_node Chlorosulfonation precursor->reaction_node reagent Chlorosulfonic Acid (ClSO3H) (Optional: Thionyl Chloride) reagent->reaction_node product This compound reaction_node->product

Caption: Synthetic pathway for the preparation of this compound.

Experimental Protocol: Chlorosulfonation

This protocol is a composite of several described methods.[1][2]

Materials:

  • 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (1.0 equivalent)

  • Chlorosulfonic acid (approx. 5-10 equivalents)

  • Thionyl chloride (optional, approx. 1.0 equivalent)[1]

  • Dichloromethane (B109758) (for extraction)

  • 5% w/w aqueous sodium bicarbonate solution

  • Ice

Procedure:

  • In a three-neck flask equipped with a mechanical stirrer and under an inert atmosphere, add chlorosulfonic acid (and optionally, thionyl chloride).

  • Cool the flask in an ice bath to 0-10°C.

  • Slowly add 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one in portions, maintaining the internal temperature below 10°C. The reaction is exothermic.[2]

  • After the addition is complete, raise the temperature to 20-30°C and stir for 4-12 hours until the reaction is complete (monitored by TLC or HPLC).[1][2]

  • Slowly pour the reaction mixture onto a sufficient amount of crushed ice with vigorous stirring. A white solid will precipitate.[2]

  • Extract the product with dichloromethane.[1]

  • Wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize any remaining acid.[1]

  • The resulting dichloromethane solution containing this compound can be used directly in the subsequent step of sildenafil synthesis or concentrated to isolate the solid product.[1]

Analytical Characterization

Accurate analytical characterization of this compound is crucial for quality control. While specific spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry are often proprietary and included with commercial standards, general analytical techniques are well-documented.[4][5]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound and for quantifying it as an impurity in sildenafil API.

Typical HPLC Method Parameters for Sildenafil and Related Impurities:

ParameterDescriptionSource(s)
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile, methanol).[7][8]
Flow Rate 1.0 mL/min[6]
Detection UV at approximately 230-290 nm[6][8]
Temperature 30 °C[9]

Experimental Workflow for HPLC Analysis:

G HPLC Analysis Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent (e.g., Mobile Phase) A->B C Filter through 0.45µm membrane B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Areas F->G H Quantify against Standard G->H

Caption: General workflow for the HPLC analysis of this compound.

Role in Drug Development and Manufacturing

This compound is not intended for therapeutic use but is a pivotal molecule in the synthesis of sildenafil. The chlorosulfonyl group is a reactive handle that allows for the subsequent coupling with N-methylpiperazine to form the sulfonamide linkage present in the final sildenafil molecule.

As a process-related impurity, its presence in the final drug product must be carefully controlled to meet regulatory standards. The development of robust analytical methods for its detection and quantification is therefore a critical aspect of quality assurance in sildenafil manufacturing.

Safety Information

This compound is a hazardous substance and should be handled with appropriate personal protective equipment in a laboratory setting. It is classified as corrosive and harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage.[2]

Conclusion

This compound is a well-characterized intermediate with a defined role in the synthesis of sildenafil. Its chemical and physical properties are well-established, and its synthesis is achievable through standard organic chemistry techniques. For professionals in drug development and manufacturing, a comprehensive understanding of this intermediate is essential for process control, impurity management, and the consistent production of high-quality sildenafil. Further research into more efficient and greener synthetic routes for this intermediate could contribute to improved manufacturing processes.

References

The Pivotal Role of Sildenafil Chlorosulfonyl in the Synthesis of Sildenafil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sildenafil (B151), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), has become a cornerstone in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] The commercial success of sildenafil has driven extensive research into its synthetic pathways, aiming for efficiency, scalability, and purity. A critical intermediate in the most common synthetic routes is 5-(2-ethoxy-5-chlorosulfonyl)phenyl-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, commonly known as sildenafil chlorosulfonyl.[3][4] This technical guide provides an in-depth analysis of the synthesis, properties, and role of this compound as a pivotal synthetic intermediate. It includes detailed experimental protocols, quantitative data, and visual representations of the synthetic and signaling pathways to support researchers and professionals in the field of drug development.

Introduction to Sildenafil and its Synthesis

Sildenafil's therapeutic action is rooted in its ability to inhibit the cGMP-specific phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum and pulmonary vasculature.[1][2] By inhibiting PDE5, sildenafil leads to elevated cGMP levels, promoting smooth muscle relaxation and vasodilation. The synthesis of sildenafil is a multi-step process, with a key step being the introduction of the sulfonyl group, which is essential for the molecule's activity. The chlorosulfonated intermediate, this compound, is the direct precursor to the final condensation step that completes the sildenafil molecule.[1][5]

Synthesis of this compound

The formation of this compound is a critical step that influences the overall yield and purity of the final sildenafil product. The process involves the chlorosulfonation of the pyrazolopyrimidinone (B8486647) precursor.

Synthetic Pathway Overview

The synthesis of this compound typically starts from 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. This precursor is subjected to chlorosulfonation to introduce the chlorosulfonyl group onto the phenyl ring.

Synthesis_of_Sildenafil_Chlorosulfonyl cluster_0 Synthesis of this compound precursor 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl- 1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one reagents Chlorosulfonic acid (ClSO3H) ± Thionyl chloride (SOCl2) precursor->reagents Chlorosulfonation intermediate This compound (5-(2-ethoxy-5-chlorosulfonyl)phenyl-1-methyl-3-n-propyl- 1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one) reagents->intermediate

Caption: Synthetic pathway for this compound.

Experimental Protocol for the Synthesis of this compound

An improved and commonly cited method for the synthesis of this compound involves the use of chlorosulfonic acid in combination with thionyl chloride to drive the reaction to completion.[2]

Materials:

  • 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

  • Chlorosulfonic acid

  • Thionyl chloride

  • Dichloromethane (B109758)

  • Ice

  • 5% w/w aqueous sodium bicarbonate solution

Procedure:

  • To a flask containing chlorosulfonic acid (50 mL), add 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (25 g, 80.13 mmol) portion-wise at a temperature of 0–10 °C.[6]

  • Following the addition, add thionyl chloride (9.53 g, 80.13 mmol) to the reaction mixture.[6]

  • Allow the reaction mass temperature to rise to 20–30 °C and stir for 4 hours to ensure the reaction is complete.[6]

  • Carefully pour the reaction mixture onto ice (approximately 500 g).

  • Extract the product with dichloromethane (250 mL).

  • Separate the dichloromethane layer and wash it with a 5% w/w aqueous sodium bicarbonate solution (100 mL).[6]

  • The resulting dichloromethane layer containing this compound is typically used directly in the next synthetic step without further purification.

Role of this compound in Sildenafil Synthesis

This compound is the key electrophilic intermediate that reacts with N-methylpiperazine in a nucleophilic substitution reaction to form the final sildenafil base.

Synthetic Pathway Overview

The sulfonyl chloride group of this compound is highly reactive towards amines, allowing for the efficient formation of the sulfonamide bond.

Sildenafil_Synthesis_from_Intermediate cluster_1 Synthesis of Sildenafil from this compound intermediate This compound reagent N-methylpiperazine intermediate->reagent Condensation product Sildenafil reagent->product

Caption: Condensation of this compound with N-methylpiperazine.

Experimental Protocol for the Synthesis of Sildenafil from this compound

Materials:

  • Dichloromethane solution containing this compound

  • N-methylpiperazine

  • 5% w/w aqueous sodium bicarbonate solution

  • Demineralized (DM) water

  • Methanol (B129727)

Procedure:

  • To the dichloromethane layer containing this compound, add N-methylpiperazine (9.6 g, 96 mmol) and stir the mixture for 1 hour at 20–25 °C.[2]

  • Wash the reaction mass with a 5% w/w aqueous sodium bicarbonate solution (100 mL) followed by demineralized water (100 mL).[2]

  • Concentrate the dichloromethane layer at a temperature below 50 °C.

  • Add methanol to the residue to crystallize the sildenafil product.

  • Filter the product and dry it at 55–60 °C under vacuum to obtain pure sildenafil.[2]

Quantitative Data

The efficiency of the synthetic steps involving this compound is crucial for the overall process viability. The following tables summarize key quantitative data from the synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₁₉ClN₄O₄S[7]
Molecular Weight 410.9 g/mol [7]
Appearance Off-White Solid[3]
Melting Point 180-182 °C[8]
Solubility Chloroform: 1 mg/ml; DMSO: slightly soluble[7]

Table 2: Reaction Yields

Reaction StepProductYieldReference
ChlorosulfonationThis compoundNot typically isolated, used in situ[2]
CondensationSildenafil90%[2]

Sildenafil's Mechanism of Action: A Signaling Pathway Overview

Understanding the biological target of sildenafil provides context for the importance of its synthesis. Sildenafil functions by inhibiting PDE5, which is part of the nitric oxide (NO) signaling pathway.

Sildenafil_Signaling_Pathway cluster_2 Sildenafil Signaling Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase Type 5 (PDE5) cGMP->PDE5 Hydrolyzes Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation Promotes Five_GMP 5'-GMP PDE5->Five_GMP Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: The nitric oxide/cGMP signaling pathway and the inhibitory action of sildenafil on PDE5.

Conclusion

This compound is a cornerstone intermediate in the chemical synthesis of sildenafil. The chlorosulfonation of its precursor and the subsequent condensation with N-methylpiperazine are robust and high-yielding reactions that are critical for the industrial production of this widely used pharmaceutical. The detailed protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals involved in the synthesis and development of sildenafil and related compounds. A thorough understanding of the role of this compound is essential for process optimization, impurity profiling, and the development of novel synthetic strategies.

References

The Genesis of a Blockbuster: An In-depth Technical Guide to the Discovery and Development of Sildenafil Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways developed for sildenafil (B151) (Viagra®), a landmark pharmaceutical for the treatment of erectile dysfunction. From the initial discovery chemistry to the optimized commercial process, this document details the evolution of sildenafil synthesis, emphasizing the chemical strategies, experimental methodologies, and process improvements that have shaped its production.

Introduction: From Angina Treatment to a Global Phenomenon

Sildenafil was originally investigated by Pfizer scientists as a potential treatment for hypertension and angina pectoris. The molecule was designed as a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme prevalent in the corpus cavernosum of the penis. During clinical trials, an unexpected side effect—the induction of penile erections—was observed, leading to a pivotal shift in its therapeutic application. This serendipitous discovery culminated in the approval of sildenafil citrate (B86180) in 1998 as the first oral treatment for erectile dysfunction, marking a significant milestone in pharmaceutical history.

The journey from a laboratory curiosity to a globally recognized medication involved a significant evolution in its chemical synthesis. The initial route, while suitable for medicinal chemistry exploration, presented several challenges for large-scale production, including a linear sequence, the use of hazardous reagents in late stages, and a substantial environmental footprint. This necessitated the development of a more efficient, convergent, and environmentally benign commercial synthesis.

The Initial Medicinal Chemistry Route

The first synthesis of sildenafil, developed during the drug discovery phase, was a linear nine-step process. While effective for producing small quantities for initial studies, it was not amenable to large-scale manufacture due to several inherent drawbacks.

Synthesis of the Pyrazole (B372694) Core

The synthesis commenced with the construction of the pyrazole ring, a key structural motif of sildenafil.

Experimental Protocol: Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid

  • Step 1: Diketoester Formation: 2-Pentanone is reacted with diethyl oxalate (B1200264) to form a diketoester.

  • Step 2: Pyrazole Formation: The diketoester is then cyclized with hydrazine (B178648) to yield the pyrazole ring system.

  • Step 3: N-Methylation: The pyrazole is regioselectively methylated using dimethyl sulfate.

  • Step 4: Hydrolysis: The resulting ester is hydrolyzed with aqueous sodium hydroxide (B78521) to afford 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.

Functionalization and Amide Formation

The pyrazole carboxylic acid intermediate underwent further functionalization to introduce the necessary substituents for the subsequent cyclization.

Experimental Protocol: Synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

  • Step 5: Nitration: The pyrazole-5-carboxylic acid is nitrated using a mixture of fuming nitric acid and oleum (B3057394) at elevated temperatures. This step is highly exothermic and requires careful temperature control to prevent runaway reactions and decarboxylation.

  • Step 6: Amide Formation: The nitro-substituted carboxylic acid is converted to the corresponding carboxamide by treatment with thionyl chloride followed by aqueous ammonia.

  • Step 7: Nitro Group Reduction: The nitro group is reduced to an amine using a reducing agent such as tin(II) chloride. The use of heavy metals like tin posed environmental concerns in the original process.

Acylation, Cyclization, and Final Assembly

The final steps of the medicinal chemistry route involved the acylation of the aminopyrazole, cyclization to form the pyrazolopyrimidinone (B8486647) core, and the introduction of the sulfonamide moiety.

Experimental Protocol: Synthesis of Sildenafil

  • Step 8: Acylation: The 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is acylated with 2-ethoxybenzoyl chloride.

  • Step 9: Cyclization: The resulting diamide (B1670390) is cyclized under basic conditions, initially using aqueous sodium hydroxide and hydrogen peroxide, to form the pyrazolopyrimidinone ring system.

  • Step 10: Chlorosulfonation: The pyrazolopyrimidinone intermediate is then chlorosulfonated at the 5'-position of the phenyl ring using chlorosulfonic acid. This late-stage introduction of a reactive group was a significant drawback of this route.

  • Step 11: Sulfonamide Formation: Finally, the sulfonyl chloride is reacted with 1-methylpiperazine (B117243) to yield sildenafil.

Drawbacks of the Medicinal Chemistry Route

The initial synthesis route had several disadvantages for large-scale production:

  • Linearity: The nine-step linear sequence resulted in a low overall yield.

  • Hazardous Reagents: The use of potentially toxic materials like the sulfonyl chloride in the final steps required extensive purification of the final product.

  • Scale-up Difficulties: The chlorosulfonation reaction was difficult to scale up due to competing hydrolysis.

  • Environmental Impact: The late-stage chlorosulfonation and the use of heavy metals contributed to a significant amount of aqueous waste.

The Optimized Commercial Synthesis

Recognizing the limitations of the initial route, Pfizer's process chemistry team developed a more convergent and environmentally friendly commercial synthesis. This redesigned route addressed the key issues of the medicinal chemistry approach by reordering the synthetic steps and employing cleaner reaction conditions.

Early Stage Introduction of the Sulfonamide Group

A key strategic change in the commercial process was the early-stage introduction of the sulfonamide moiety. This avoided the problematic late-stage chlorosulfonation of a complex intermediate.

Experimental Protocol: Synthesis of 5-(4-methylpiperazin-1-yl)sulfonyl-2-ethoxybenzoic acid

  • Step 1: Chlorosulfonation of 2-Ethoxybenzoic Acid: 2-Ethoxybenzoic acid is chlorosulfonated using chlorosulfonic acid and thionyl chloride. The use of molten 2-ethoxybenzoic acid allowed for a reduction in solvent volume.

  • Step 2: Sulfonamide Formation: The resulting sulfonyl chloride is reacted with 1-methylpiperazine in water to form the sulfonamide. This step avoids the use of organic solvents.

Convergent Amide Coupling and Cyclization

The commercial route employs a convergent strategy where the two key fragments, the sulfonamide-bearing benzoic acid and the aminopyrazole carboxamide, are coupled before the final cyclization.

Experimental Protocol: Synthesis of Sildenafil

  • Step 3: Amide Coupling: The sulfonamide-functionalized benzoic acid is coupled with 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. This is achieved by activating the carboxylic acid, for example, with N,N'-carbonyldiimidazole (CDI).

  • Step 4: Cyclization: The final and key step is the intramolecular cyclization of the amide intermediate to form the pyrazolopyrimidinone ring of sildenafil. This is carried out under anhydrous conditions using a strong base such as potassium tert-butoxide in tert-butanol. This "clean" cyclization as the final step was a major improvement, leading to high yields of the final product with minimal side reactions.

Sildenafil Citrate Salt Formation

For pharmaceutical use, sildenafil is converted to its citrate salt.

Experimental Protocol: Sildenafil Citrate Formation

Sildenafil base is dissolved in a suitable solvent, such as a mixture of acetone (B3395972) and water, and treated with a solution of citric acid to precipitate sildenafil citrate.

Quantitative Data Summary

The following tables summarize the reported yields for the different synthetic routes of sildenafil, providing a clear comparison of their efficiency.

Table 1: Yields for the Initial Medicinal Chemistry Route

StepProductYield (%)
Pyrazole formation and N-methylation1-methyl-3-propyl-1H-pyrazole-5-carboxylate~60-70
Hydrolysis1-methyl-3-propyl-1H-pyrazole-5-carboxylic acidHigh
Nitration1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid~85
Amide formation1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamideHigh
Nitro reduction4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide~70
Acylation and CyclizationPyrazolopyrimidinone intermediateModerate
Chlorosulfonation and Sulfonamide formationSildenafilModerate
Overall Yield Sildenafil ~27.6

Table 2: Yields for the Commercial Synthesis Route

StepProductYield (%)
Chlorosulfonation and Sulfonamide formation5-(4-methylpiperazin-1-yl)sulfonyl-2-ethoxybenzoic acidHigh
Amide CouplingN-(4-amino-1-methyl-3-propyl-1H-pyrazole-5-carbonyl)-...-benzamideHigh
CyclizationSildenafilup to 95
Overall Yield Sildenafil ~47.8 - 51.7
Citrate Salt FormationSildenafil Citrate99-100

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the key synthetic routes for sildenafil.

Medicinal_Chemistry_Route A 2-Pentanone + Diethyl Oxalate B Diketoester A->B Condensation C Pyrazole B->C Hydrazine D N-Methylated Pyrazole Ester C->D Dimethyl Sulfate E Pyrazole Carboxylic Acid D->E Hydrolysis F Nitro-Pyrazole Carboxylic Acid E->F Nitration G Nitro-Pyrazole Carboxamide F->G Amidation H Amino-Pyrazole Carboxamide G->H Reduction I Acylated Amino-Pyrazole H->I 2-Ethoxybenzoyl chloride J Pyrazolopyrimidinone I->J Cyclization K Sildenafil J->K 1. Chlorosulfonation 2. 1-Methylpiperazine

Caption: Initial Medicinal Chemistry Route to Sildenafil.

Commercial_Synthesis_Route cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A1 2-Ethoxybenzoic Acid A2 5-Chlorosulfonyl-2-ethoxybenzoic acid A1->A2 Chlorosulfonation A3 Sulfonamide Benzoic Acid A2->A3 1-Methylpiperazine C Coupled Amide Intermediate A3->C Amide Coupling (with Fragment B) B1 Pyrazole Carboxylic Acid B2 Nitro-Pyrazole Carboxylic Acid B1->B2 Nitration B3 Nitro-Pyrazole Carboxamide B2->B3 Amidation B4 Amino-Pyrazole Carboxamide B3->B4 Reduction B4->C D Sildenafil C->D Cyclization E Sildenafil Citrate D->E Citric Acid

An In-depth Technical Guide on the Physical Properties of Sildenafil Chlorosulfonyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of sildenafil (B151) chlorosulfonyl, a key intermediate in the synthesis of sildenafil. The document details its melting point and solubility characteristics, outlines standardized experimental protocols for their determination, and includes a workflow diagram for its role in the synthesis of sildenafil.

Physical Properties of Sildenafil Chlorosulfonyl

This compound presents as a white to pale beige solid.[1][2] Its key physical properties are summarized in the table below.

PropertyValueReference
Melting Point 180-182 °C[1][2][3]
Solubility Qualitative Description
Chloroform: Slightly soluble[1]
Methanol: Slightly soluble (with heating)[1]
Dimethyl Sulfoxide (DMSO): Soluble[3]
Ether: Soluble[3]

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting point and solubility of pharmaceutical compounds like this compound. These protocols are based on established pharmacopeial guidelines.

The melting point of this compound can be determined using the capillary method, a standard procedure in pharmaceutical analysis.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus with a temperature-controlled block and a viewing lens

  • Glass capillary tubes (closed at one end)

  • Thermometer calibrated against certified standards

  • Spatula

  • Mortar and pestle (optional, for sample preparation)

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample to a fine powder.

  • Capillary Tube Loading: Introduce the powdered sample into the open end of a capillary tube. Tap the closed end of the tube on a hard surface to pack the sample into a compact column at the bottom. The packed sample height should be approximately 2-4 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating: Heat the block at a steady rate. For an unknown sample, a preliminary rapid heating can be performed to determine an approximate melting range.

  • Determination: For an accurate measurement, begin heating at a slower rate (e.g., 1-2 °C per minute) when the temperature is about 10-15 °C below the expected melting point.

  • Observation: Observe the sample through the viewing lens. Record the temperature at which the first signs of melting (the substance begins to collapse or liquefy) are observed and the temperature at which the sample is completely molten. The range between these two temperatures is the melting range.

Given the lack of specific quantitative data, a general protocol for determining the solubility of a compound like this compound is provided. This can be adapted for various solvents.

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of the solute and solvent as well as on temperature, pressure, and the pH of the solution.

Apparatus:

  • Analytical balance

  • Vials or test tubes with closures

  • Constant temperature shaker or water bath

  • Vortex mixer

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure (Shake-Flask Method):

  • Solvent Selection: Choose the solvents of interest (e.g., chloroform, methanol, dimethyl sulfoxide, ether).

  • Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

  • Filtration: Filter the aliquot through a suitable syringe filter to remove any remaining solid particles.

  • Quantification:

    • For Qualitative Assessment: Observe if the compound dissolves visually at a certain concentration.

    • For Semi-Quantitative/Quantitative Assessment: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL).

Sildenafil Synthesis Workflow

This compound is a crucial intermediate in the synthesis of sildenafil. The following diagram illustrates the experimental workflow from the precursor to sildenafil, highlighting the role of this compound.

sildenafil_synthesis_workflow Experimental Workflow: Synthesis of Sildenafil precursor 5-(2-ethoxyphenyl)-1-methyl-3-propyl- 1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one chlorosulfonation Chlorosulfonation (Chlorosulfonic Acid) precursor->chlorosulfonation Reacts with intermediate This compound chlorosulfonation->intermediate Yields condensation Condensation (1-methylpiperazine) intermediate->condensation Reacts with sildenafil Sildenafil condensation->sildenafil Yields

Caption: A simplified workflow for the synthesis of sildenafil, showing the formation of the key intermediate, this compound.

This guide provides foundational technical information for professionals working with this compound. The provided protocols and workflow diagram are intended to support research, development, and quality control activities related to sildenafil and its intermediates.

References

Spectroscopic data (NMR, IR, Mass Spec) for sildenafil chlorosulfonyl.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sildenafil (B151) chlorosulfonyl, scientifically known as 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is a crucial intermediate in the synthesis of Sildenafil, the active pharmaceutical ingredient in Viagra®. It is also considered a potential impurity in the final drug product. A thorough understanding of its spectroscopic profile is essential for quality control, process optimization, and regulatory compliance in the pharmaceutical industry. This technical guide provides a comprehensive overview of the available spectroscopic data for sildenafil chlorosulfonyl, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Information

PropertyValue
Chemical Name 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
CAS Number 139756-22-2
Molecular Formula C₁₇H₁₉ClN₄O₄S
Molecular Weight 410.88 g/mol

Spectroscopic Data

While detailed, publicly available spectra are limited, the following tables summarize the expected and reported spectroscopic data based on the analysis of sildenafil and its related impurities. This data is critical for the structural elucidation and purity assessment of this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2-8.4d1HAromatic H (ortho to -SO₂Cl)
~7.9-8.1dd1HAromatic H (meta to -SO₂Cl)
~7.2-7.4d1HAromatic H (ortho to ethoxy)
~4.2-4.4q2H-OCH₂CH₃
~4.1-4.3s3HN-CH₃
~2.8-3.0t2HPyrazole-CH₂CH₂CH₃
~1.7-1.9m2HPyrazole-CH₂CH₂CH₃
~1.4-1.6t3H-OCH₂CH₃
~0.9-1.1t3HPyrazole-CH₂CH₂CH₃

Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. The exact chemical shifts can vary based on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~160C=O
~158Aromatic C-O
~148Pyrazole C
~145Pyrimidine C
~138Aromatic C-SO₂Cl
~135Aromatic CH
~130Aromatic C
~125Aromatic CH
~115Aromatic CH
~65-OCH₂CH₃
~37N-CH₃
~30Pyrazole-CH₂CH₂CH₃
~22Pyrazole-CH₂CH₂CH₃
~14-OCH₂CH₃
~13Pyrazole-CH₂CH₂CH₃

Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2960-2850MediumAliphatic C-H stretch
~1690StrongC=O stretch (lactam)
~1600, ~1470MediumAromatic C=C stretch
~1370, ~1180StrongS=O stretch (sulfonyl chloride)
~1250StrongAr-O-C stretch (asymmetric)
~1040StrongAr-O-C stretch (symmetric)
Table 4: Mass Spectrometry Data
m/z (Mass-to-Charge Ratio)Interpretation
411.08[M+H]⁺ (Calculated for C₁₇H₂₀ClN₄O₄S⁺)
410.07[M]⁺ (Calculated for C₁₇H₁₉ClN₄O₄S)
375[M-Cl]⁺
312[M-SO₂Cl]⁺

Note: Fragmentation patterns can vary depending on the ionization technique used (e.g., ESI, CI, EI).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These are based on standard analytical chemistry practices and information from the synthesis and analysis of sildenafil and its impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Varian Mercury 300 (300 MHz for ¹H NMR) or equivalent.

  • ¹H NMR Acquisition:

    • Acquire the proton spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate the peaks and determine the multiplicities (singlet, doublet, triplet, etc.).

  • ¹³C NMR Acquisition:

    • Acquire the carbon spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a relevant m/z range.

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the daughter ions.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Sildenafil Chlorosulfonyl Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Relationship between Synthesis and Analysis

This diagram illustrates the key steps in the synthesis of sildenafil and the position at which this compound is formed and subsequently analyzed.

Synthesis_and_Analysis_Relationship Start Starting Materials Chlorosulfonation Chlorosulfonation Reaction Start->Chlorosulfonation Sildenafil_Chlorosulfonyl This compound (Intermediate) Chlorosulfonation->Sildenafil_Chlorosulfonyl Spectroscopic_Analysis Spectroscopic Analysis (NMR, IR, MS) Sildenafil_Chlorosulfonyl->Spectroscopic_Analysis Reaction_with_Piperazine Reaction with N-methylpiperazine Sildenafil_Chlorosulfonyl->Reaction_with_Piperazine Sildenafil_Base Sildenafil Base Reaction_with_Piperazine->Sildenafil_Base Final_Product Final Product (Sildenafil Citrate) Sildenafil_Base->Final_Product

Caption: The central role of this compound and its analysis in the synthesis of sildenafil.

The Chlorosulfonyl Moiety: A Linchpin in the Synthesis and Efficacy of Sildenafil and other PDE5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sildenafil (B151), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), has revolutionized the treatment of erectile dysfunction and pulmonary arterial hypertension. A critical step in the chemical synthesis of sildenafil involves the introduction of a chlorosulfonyl group onto a phenyl ring, creating a key intermediate, 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. This reactive moiety is essential for the subsequent coupling with 1-methylpiperazine (B117243) to complete the sildenafil molecule. This technical guide provides a comprehensive overview of the role of the sildenafil chlorosulfonyl derivative in the synthesis of PDE5 inhibitors, details the experimental protocols for its formation and subsequent reaction, presents quantitative data on the inhibitory activity of sildenafil and related compounds, and illustrates the core signaling pathway involved in its mechanism of action.

Introduction: The Significance of the Chlorosulfonyl Group in Sildenafil Synthesis

The synthesis of sildenafil is a multi-step process that culminates in the formation of a complex heterocyclic structure. One of the pivotal transformations in this synthesis is the chlorosulfonation of the phenyl ring of an advanced intermediate. This reaction introduces a highly reactive sulfonyl chloride (-SO₂Cl) group, which serves as an electrophilic handle for the subsequent nucleophilic substitution reaction with 1-methylpiperazine. The successful and efficient execution of this chlorosulfonation and the subsequent coupling step are critical for the overall yield and purity of the final active pharmaceutical ingredient.[1][2]

The chlorosulfonyl intermediate is not only a synthetic necessity but also a potential impurity in the final drug product. Therefore, robust analytical methods are required to monitor its presence and ensure the quality of the synthesized sildenafil.[3]

The Role of Sildenafil as a PDE5 Inhibitor: Mechanism of Action

Sildenafil exerts its therapeutic effects by selectively inhibiting phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the corpus cavernosum of the penis and the pulmonary vasculature.[2][4] PDE5 is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that plays a crucial role in smooth muscle relaxation and vasodilation.[5][6]

The physiological process of penile erection is initiated by the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP.[5] Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in the relaxation of the smooth muscle of the corpus cavernosum and the helicine arteries, allowing for increased blood flow and culminating in an erection.[6]

Sildenafil's molecular structure is similar to that of cGMP, allowing it to act as a competitive inhibitor of PDE5. By blocking the degradation of cGMP, sildenafil effectively enhances and prolongs the signaling cascade initiated by NO, thereby facilitating and sustaining an erection in the presence of sexual stimulation.[5][7]

PDE5_Inhibition_Pathway cluster_0 Sexual Stimulation cluster_1 Smooth Muscle Cell Nitric Oxide (NO) Release Nitric Oxide (NO) Release Guanylate Cyclase (GC) Guanylate Cyclase (GC) Nitric Oxide (NO) Release->Guanylate Cyclase (GC) activates GTP GTP cGMP cGMP GTP->cGMP catalyzed by GC PDE5 PDE5 cGMP->PDE5 substrate Protein Kinase G (PKG) Activation Protein Kinase G (PKG) Activation cGMP->Protein Kinase G (PKG) Activation 5'-GMP 5'-GMP PDE5->5'-GMP degrades to Sildenafil Sildenafil Sildenafil->PDE5 inhibits Smooth Muscle Relaxation Smooth Muscle Relaxation Vasodilation Vasodilation Smooth Muscle Relaxation->Vasodilation Protein Kinage G (PKG) Activation Protein Kinage G (PKG) Activation Protein Kinage G (PKG) Activation->Smooth Muscle Relaxation

Figure 1: cGMP Signaling Pathway and Sildenafil's Mechanism of Action.

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy of sildenafil as a PDE5 inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. Sildenafil exhibits high potency against PDE5 and also demonstrates selectivity for PDE5 over other phosphodiesterase isoforms. This selectivity is crucial for minimizing off-target side effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances.[4][8]

CompoundPDE5 IC50 (nM)PDE6 IC50 (nM)PDE1 IC50 (nM)PDE11 IC50 (nM)PDE5/PDE6 SelectivityPDE5/PDE1 Selectivity
Sildenafil 3.5 - 8.5[9]35 - 85140 - 340>10,000~10~40[10]
Vardenafil 0.71298>10,000~17~140[10]
Tadalafil 51,200>100,000200~240>20,000

Note: IC50 values can vary depending on the experimental conditions and the source of the enzyme.

Experimental Protocols

Synthesis of 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

This protocol describes a representative procedure for the chlorosulfonation of the sildenafil precursor.[2][11]

Materials:

  • 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

  • Chlorosulfonic acid

  • Thionyl chloride

  • Dichloromethane (B109758)

  • Ice

  • 5% w/w aqueous sodium bicarbonate solution

Procedure:

  • In a reaction vessel equipped with a stirrer and maintained at 0-10 °C using an ice bath, slowly add 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one to an excess of chlorosulfonic acid.

  • To this mixture, add thionyl chloride portion-wise while maintaining the temperature at 0-10 °C.

  • After the addition is complete, allow the reaction mixture to warm to 20-30 °C and stir for approximately 4 hours. The reaction progress can be monitored by HPLC.[3]

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product into dichloromethane.

  • Wash the organic layer with a 5% w/w aqueous sodium bicarbonate solution.

  • The resulting dichloromethane solution containing the chlorosulfonyl derivative is typically used directly in the next step without further purification.

Synthesis of Sildenafil from the Chlorosulfonyl Intermediate

This protocol outlines the coupling reaction between the chlorosulfonyl derivative and 1-methylpiperazine.[2]

Materials:

  • Dichloromethane solution of 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

  • 1-Methylpiperazine

  • 5% w/w aqueous sodium bicarbonate solution

  • Demineralized water

  • Methanol (B129727)

Procedure:

  • To the dichloromethane solution of the chlorosulfonyl intermediate, add 1-methylpiperazine and stir at 20-25 °C for approximately 1 hour.

  • Wash the reaction mixture sequentially with a 5% w/w aqueous sodium bicarbonate solution and demineralized water.

  • Concentrate the dichloromethane layer under reduced pressure at a temperature below 50 °C.

  • Add methanol to the residue to induce crystallization of the sildenafil base.

  • Filter the solid product and dry it under vacuum at 55-60 °C to obtain pure sildenafil.

Sildenafil_Synthesis Sildenafil_Precursor 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one Chlorosulfonation Chlorosulfonation (Chlorosulfonic Acid, Thionyl Chloride) Sildenafil_Precursor->Chlorosulfonation Chlorosulfonyl_Intermediate 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one Chlorosulfonation->Chlorosulfonyl_Intermediate Coupling Coupling Reaction (1-Methylpiperazine) Chlorosulfonyl_Intermediate->Coupling Sildenafil Sildenafil Coupling->Sildenafil

Figure 2: Key Steps in the Synthesis of Sildenafil.

PDE5 Inhibition Assay

The following is a generalized protocol for a fluorescence polarization-based PDE5 inhibition assay, a common method for screening PDE5 inhibitors.[12][13]

Materials:

  • Recombinant human PDE5A1 enzyme

  • Fluorescein-labeled cGMP (cGMP-FAM)

  • PDE assay buffer

  • Phosphate-binding agent

  • Test compounds (e.g., sildenafil) and controls

  • 384-well assay plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., sildenafil) in an appropriate solvent like DMSO.

  • Add the diluted compounds to the wells of a 384-well plate. Include wells for "no inhibitor" (maximum activity) and "no enzyme" (background) controls.

  • Add the diluted PDE5 enzyme to all wells except the "no enzyme" control wells.

  • Pre-incubate the plate at room temperature for approximately 15 minutes to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the cGMP-FAM substrate to all wells.

  • Incubate the plate at 30°C for a duration that ensures the reaction proceeds linearly (e.g., 30-60 minutes).

  • Stop the reaction and add the phosphate-binding agent. This agent binds to the hydrolyzed cGMP, causing a change in fluorescence polarization.

  • Read the fluorescence polarization on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The chlorosulfonyl derivative of the sildenafil precursor is a cornerstone of its chemical synthesis, enabling the crucial final step of its formation. A thorough understanding of the chlorosulfonation reaction and the subsequent coupling is paramount for efficient and high-purity production. Sildenafil's potent and selective inhibition of PDE5, a direct consequence of its molecular structure, underpins its therapeutic success. The methodologies and data presented in this guide offer a detailed resource for researchers and professionals engaged in the development and analysis of PDE5 inhibitors, highlighting the critical interplay between chemical synthesis and pharmacological activity.

References

Key Intermediates in the Commercial Synthesis of Sildenafil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key chemical intermediates and their synthesis in the commercial production of Sildenafil (B151), a potent selective inhibitor of phosphodiesterase type 5 (PDE5) widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension. The commercial synthesis has evolved from an initial linear route to a more efficient, convergent, and environmentally benign process. This guide will focus on the optimized commercial synthesis, highlighting the critical intermediates and providing detailed experimental insights.

Overview of the Convergent Commercial Synthesis

The commercial synthesis of sildenafil is a convergent process, meaning that two key fragments of the molecule are synthesized separately and then combined in the later stages. This approach is generally more efficient for large-scale production as it allows for the parallel production of intermediates and often leads to higher overall yields. The two primary building blocks are a substituted pyrazole (B372694) derivative and a derivatized benzoic acid.

The key intermediates in this process are:

  • 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxamide

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

  • 2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid

These intermediates are then coupled and cyclized to form the final sildenafil molecule.

Synthesis of the Pyrazole Core Intermediate

The synthesis of the pyrazole portion of sildenafil begins with the formation of a pyrazole ring, followed by functional group manipulations to introduce the necessary substituents for the final coupling reaction.

Formation and Nitration of the Pyrazole Ring

The initial steps involve the synthesis of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, which is then nitrated to introduce a nitro group at the 4-position. This nitro group is a precursor to the amine functionality required for the subsequent cyclization.

Experimental Protocol: Synthesis of 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid

  • Methylation of 3-propylpyrazole-5-carboxylic acid ethyl ester: The synthesis starts with the methylation of 3-propylpyrazole-5-carboxylic acid ethyl ester using a methylating agent like dimethyl sulfate.[1]

  • Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid using an aqueous base, such as sodium hydroxide.[1]

  • Nitration: The 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is nitrated using a mixture of oleum (B3057394) (fuming sulfuric acid) and fuming nitric acid to yield 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid.[1]

Amidation and Reduction

The carboxylic acid is then converted to a carboxamide, and the nitro group is reduced to an amine.

Experimental Protocol: Synthesis of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

  • Carboxamide Formation: The nitrated carboxylic acid is converted to the corresponding carboxamide, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxamide, by treatment with thionyl chloride followed by ammonium (B1175870) hydroxide.[1]

  • Reduction of the Nitro Group: The nitro group of the carboxamide is reduced to an amino group. While early syntheses utilized reagents like tin(II) chloride, the commercial process employs a cleaner and more environmentally friendly method of catalytic hydrogenation using a palladium catalyst. This step yields the key intermediate, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.

Synthesis of the Substituted Benzoic Acid Intermediate

The second major component of the sildenafil molecule is derived from 2-ethoxybenzoic acid. This fragment contains the sulfonyl group and the piperazine (B1678402) moiety.

Chlorosulfonation of 2-Ethoxybenzoic Acid

The first step in the synthesis of this intermediate is the chlorosulfonation of 2-ethoxybenzoic acid.

Experimental Protocol: Chlorosulfonation of 2-Ethoxybenzoic Acid

  • Reaction Setup: 2-Ethoxybenzoic acid is reacted with an excess of chlorosulfonic acid. Thionyl chloride is often added to facilitate the conversion of the intermediate sulfonic acid to the sulfonyl chloride.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature to prevent unwanted side reactions.

  • Work-up: The reaction mixture is carefully quenched with ice water to precipitate the product, 2-ethoxy-5-(chlorosulfonyl)benzoic acid.

Sulfonamide Formation

The resulting sulfonyl chloride is then reacted with 1-methylpiperazine (B117243) to form the corresponding sulfonamide.

Experimental Protocol: Synthesis of 2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid

  • Reaction: The 2-ethoxy-5-(chlorosulfonyl)benzoic acid is reacted with 1-methylpiperazine in a suitable solvent.

  • Isolation: The product, 2-ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid, is then isolated and purified.

Coupling and Cyclization to Sildenafil

The final steps of the commercial synthesis involve the coupling of the two key intermediates followed by a cyclization reaction to form the pyrazolo[4,3-d]pyrimidin-7-one ring system of sildenafil.

Experimental Protocol: Synthesis of Sildenafil

  • Amide Bond Formation: The 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is acylated with the 2-ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid derivative. This is typically achieved by first activating the carboxylic acid, for example, by converting it to its acid chloride.

  • Cyclization: The resulting amide intermediate undergoes an intramolecular cyclization to form the pyrimidinone ring of sildenafil. This cyclization is often carried out in the presence of a base.

Quantitative Data Summary

The following table summarizes key quantitative data for the commercial synthesis of sildenafil, where available in the public domain. It is important to note that specific yields and conditions are often proprietary and may vary between manufacturers.

Reaction StepStarting MaterialProductReagents/ConditionsYield (%)
Nitration & Amidation1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxamideOleum, Fuming HNO3; then SOCl2, NH4OHData not publicly available
Nitro Reduction1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxamide4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamideH2, Pd/CHigh
Chlorosulfonation2-Ethoxybenzoic acid2-Ethoxy-5-(chlorosulfonyl)benzoic acidClSO3H, SOCl2Data not publicly available
Sulfonamide Formation2-Ethoxy-5-(chlorosulfonyl)benzoic acid2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid1-MethylpiperazineData not publicly available
Coupling & Cyclization4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide & Activated benzoic acid derivativeSildenafilBase-catalyzed cyclizationHigh

Visualizing the Synthetic Pathway

The following diagrams illustrate the logical flow of the commercial synthesis of sildenafil.

Sildenafil_Synthesis cluster_pyrazole Pyrazole Intermediate Synthesis cluster_benzoic_acid Benzoic Acid Intermediate Synthesis cluster_final_steps Final Assembly Py_Start 3-Propylpyrazole- 5-carboxylic acid ethyl ester Py_Acid 1-Methyl-3-propyl-1H- pyrazole-5-carboxylic acid Py_Start->Py_Acid 1. Methylation 2. Hydrolysis Py_Nitro 1-Methyl-3-propyl-4-nitro-1H- pyrazole-5-carboxylic acid Py_Acid->Py_Nitro Nitration Py_Amide 1-Methyl-3-propyl-4-nitro-1H- pyrazole-5-carboxamide Py_Nitro->Py_Amide Amidation Py_Amine 4-Amino-1-methyl-3-propyl-1H- pyrazole-5-carboxamide Py_Amide->Py_Amine Reduction Coupling Coupling Py_Amine->Coupling BA_Start 2-Ethoxybenzoic acid BA_SulfonylCl 2-Ethoxy-5-(chlorosulfonyl) -benzoic acid BA_Start->BA_SulfonylCl Chlorosulfonation BA_Sulfonamide 2-Ethoxy-5-(4-methylpiperazine -1-sulfonyl)benzoic acid BA_SulfonylCl->BA_Sulfonamide Sulfonamide Formation BA_Sulfonamide->Coupling Sildenafil Sildenafil Coupling->Sildenafil Cyclization

Caption: Convergent commercial synthesis pathway of Sildenafil.

Experimental_Workflow start Starting Materials (Pyrazole & Benzoic Acid Precursors) step1 Parallel Synthesis of Key Intermediates start->step1 int1 4-Amino-1-methyl-3-propyl- 1H-pyrazole-5-carboxamide step1->int1 int2 2-Ethoxy-5-(4-methylpiperazine- 1-sulfonyl)benzoic acid step1->int2 step2 Coupling Reaction int1->step2 int2->step2 step3 Cyclization Reaction step2->step3 purification Purification and Salt Formation step3->purification final_product Sildenafil Citrate purification->final_product

Caption: High-level experimental workflow for Sildenafil synthesis.

References

The Chlorosulfonation Step in Sildenafil Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of sildenafil (B151), the active pharmaceutical ingredient in Viagra®, involves a critical electrophilic aromatic substitution reaction: chlorosulfonation. This step introduces the chlorosulfonyl group (-SO₂Cl) onto an activated phenyl ring, which is a key precursor to the final sulfonamide moiety in the sildenafil molecule. This guide provides an in-depth technical overview of this pivotal reaction, summarizing quantitative data, detailing experimental protocols, and illustrating the process flow.

Core Reaction and Strategic Importance

The chlorosulfonation step is typically performed on one of two key intermediates in the overall sildenafil synthesis pathway:

  • Late-Stage Chlorosulfonation: The pyrazolopyrimidinone (B8486647) core structure is first synthesized and then subjected to chlorosulfonation. This was a feature of early synthetic routes.[1][2]

  • Early-Stage Chlorosulfonation: A smaller, commercially available starting material, such as 2-ethoxybenzoic acid or its derivative, is chlorosulfonated.[3][4] This approach is often favored in process chemistry for scalability and to avoid potential yield losses on a more complex and valuable intermediate.[2]

The resulting sulfonyl chloride is a highly reactive intermediate, readily undergoing nucleophilic substitution with 1-methylpiperazine (B117243) to form the desired sulfonamide, a crucial pharmacophore for sildenafil's activity as a PDE5 inhibitor.[5]

Quantitative Data Summary

The efficiency and selectivity of the chlorosulfonation reaction are highly dependent on the chosen reagents and reaction conditions. The following table summarizes quantitative data from various reported methodologies.

ParameterMethod 1: Pyrazolopyrimidinone IntermediateMethod 2: 2-Ethoxybenzoic Acid DerivativeSource(s)
Starting Material 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one2-ethoxybenzoic acid or 2-ethoxybenzoyl chloride[3][4][5]
Chlorosulfonating Agent Chlorosulfonic acid (ClSO₃H)Chlorosulfonic acid (ClSO₃H)[3][5][6]
Co-reagent/Solvent Thionyl chloride (SOCl₂)Thionyl chloride (SOCl₂)[3][4][5]
Molar Ratio (Starting Material:ClSO₃H) 1:9.5 (preferred)1:4[3][6]
Reaction Temperature 0-10 °C (initial), then 20-30 °CNot specified[5][6]
Reaction Time 4 hours12-20 hours[5][6]
Overall Yield of Sildenafil ~90%~47-52%[5][7]

Experimental Protocols

Method 1: Chlorosulfonation of the Pyrazolopyrimidinone Intermediate

This protocol is adapted from an improved synthesis method that utilizes thionyl chloride to drive the reaction to completion and minimize the formation of the sulfonic acid byproduct.[5][8]

Materials:

  • 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

  • Chlorosulfonic acid

  • Thionyl chloride

  • Dichloromethane (B109758)

  • Aqueous sodium bicarbonate (5% w/w)

  • Ice

Procedure:

  • To a flask containing chlorosulfonic acid (50 mL), add 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (25 g, 80.13 mmol) portion-wise at a temperature of 0–10 °C.[5]

  • Following the addition of the starting material, add thionyl chloride (9.53 g, 80.13 mmol) to the reaction mixture.[5]

  • Allow the reaction mass temperature to rise to 20–30 °C and stir for 4 hours to complete the reaction.[5]

  • Slowly pour the reaction mass onto ice (~500 g) for quenching.[5]

  • Extract the product with dichloromethane (250 mL).[5]

  • Separate the dichloromethane layer and wash it with 5% w/w aqueous sodium bicarbonate (100 mL).[5]

  • The resulting dichloromethane layer containing the sulfonyl chloride product can be used directly in the subsequent step of condensation with N-methylpiperazine.[5]

Method 2: Chlorosulfonation of 2-Ethoxybenzoic Acid

This method, often employed in commercial-scale synthesis, involves the chlorosulfonation of a simpler starting material.[1][3]

Materials:

  • 2-ethoxybenzoic acid

  • Chlorosulfonic acid

  • Thionyl chloride

Procedure:

  • React 1 equivalent of 2-ethoxybenzoic acid with 4 equivalents of chlorosulfonic acid and 1 equivalent of thionyl chloride.[1][3] The thionyl chloride converts the intermediate sulfonic acid to the desired sulfonyl chloride.[4]

  • The resulting 5-(chlorosulfonyl)-2-ethoxybenzoic acid is then typically hydrolyzed in a neutral environment before being coupled with N-methylpiperazine.[4]

Reaction Mechanism and Workflow

The chlorosulfonation of the aromatic ring is a two-stage process.[5] First, the aromatic compound reacts with chlorosulfonic acid in an electrophilic aromatic substitution to form a sulfonic acid intermediate. In the presence of a chlorinating agent like thionyl chloride, this sulfonic acid is then converted to the final sulfonyl chloride product.[5][8]

Chlorosulfonation_Workflow cluster_reagents Reagents cluster_process Reaction Process ChlorosulfonicAcid Chlorosulfonic Acid Mixing Mixing and Reaction (0-30°C, 4h) ChlorosulfonicAcid->Mixing ThionylChloride Thionyl Chloride ThionylChloride->Mixing Start Pyrazolopyrimidinone Intermediate Start->Mixing Quench Quenching (Ice Water) Mixing->Quench Extraction Extraction (Dichloromethane) Quench->Extraction Wash Washing (aq. NaHCO₃) Extraction->Wash Product Sulfonyl Chloride Product in DCM Wash->Product

Caption: Workflow for the chlorosulfonation of the pyrazolopyrimidinone intermediate.

Reaction_Mechanism Aromatic Aromatic Ring (Pyrazolopyrimidinone) SulfonicAcid Sulfonic Acid Intermediate Aromatic->SulfonicAcid + ClSO₃H (Electrophilic Substitution) SulfonylChloride Sulfonyl Chloride Product SulfonicAcid->SulfonylChloride + SOCl₂ (Chlorination)

Caption: Simplified two-stage mechanism of the chlorosulfonation reaction.

Conclusion

The chlorosulfonation step is a well-established and crucial transformation in the synthesis of sildenafil. The choice of starting material and the optimization of reaction conditions, particularly the use of thionyl chloride to ensure complete conversion to the sulfonyl chloride, are critical for achieving high yields and purity of the final product. Understanding the technical details of this step is essential for researchers and professionals involved in the development and manufacturing of sildenafil and related compounds.

References

Sildenafil Chlorosulfonyl: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the molecular characteristics, synthesis, and biological significance of a key sildenafil (B151) intermediate.

This whitepaper provides a comprehensive technical overview of sildenafil chlorosulfonyl, a critical intermediate in the synthesis of the widely recognized phosphodiesterase type 5 (PDE5) inhibitor, sildenafil. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's molecular properties, outlines a key synthetic protocol, and explores the biochemical pathways central to sildenafil's therapeutic effects.

Core Molecular Data

This compound, systematically named 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride, is a pivotal precursor in the manufacturing of sildenafil. Its chemical and physical properties are summarized below for clear reference.

PropertyValueSource
Molecular Formula C17H19ClN4O4S[1][2][3][4]
Molecular Weight 410.88 g/mol [1]
Alternate Molecular Weight 410.9 g/mol [2][3]
CAS Number 139756-22-2[1][2]
Appearance Off-White Solid[5]
Synonyms CMP[2]

Synthesis and Experimental Protocol

This compound is synthesized via the chlorosulfonation of its precursor, 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[5][6] This reaction is a critical step in the overall synthesis of sildenafil.[6][7]

Experimental Protocol: Chlorosulfonation

A common method for the preparation of this compound involves the following steps:

  • Reaction Setup : Chlorosulfuric acid is added to a three-neck flask and cooled in an ice bath.[5]

  • Addition of Precursor : 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is added portion-wise to the cooled chlorosulfuric acid with continuous stirring. The reaction is exothermic.[5]

  • Reaction Progression : The mixture is stirred continuously for 12 hours.[5]

  • Precipitation : Upon completion, the reaction solution is carefully poured into ice water, leading to the precipitation of a white solid, which is this compound.[5]

This intermediate is then typically condensed with 1-methylpiperazine (B117243) to yield sildenafil.[7]

Below is a workflow diagram illustrating the synthesis of sildenafil, highlighting the role of this compound.

G cluster_synthesis Sildenafil Synthesis Workflow precursor 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one chlorosulfonyl This compound precursor->chlorosulfonyl Chlorosulfonation sildenafil Sildenafil chlorosulfonyl->sildenafil Condensation n_methylpiperazine 1-Methylpiperazine n_methylpiperazine->sildenafil

Synthesis of Sildenafil via this compound Intermediate.

Sildenafil's Mechanism of Action: The NO/cGMP Signaling Pathway

Sildenafil functions as a potent and selective inhibitor of cyclic guanosine (B1672433) monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[6][7][8] The physiological mechanism of action for inducing penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[8]

NO activates the enzyme guanylate cyclase, which in turn increases levels of cGMP.[8] This leads to smooth muscle relaxation and increased blood flow.[7][9] Sildenafil enhances the effect of NO by inhibiting PDE5, the enzyme responsible for the degradation of cGMP.[7][8][9] The resulting elevated levels of cGMP lead to a sustained erection.

The signaling pathway is illustrated in the diagram below.

G cluster_pathway Sildenafil Mechanism of Action: NO/cGMP Pathway sexual_stimulation Sexual Stimulation no_release Nitric Oxide (NO) Release sexual_stimulation->no_release guanylate_cyclase Guanylate Cyclase no_release->guanylate_cyclase Activates gtp GTP cgmp cGMP gtp->cgmp Conversion pde5 PDE5 cgmp->pde5 Degradation smooth_muscle_relaxation Smooth Muscle Relaxation cgmp->smooth_muscle_relaxation inactive_cgmp Inactive cGMP pde5->inactive_cgmp vasodilation Vasodilation smooth_muscle_relaxation->vasodilation erection Erection vasodilation->erection sildenafil Sildenafil sildenafil->pde5 Inhibits

The NO/cGMP signaling pathway and the inhibitory action of Sildenafil.

References

Stability and Storage of Sildenafil Chlorosulfonyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for sildenafil (B151) chlorosulfonyl, a key synthetic intermediate in the production of the active pharmaceutical ingredient, sildenafil. The information presented herein is compiled from publicly available data sheets, studies on related compounds, and established chemical principles governing sulfonyl chlorides. This document is intended to inform best practices for handling, storing, and analyzing this compound in a research and development setting.

Introduction

Sildenafil chlorosulfonyl, with the chemical name 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride, is a critical intermediate in the synthesis of sildenafil.[1][2][3] As a highly reactive sulfonyl chloride, its stability is a crucial factor that can impact the yield and purity of the final sildenafil product.[4] Understanding its degradation pathways and requisite storage conditions is paramount for ensuring the integrity of the synthetic process. This guide outlines the known stability profile, likely degradation products, and provides recommended protocols for its handling and analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride[1]
CAS Number 139756-22-2[1][4]
Molecular Formula C₁₇H₁₉ClN₄O₄S[1][5]
Molecular Weight 410.88 g/mol [5]
Appearance Off-White to Pale Beige Solid[6]
Melting Point 180-182 °C[6]
Solubility Slightly soluble in Chloroform and Methanol (with heating)[6]

Stability Profile and Degradation

While specific quantitative kinetic studies on the degradation of this compound are not widely available in public literature, a robust stability profile can be inferred from the known chemistry of aromatic sulfonyl chlorides and from data on sildenafil impurities.

General Stability

This compound is sensitive to moisture, heat, and light.[6][7] The sulfonyl chloride functional group is highly susceptible to nucleophilic attack, particularly by water, leading to hydrolysis.[7][8] One supplier indicates a stability of at least four years when stored at -20°C.[9]

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis of the sulfonyl chloride group to form the corresponding sulfonic acid. This is a common reaction for all sulfonyl chlorides.[7][8] Other potential degradation pathways, inferred from forced degradation studies on the final sildenafil product, could involve oxidation, though sildenafil itself is generally stable under thermal and photolytic stress.[10][11]

  • Hydrolytic Degradation: In the presence of water, this compound will hydrolyze to form 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid. This sulfonic acid is a known process-related impurity in the synthesis of sildenafil.[12] The rate of hydrolysis is expected to increase with higher temperatures and pH.[8]

  • Thermal Degradation: While sildenafil citrate (B86180) is stable to heat, prolonged exposure of this compound to high temperatures could lead to decomposition, potentially releasing hazardous gases such as sulfur dioxide and hydrogen chloride.[7][13]

  • Photodegradation: Sildenafil citrate is generally stable under photolytic conditions.[10][11] However, as a general precaution for reactive intermediates, exposure to UV or strong visible light should be minimized.

A diagram illustrating the primary hydrolytic degradation pathway is provided below.

G cluster_main Hydrolytic Degradation of this compound sild_chloro This compound (C17H19ClN4O4S) sulfonic_acid Sildenafil Sulfonic Acid (C17H20N4O5S) sild_chloro->sulfonic_acid Hydrolysis water Water (H2O) hcl Hydrochloric Acid (HCl)

Caption: Primary hydrolytic degradation pathway of this compound.

Storage and Handling

Proper storage and handling are critical to maintain the purity and stability of this compound. Recommendations are summarized in Table 2.

Table 2: Recommended Storage and Handling Conditions for this compound

ConditionRecommendationRationaleReference(s)
Temperature Store in a refrigerator (2-8°C) or freezer (-20°C) for long-term storage.To minimize thermal degradation and slow the rate of potential hydrolytic degradation.[6][9]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent contact with atmospheric moisture, which causes hydrolysis.[6]
Container Keep in a tightly sealed, opaque container.To protect from moisture and light.[13][14]
Incompatibilities Avoid contact with water, alcohols, bases, and strong oxidizing agents.Sulfonyl chlorides react exothermically with nucleophiles like water and alcohols and can be oxidized.[7]
Handling Handle in a well-ventilated area, preferably a fume hood. Use appropriate Personal Protective Equipment (PPE).To avoid inhalation of corrosive vapors (e.g., HCl) that may be released upon decomposition or hydrolysis.[13][14]

Experimental Protocols

While specific validated stability-indicating methods for this compound are not found in the public domain, the following protocols are proposed based on established methods for sildenafil citrate and general principles for analyzing sulfonyl chlorides.

Proposed Stability-Indicating HPLC Method

A reverse-phase HPLC method can be adapted to separate this compound from its primary degradant, sildenafil sulfonic acid.

  • Instrumentation: HPLC with UV or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.02 M ammonium (B1175870) acetate, pH adjusted to 7.0) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.[11]

  • Sample Preparation: Dissolve the sample in a dry, aprotic solvent like acetonitrile (B52724) immediately before analysis to minimize hydrolysis.

Forced Degradation Studies Protocol

To assess the stability of this compound, forced degradation studies can be performed under various stress conditions.

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl in a 1:1 acetonitrile/water mixture. Incubate at 60°C for a specified time. Neutralize with base before injection.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH in a 1:1 acetonitrile/water mixture. Incubate at room temperature for a specified time. Neutralize with acid before injection. (Note: Sulfonyl chlorides are highly reactive to bases).

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide in a 1:1 acetonitrile/water mixture. Store in the dark at room temperature for a specified time.

  • Thermal Degradation: Expose the solid compound to dry heat at 105°C for a specified period.

  • Photodegradation: Expose a solution of the compound (in dry acetonitrile) to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

The workflow for performing a forced degradation study is outlined in the diagram below.

G cluster_workflow Forced Degradation Experimental Workflow start This compound Sample stress Apply Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal stress->thermal photo Photolytic stress->photo analysis Analyze via Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradants & Assess Purity Loss analysis->results

Caption: A logical workflow for conducting forced degradation studies.

Sildenafil Synthesis Pathway

The stability of this compound is critical as it is a pivotal intermediate in the synthesis of sildenafil. The diagram below illustrates its position in a common synthetic route.

G cluster_synthesis Sildenafil Synthesis Pathway precursor Pyrazolopyrimidinone Precursor sild_chloro This compound precursor->sild_chloro Chlorosulfonation chlorosulfonic_acid Chlorosulfonic Acid sildenafil Sildenafil sild_chloro->sildenafil Condensation n_methylpiperazine N-methylpiperazine

Caption: Simplified synthetic pathway showing this compound as a key intermediate.

Conclusion

This compound is a moisture and thermally sensitive intermediate. Its primary degradation pathway is hydrolysis to the corresponding sulfonic acid. To ensure its integrity, it must be stored in a cool, dry, and inert environment. While specific stability data is limited, the principles outlined in this guide, derived from the known chemistry of sulfonyl chlorides and related sildenafil compounds, provide a robust framework for its handling, storage, and analysis in a drug development context. The adoption of these practices will help to ensure the quality and consistency of the sildenafil synthesis process.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Sildenafil from 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sildenafil, marketed under the brand name Viagra among others, is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[1] Its synthesis is a multi-step process, with one of the key final steps involving the formation of a sulfonamide bond. This protocol details the facile and high-yield synthesis of Sildenafil by reacting its direct precursor, 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (sildenafil chlorosulfonyl), with N-methylpiperazine.[2][3] This reaction is a crucial step that installs the N-methylpiperazine moiety, which is essential for the drug's pharmacological activity.[2][3] The following application note provides a detailed experimental procedure, quantitative data, and a visual workflow for this specific synthetic transformation.

Reaction Scheme

The core reaction involves the coupling of the sulfonyl chloride intermediate with N-methylpiperazine to form the sulfonamide bond, yielding sildenafil.

Reaction_Scheme cluster_reactants Reactants cluster_products Product Chlorosulfonyl 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl- 3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one Sildenafil Sildenafil Chlorosulfonyl->Sildenafil + N-methylpiperazine (DCM, 20-25°C) NMP N-methylpiperazine Experimental_Workflow start Start: DCM Solution of Sulfonyl Chloride add_nmp Add N-methylpiperazine (1.2 eq) start->add_nmp react Stir for 1 hour at 20-25°C add_nmp->react wash_bicarb Wash with 5% aq. Sodium Bicarbonate react->wash_bicarb wash_water Wash with Demineralised Water wash_bicarb->wash_water concentrate Concentrate DCM Layer (<50°C) wash_water->concentrate crystallize Add Methanol to Crystallize concentrate->crystallize filter_dry Filter and Dry Product (55-60°C, vacuum) crystallize->filter_dry end_product End: Pure Sildenafil filter_dry->end_product

References

Application Notes & Protocols: Leveraging Sildenafil Chlorosulfonyl Intermediate for the Synthesis of Novel PDE5 Inhibitor Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sildenafil (B151), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its therapeutic applications in erectile dysfunction and pulmonary hypertension.[1][2][3] The core structure of sildenafil features a pyrazolopyrimidinone (B8486647) scaffold linked to a substituted phenyl ring bearing a sulfonamide group. This sulfonamide moiety is a critical pharmacophore, and modifications at this position have been a key strategy in the development of novel analogues with altered potency, selectivity, and pharmacokinetic profiles.[4][5][6]

The synthesis of sildenafil and its analogues typically proceeds through a key intermediate: 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d] pyrimidin-7-one.[1][3] This highly reactive chlorosulfonyl intermediate serves as a versatile precursor, enabling the introduction of diverse amine functionalities via nucleophilic substitution to generate a library of novel sulfonamide derivatives. This document provides detailed protocols for the synthesis of this key intermediate and its subsequent conversion into novel sildenafil analogues, along with methods for their biological evaluation.

Mechanism of Action: The NO/cGMP Signaling Pathway

Sildenafil and its analogues exert their therapeutic effect by modulating the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[2][7] In response to sexual stimulation, NO is released, which activates the enzyme guanylate cyclase. This enzyme converts guanosine triphosphate (GTP) into cGMP, which acts as a second messenger, leading to smooth muscle relaxation and vasodilation in the corpus cavernosum, resulting in an erection.[2][7] The action of cGMP is terminated by PDE5, which hydrolyzes it to inactive GMP.[2][7] Sildenafil competitively inhibits PDE5, preventing the degradation of cGMP, thereby enhancing and prolonging the pro-erectile signal.[2]

NO_cGMP_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space NO_source Sexual Stimulation (NO Release) sGC Soluble Guanylate Cyclase (sGC) NO_source->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 Enzyme cGMP->PDE5 Degraded by Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation Causes GMP Inactive GMP PDE5->GMP Sildenafil Sildenafil Analogues Sildenafil->PDE5 Inhibits Synthesis_Workflow Start Pyrazolopyrimidinone Precursor (Compound 2) Chlorosulfonation Step 1: Chlorosulfonation Start->Chlorosulfonation Intermediate Chlorosulfonyl Intermediate (Compound 3) Chlorosulfonation->Intermediate Amination Step 2: Sulfonamide Formation (Amination) Intermediate->Amination Analogues Novel Sildenafil Analogues Amination->Analogues Amine Diverse Amines (e.g., N-substituted piperazines) Amine->Amination Purification Purification (e.g., Chromatography) Analogues->Purification Analysis Characterization & Bioassay Purification->Analysis

References

Application Notes and Protocols: Synthesis of Sildenafil via Condensation of Sildenafil Chlorosulfonyl with N-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Sildenafil (B151) through the reaction of its chlorosulfonyl intermediate with N-methylpiperazine. This condensation reaction is a critical step in several reported synthetic routes to the active pharmaceutical ingredient.

Introduction

Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely used in the treatment of erectile dysfunction.[1] Its synthesis involves a multi-step process, with one of the key transformations being the formation of the sulfonamide linkage. This is typically achieved by reacting the sildenafil chlorosulfonyl intermediate, 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, with N-methylpiperazine.[1][2] This reaction is a robust and high-yielding method for introducing the N-methylpiperazine moiety, which is crucial for the drug's pharmacological activity. These notes detail a specific protocol for this reaction, along with relevant data and a workflow diagram.

Data Presentation

The following table summarizes quantitative data reported for the synthesis of Sildenafil from its chlorosulfonyl intermediate and N-methylpiperazine.

ParameterValueReference
Yield90%[1]
Yield (after recrystallization)88%A Chinese patent
Purity (after recrystallization)99.98%A Chinese patent
Reaction Time1-2 hours[1] A Chinese patent
Reaction Temperature20-25 °C (Room Temperature)[1] A Chinese patent

Experimental Protocols

This section provides a detailed methodology for the reaction of this compound with N-methylpiperazine to produce sildenafil.

Materials:

  • 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (this compound Intermediate)

  • N-methylpiperazine

  • Dichloromethane (B109758) (DCM)

  • 5% w/w aqueous sodium bicarbonate solution

  • Demineralized (DM) water

  • Methanol (B129727) or Ethyl Acetate (B1210297) (for recrystallization)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator, filtration apparatus)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the this compound intermediate in dichloromethane.

  • Addition of N-methylpiperazine: To the stirred solution of the this compound intermediate, add N-methylpiperazine at room temperature (20-25 °C).

  • Reaction: Stir the reaction mixture at room temperature for 1 to 2 hours. The progress of the reaction can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion of the reaction, transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with a 5% w/w aqueous sodium bicarbonate solution to neutralize any remaining acid.

    • Follow with a wash with demineralized water.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Isolation of Crude Product:

    • Filter off the drying agent.

    • Concentrate the dichloromethane solution under reduced pressure using a rotary evaporator at a temperature below 50 °C to obtain the crude sildenafil product.

  • Purification:

    • Recrystallize the crude solid product from a suitable solvent such as methanol or ethyl acetate to yield pure sildenafil.

    • Filter the purified crystals and dry them under vacuum at 55-60 °C.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of Sildenafil from its chlorosulfonyl intermediate.

G Experimental Workflow for Sildenafil Synthesis A Dissolve this compound in Dichloromethane B Add N-methylpiperazine A->B C Stir at Room Temperature (1-2 hours) B->C D Wash with 5% NaHCO3 (aq) C->D Work-up E Wash with Demineralized Water D->E F Dry Organic Layer (Anhydrous Na2SO4) E->F G Concentrate under Reduced Pressure F->G Isolation H Recrystallize from Methanol or Ethyl Acetate G->H Purification I Filter and Dry Pure Sildenafil H->I

Caption: Workflow for the synthesis of Sildenafil.

References

Application Notes & Protocols for Monitoring Sildenafil Chlorosulfonyl Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the critical chlorosulfonation step in the synthesis of sildenafil (B151). Accurate monitoring of this reaction is crucial for ensuring high yield, purity, and safety of the final active pharmaceutical ingredient (API). The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) for quantitative analysis and spectroscopic methods for qualitative and in-situ monitoring.

Introduction to Sildenafil Synthesis and the Chlorosulfonation Step

Sildenafil, the active ingredient in Viagra™, is synthesized through a multi-step process. A key transformation involves the chlorosulfonation of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. This reaction introduces a chlorosulfonyl group onto the phenyl ring, which is a precursor to the sulfonamide moiety in the final sildenafil molecule.

Incomplete or poorly controlled chlorosulfonation can lead to the formation of impurities, such as the corresponding sulfonic acid derivative, which can be difficult to remove in downstream processing and may impact the quality and safety of the final product. Therefore, robust analytical methods are required to monitor the reaction's progress and ensure the consumption of the starting material and the minimization of key impurities.

Analytical Methods for Reaction Monitoring

Several analytical techniques can be employed to monitor the sildenafil chlorosulfonyl reaction. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, real-time monitoring, or structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative analysis of the reaction mixture. It allows for the separation and quantification of the starting material, the desired chlorosulfonylated product, and key impurities.

  • Spectroscopic Methods (UV-Vis, IR, NMR): These methods are valuable for qualitative analysis, structural confirmation, and, in some cases, in-situ reaction monitoring.

    • UV-Vis Spectroscopy: Can be used to monitor the disappearance of starting material or the appearance of product if they have distinct UV absorbance profiles.

    • Infrared (IR) Spectroscopy: Particularly useful for in-situ monitoring by tracking the appearance of the characteristic sulfonyl chloride vibrational bands.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to analyzegrab samples to determine the composition of the reaction mixture.

Application Note 1: Quantitative Monitoring of Sildenafil Chlorosulfonation by RP-HPLC

This application note describes a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the in-process monitoring of the sildenafil chlorosulfonation reaction.

Principle

The method utilizes a C18 stationary phase and a suitable mobile phase to separate the starting material, the this compound intermediate, and the sulfonic acid impurity. Detection is performed using a UV detector at a wavelength where all compounds of interest have adequate absorbance. Quantification is achieved by comparing the peak areas of the components in the reaction sample to those of known standards.

Experimental Protocol: RP-HPLC Method

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Acetonitrile (B52724) (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate.

  • Orthophosphoric acid.

  • Water (HPLC grade).

  • Reference standards for the starting material, this compound, and the sulfonic acid impurity.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with orthophosphoric acid) (70:30, v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C
Detection Wavelength 230 nm[1]
Injection Volume 10 µL
Run Time Approximately 15 minutes

3. Sample Preparation:

  • Reaction Quenching: Carefully withdraw a small aliquot (e.g., 100 µL) from the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., a mixture of acetonitrile and water) to prevent further reaction.

  • Dilution: Further dilute the quenched sample to a concentration within the linear range of the method.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.

4. Data Analysis and Quantification:

  • Identify the peaks corresponding to the starting material, this compound, and the sulfonic acid impurity based on their retention times, which are determined by injecting the individual reference standards.

  • Calculate the percentage conversion of the starting material and the percentage of the desired product and impurities in the reaction mixture using the peak areas. External standard calibration is recommended for accurate quantification.

Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated HPLC method for sildenafil and related substances.

ParameterTypical Value
Linearity Range (Sildenafil) 5 - 150 µg/mL
Correlation Coefficient (R²) > 0.999[2]
Accuracy (% Recovery) 99.7 - 104.1%[2]
Precision (RSD) < 2.0%
Limit of Detection (LOD) 0.03 µg/mL[2]
Limit of Quantification (LOQ) 0.1 µg/mL[2]

Note: These values are illustrative and should be established for the specific method and instrument used.

Workflow for HPLC Monitoring

hplc_workflow cluster_reaction Chlorosulfonation Reaction cluster_sampling Sampling and Preparation cluster_analysis HPLC Analysis cluster_results Results reaction Reaction Vessel sampling Withdraw Aliquot reaction->sampling quenching Quench Reaction sampling->quenching dilution Dilute Sample quenching->dilution filtration Filter Sample dilution->filtration hplc_injection Inject into HPLC filtration->hplc_injection chromatogram Obtain Chromatogram hplc_injection->chromatogram data_analysis Integrate Peaks & Quantify chromatogram->data_analysis results Determine % Conversion & Impurity Profile data_analysis->results

Caption: Workflow for monitoring the chlorosulfonation reaction by HPLC.

Application Note 2: Spectroscopic Methods for Qualitative and In-Situ Monitoring

Spectroscopic techniques offer complementary information to HPLC for monitoring the sildenafil chlorosulfonation reaction.

UV-Vis Spectroscopy

Principle: Aromatic compounds exhibit characteristic UV absorbance. Changes in the substitution pattern on the aromatic ring during the chlorosulfonation reaction can lead to shifts in the absorbance spectrum, which can be used to monitor the reaction progress.

Protocol:

  • Record the UV-Vis spectrum of the starting material in a suitable solvent.

  • Periodically withdraw aliquots from the reaction, quench, and dilute them.

  • Record the UV-Vis spectrum of the reaction mixture.

  • Monitor the decrease in the absorbance of the starting material's characteristic peak or the increase in the absorbance of a new peak corresponding to the product.

Note: This method is generally less specific than HPLC as multiple components may absorb at similar wavelengths.

Infrared (IR) Spectroscopy

Principle: The introduction of the chlorosulfonyl group (-SO₂Cl) results in the appearance of characteristic strong absorption bands in the IR spectrum, typically in the regions of 1375-1350 cm⁻¹ (asymmetric stretch) and 1180-1160 cm⁻¹ (symmetric stretch). This makes IR spectroscopy, particularly with an in-situ probe, a powerful tool for real-time reaction monitoring.

Protocol (In-Situ Monitoring):

  • Insert a clean, dry attenuated total reflectance (ATR) IR probe into the reaction vessel.

  • Record a background spectrum of the reaction solvent and starting material before initiating the reaction.

  • Start the reaction and continuously collect IR spectra at regular intervals.

  • Monitor the appearance and increase in intensity of the characteristic -SO₂Cl peaks.

  • Simultaneously, monitor the decrease in the intensity of peaks associated with the starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy provide detailed structural information about the molecules in the reaction mixture. The chemical shifts of protons and carbons on the aromatic ring will change significantly upon the introduction of the electron-withdrawing chlorosulfonyl group.

Protocol (Grab Sample Analysis):

  • Withdraw an aliquot from the reaction and quench it.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and/or ¹³C NMR spectra.

  • Analyze the spectra to identify the signals corresponding to the starting material, product, and any intermediates or byproducts. The relative integrals of the proton signals can be used to estimate the molar ratios of the components.

Logical Relationship of Analytical Methods

analytical_methods cluster_monitoring Reaction Monitoring cluster_quantitative Quantitative cluster_qualitative Qualitative / In-Situ reaction Chlorosulfonation Reaction hplc HPLC reaction->hplc In-process control (Primary Method) ir In-Situ IR reaction->ir Real-time monitoring uv_vis UV-Vis reaction->uv_vis Preliminary check nmr NMR (Grab Sample) reaction->nmr Structural confirmation

Caption: Relationship between analytical methods for reaction monitoring.

Conclusion

The successful synthesis of sildenafil relies on the careful control of the chlorosulfonation step. The analytical methods outlined in these application notes provide a robust framework for monitoring this critical reaction. RP-HPLC is the cornerstone for accurate quantitative analysis of reaction progress and impurity profiling. Spectroscopic methods such as in-situ IR, UV-Vis, and NMR offer valuable complementary information for real-time monitoring and structural confirmation. By implementing these analytical strategies, researchers and drug development professionals can ensure the quality, consistency, and safety of the sildenafil manufacturing process.

References

Application Note: High-Performance Liquid Chromatography for Purity Analysis of Sildenafil Chlorosulfonyl

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of sildenafil (B151) chlorosulfonyl, a critical intermediate in the synthesis of sildenafil. The described method is adept at separating sildenafil chlorosulfonyl from its precursor, subsequent product (sildenafil), and potential process-related impurities, including the sulfonic acid derivative formed from hydrolysis or incomplete chlorination. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual diagrams to assist researchers, scientists, and drug development professionals in implementing this quality control procedure.

Introduction

This compound is a key synthetic intermediate in the manufacturing of sildenafil, a widely used medication for erectile dysfunction and pulmonary arterial hypertension.[1][2] The purity of this intermediate is paramount as any impurities can be carried forward, impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is crucial for monitoring its purity and ensuring consistency in the manufacturing process.

This application note adapts and consolidates information from established HPLC methods for sildenafil and its related substances to provide a specific protocol for the purity assessment of this compound. The method is designed to be stability-indicating, capable of resolving the main compound from potential degradation products and process-related impurities.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector
Column Waters XTerra RP-18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.05 M Potassium Dihydrogen Orthophosphate (pH adjusted to 3.0 with Orthophosphoric Acid)
Mobile Phase B Acetonitrile (B52724)
Gradient Program Time (min) / %B: 0/30, 15/70, 20/70, 22/30, 25/30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Note: The gradient may need to be optimized depending on the specific column and system used to ensure adequate separation of all relevant impurities.

Reagent and Sample Preparation

2.1. Diluent Preparation: Mix equal volumes of HPLC-grade acetonitrile and HPLC-grade water.

2.2. Standard Solution Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This solution should be prepared fresh.

2.3. Sample Solution Preparation (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

2.4. Spiked Sample Solution (for Specificity): Prepare a sample solution as described in 2.3. Spike this solution with known impurities, such as the corresponding sulfonic acid and sildenafil, at a concentration of approximately 0.15% of the main analyte concentration to demonstrate specificity.

Data Presentation

The performance of the HPLC method should be validated according to ICH guidelines. A summary of typical validation parameters is presented in Table 2.

Table 2: Summary of Method Validation Parameters

ParameterTypical Acceptance CriteriaExpected Performance
Specificity Good resolution between analyte and impurities (Rs > 2.0)The method effectively separates this compound from its precursor, sildenafil, and the sulfonic acid impurity.
Linearity (R²) ≥ 0.999Linear relationship between peak area and concentration over the specified range.
Precision (%RSD) Repeatability (n=6): ≤ 2.0% Intermediate Precision: ≤ 2.0%Low variability in results, indicating a precise method.
Accuracy (% Recovery) 98.0% - 102.0%High recovery of impurities spiked in the sample matrix.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3Method is sensitive to detect low levels of impurities.
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10Method can reliably quantify low levels of impurities.
Robustness No significant impact on results from minor changes in method parameters (e.g., pH, flow rate)The method is reliable under slightly varied conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Weigh Reference Standard dissolve_std Dissolve and Dilute to Final Concentration (0.1 mg/mL) prep_std->dissolve_std prep_sample Weigh Sildenafil Chlorosulfonyl Sample dissolve_sample Dissolve and Dilute to Final Concentration (1.0 mg/mL) prep_sample->dissolve_sample hplc_system Equilibrate HPLC System with Mobile Phase dissolve_std->hplc_system dissolve_sample->hplc_system inject_std Inject Standard Solution hplc_system->inject_std inject_sample Inject Sample Solution inject_std->inject_sample integrate Integrate Chromatograms inject_sample->integrate calculate Calculate Purity and Impurity Levels integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis of this compound.

Logical Relationships in Sildenafil Synthesis

This diagram illustrates the relationship between the precursor, this compound, the final product sildenafil, and a key process-related impurity.

G Precursor 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl- 1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one SildCS This compound Precursor->SildCS Chlorosulfonation Sildenafil Sildenafil SildCS->Sildenafil Reaction with N-methylpiperazine SulfonicAcid Sulfonic Acid Derivative (Impurity) SildCS->SulfonicAcid Hydrolysis / Incomplete Reaction

Caption: Synthesis Pathway and Key Impurity Relationship.

Conclusion

The described RP-HPLC method is demonstrated to be suitable for the purity analysis of this compound. The method is specific, robust, and capable of separating the main component from key process-related impurities and potential degradants. Proper validation of this method in accordance with regulatory guidelines is essential before its implementation in a quality control laboratory. This application note provides a solid foundation for researchers and scientists to develop and validate a method for ensuring the quality of this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of Sildenafil Chlorosulfonyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic considerations for the large-scale production of sildenafil (B151) chlorosulfonyl, a key intermediate in the manufacturing of the active pharmaceutical ingredient (API) sildenafil. The document outlines detailed experimental protocols, presents quantitative data for process optimization, and discusses critical safety and environmental considerations.

Introduction

Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] The commercial synthesis of sildenafil has evolved to improve efficiency, safety, and environmental sustainability. A pivotal step in many synthetic routes is the chlorosulfonation of a pyrazolopyrimidinone (B8486647) precursor to yield 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, commonly referred to as sildenafil chlorosulfonyl.[1][2] This intermediate is then reacted with N-methylpiperazine to form the sildenafil base.[1]

The efficiency and purity of the final sildenafil product are highly dependent on the successful execution of the chlorosulfonation step.[1] This document details two primary protocols for this reaction: one employing chlorosulfonic acid alone and an improved method incorporating thionyl chloride.

Sildenafil's Mechanism of Action: PDE5 Inhibition

Sildenafil exerts its therapeutic effect by inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme. In the physiological process of erection, nitric oxide (NO) is released, which in turn activates guanylate cyclase to produce cyclic guanosine (B1672433) monophosphate (cGMP). cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and increased blood flow. PDE5 is responsible for the degradation of cGMP. By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing the effect of nitric oxide and prolonging smooth muscle relaxation and vasodilation.[3][4]

sildenafil_pathway cluster_0 Physiological Erection Pathway cluster_1 Sildenafil's Point of Intervention Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release Guanylate Cyclase Guanylate Cyclase NO Release->Guanylate Cyclase Activates GTP GTP cGMP cGMP GTP->cGMP Converted by Guanylate Cyclase Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation PDE5 PDE5 cGMP->PDE5 Inactive GMP Inactive GMP cGMP->Inactive GMP Degraded by Increased Blood Flow Increased Blood Flow Smooth Muscle Relaxation->Increased Blood Flow Erection Erection Increased Blood Flow->Erection Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Figure 1: Sildenafil's PDE5 Inhibition Pathway

Large-Scale Synthesis of this compound: Experimental Protocols

The following protocols are designed for the large-scale synthesis of this compound from its pyrazolopyrimidinone precursor.

General Workflow

The overall process involves the controlled addition of the starting material to the chlorosulfonating agent(s), followed by a reaction period, quenching of the reaction mixture, and extraction of the desired product.

experimental_workflow start Start prep Prepare Reactor with Chlorosulfonating Agent(s) start->prep cool Cool Reactor to Specified Temperature prep->cool add_sm Portion-wise Addition of Pyrazolopyrimidinone Precursor cool->add_sm react Stir at Controlled Temperature for Reaction Period add_sm->react quench Slowly Quench Reaction Mixture onto Ice react->quench extract Extract Product with Dichloromethane (B109758) quench->extract wash Wash Organic Layer extract->wash next_step Proceed to Next Step (Reaction with N-methylpiperazine) wash->next_step end End next_step->end

Figure 2: General Experimental Workflow
Protocol 1: Chlorosulfonation using Chlorosulfonic Acid

This protocol outlines the synthesis of this compound using chlorosulfonic acid as the sole sulfonating agent.

Materials:

  • 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

  • Chlorosulfonic acid

  • Ice

  • Dichloromethane

Procedure:

  • Charge a suitable reactor with chlorosulfonic acid (approximately 5 volumes relative to the starting material).

  • Cool the chlorosulfonic acid to 0-10 °C in an ice bath.

  • Slowly add the 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one in portions, maintaining the temperature between 0-10 °C. The reaction is exothermic.

  • After the addition is complete, continue stirring the reaction mixture for 12-20 hours.[5][6]

  • Slowly pour the reaction mixture onto a sufficient amount of crushed ice to quench the reaction, ensuring the temperature does not rise excessively. A white solid will precipitate.

  • Extract the product with dichloromethane.

  • The dichloromethane layer containing the this compound is typically used directly in the subsequent reaction with N-methylpiperazine.

Protocol 2: Improved Chlorosulfonation with Thionyl Chloride

The addition of thionyl chloride can improve the conversion of the intermediate sulfonic acid to the desired sulfonyl chloride, potentially leading to higher yields and purity.[1][2]

Materials:

  • 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

  • Chlorosulfonic acid

  • Thionyl chloride

  • Ice

  • Dichloromethane

  • 5% w/w aqueous sodium bicarbonate solution

Procedure:

  • Charge a suitable reactor with chlorosulfonic acid (approximately 2 volumes relative to the starting material).

  • Cool the reactor to 0-10 °C.

  • Add 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (1.0 equivalent) and thionyl chloride (approximately 1.0 equivalent) portion-wise to the chlorosulfonic acid, maintaining the temperature between 0-10 °C.[1]

  • Raise the temperature of the reaction mixture to 20-30 °C and stir for 4 hours to complete the reaction.[1]

  • Slowly pour the reaction mass onto crushed ice (approximately 20 volumes).

  • Extract the product with dichloromethane (approximately 10 volumes).[1]

  • Separate the dichloromethane layer and wash it with a 5% w/w aqueous sodium bicarbonate solution.[1]

  • The resulting dichloromethane solution containing this compound is ready for the next synthetic step.

Quantitative Data and Process Optimization

The choice of protocol can significantly impact the yield and purity of the final sildenafil product. The following table summarizes key quantitative parameters from various published methods.

ParameterProtocol 1 (Chlorosulfonic Acid only)Protocol 2 (with Thionyl Chloride)Reference(s)
Starting Material 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one[1][5]
Molar Ratio (Starting Material:Thionyl Chloride) N/A~1:1[1]
Reaction Temperature 0-10 °C, then 25-30 °C0-10 °C, then 20-30 °C[1][6]
Reaction Time 12-20 hours4 hours[1][6]
Overall Sildenafil Yield (from chlorosulfonyl intermediate) 88%90%[1][6]
Sildenafil Purity 99.98%Not explicitly stated, but described as "pure"[1][6]

Subsequent Synthesis of Sildenafil

The this compound intermediate, dissolved in dichloromethane, is reacted with N-methylpiperazine to yield sildenafil.

Procedure:

  • To the dichloromethane solution of this compound, add N-methylpiperazine (approximately 1.2 equivalents).[1]

  • Stir the reaction mixture at 20-25 °C for 1-2 hours.[1][6]

  • Wash the reaction mixture with a 5% w/w aqueous sodium bicarbonate solution, followed by demineralized water.[1]

  • Concentrate the dichloromethane layer and crystallize the sildenafil base from a suitable solvent such as methanol (B129727) or ethyl acetate.[1][6]

Safety and Environmental Considerations

The large-scale synthesis involving chlorosulfonic acid requires strict adherence to safety protocols due to the hazardous nature of this reagent.

  • Corrosivity: Chlorosulfonic acid is highly corrosive and can cause severe burns to the skin and eyes. It is also corrosive to many metals.[7][8]

  • Reactivity with Water: It reacts violently and exothermically with water, releasing corrosive and toxic fumes of hydrochloric acid and sulfuric acid.[9][10] This necessitates the use of dry equipment and careful quenching procedures.

  • Inhalation Hazard: The vapors are extremely irritating to the respiratory tract and can cause delayed lung damage.[8][9] All manipulations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and respiratory protection, must be worn.

  • Waste Disposal: The aqueous waste generated from the quenching and washing steps will be acidic and must be neutralized before disposal in accordance with local regulations.

  • Process Safety: The exothermic nature of the chlorosulfonation reaction requires careful temperature control to prevent runaway reactions. The addition of reagents should be slow and monitored.

The use of thionyl chloride in the improved protocol also requires caution as it is a corrosive and toxic substance. However, moving the chlorosulfonation step to an earlier stage in the overall sildenafil synthesis, as adopted in commercial processes, minimizes the loss of more valuable, late-stage intermediates in case of issues with this challenging step.[11] Furthermore, optimizing the stoichiometry of reagents, such as using stoichiometric quantities of thionyl chloride, is a key aspect of green chemistry improvements to the sildenafil synthesis.[2]

References

Application Notes and Protocols: Experimental Procedure for the Chlorosulfonation of Sildenafil Precursors

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed experimental protocols for the chlorosulfonation of key precursors in the synthesis of Sildenafil (B151). The procedures are intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical synthesis.

Introduction

The chlorosulfonation of the aromatic ring is a critical step in the synthesis of Sildenafil. This electrophilic aromatic substitution introduces a chlorosulfonyl group (-SO₂Cl) onto the phenyl ring of a precursor molecule. This functional group is then typically reacted with 1-methylpiperazine (B117243) to form the sulfonamide linkage present in the final Sildenafil structure. The efficiency and purity of this step significantly impact the overall yield and quality of the final active pharmaceutical ingredient.[1][2] This document outlines two primary protocols for this transformation, utilizing different starting materials and reaction conditions.

Health and Safety Precautions

This procedure involves the use of highly corrosive and reactive chemicals. Adherence to strict safety protocols is mandatory.

  • Chlorosulfonic acid (ClSO₃H): Extremely corrosive and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas. It can cause severe burns upon contact with skin and eyes.

  • Thionyl chloride (SOCl₂): A corrosive and toxic liquid that also reacts with water to produce toxic gases (HCl and SO₂). It is a lachrymator and can cause severe respiratory and skin irritation.

All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield, must be worn at all times. An emergency shower and eyewash station must be readily accessible. All glassware must be thoroughly dried before use to prevent violent reactions.

Experimental Protocols

Two distinct methods for chlorosulfonation are detailed below. Method A describes the chlorosulfonation of the advanced intermediate, 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. Method B outlines the chlorosulfonation of an earlier precursor, 2-ethoxybenzoic acid.[3]

Method A: Chlorosulfonation of 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

This improved method utilizes thionyl chloride in conjunction with chlorosulfonic acid to facilitate the conversion of the intermediate sulfonic acid to the desired sulfonyl chloride, which can improve yield and purity.[1][4]

Protocol Steps:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (50 mL). Ensure the setup is under a nitrogen atmosphere and placed in an ice-water bath.

  • Reagent Addition: While maintaining the temperature between 0–10 °C, slowly and portion-wise add 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (25 g, 80.13 mmol).[4]

  • Co-reagent Addition: Following the addition of the precursor, add thionyl chloride (9.53 g, 80.13 mmol) dropwise to the reaction mixture, ensuring the temperature remains between 0–10 °C.[4]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to 20–30 °C. Stir the mixture at this temperature for 4 hours.[1][4] The reaction progress can be monitored by HPLC to ensure the intermediate sulfonic acid derivative is less than 2%.[4]

  • Quenching: Carefully and slowly pour the reaction mixture onto approximately 500 g of crushed ice in a separate large beaker with vigorous stirring. This step is highly exothermic and should be performed with caution in the fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (B109758) (250 mL).[1][4]

  • Washing: Separate the organic layer and wash it with a 5% w/w aqueous sodium bicarbonate solution (100 mL) to neutralize any remaining acid.[1][4]

  • Product for Next Step: The resulting dichloromethane layer, which contains the product 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, can be used directly in the subsequent reaction with N-methylpiperazine without further purification.[1][4]

Method B: Chlorosulfonation of 2-Ethoxybenzoic Acid

This approach performs the chlorosulfonation earlier in the synthetic route, which can be advantageous for industrial-scale production by reducing the molecular weight of the intermediate and potentially simplifying purification.[2]

Protocol Steps:

  • Reaction Setup: In a suitable reaction vessel, combine 1 equivalent mole of thionyl chloride with 4 equivalent moles of chlorosulfonic acid.[3]

  • Reagent Addition: Add 2-ethoxybenzoic acid to the reaction mixture.

  • Reaction Progression: The reaction is carried out to produce 2-ethoxy-5-(chlorosulfonyl)benzoic acid.[5]

  • Work-up: The resulting arylsulfonyl chloride derivative is then hydrolyzed in a neutral environment to yield 5-(chlorosulfonyl)-2-ethoxybenzoic acid.[5] This intermediate is then carried forward to subsequent steps, such as coupling with N-methylpiperazine.[5]

Data Presentation

The following tables summarize the quantitative data from the described protocols and variations found in the literature.

Table 1: Reagent and Reaction Parameters for Method A

ParameterValueReference
Starting Material5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one[4]
Amount of Starting Material25 g (80.13 mmol)[4]
Chlorosulfonic Acid Volume50 mL[4]
Thionyl Chloride Amount9.53 g (80.13 mmol)[4]
Initial Temperature0–10 °C[4]
Reaction Temperature20–30 °C[4]
Reaction Time4 hours[4]
Extraction SolventDichloromethane (250 mL)[4]
Wash Solution5% w/w Aqueous Sodium Bicarbonate (100 mL)[4]
Overall Yield (to Sildenafil)90%[1]

Table 2: Alternative Conditions for Chlorosulfonation of Sildenafil Precursor II

ParameterValueReference
Starting MaterialCompound II (Sildenafil Precursor)[6]
Molar Ratio (Precursor:ClSO₃H)1 : 3-15 (1:9.5 is optimal)[6]
Thionyl ChlorideNot added in this specific patent embodiment[6]
Reaction Temperature0–40 °C (25–30 °C is optimal)[6]
Reaction Time12–36 hours (12–20 hours preferred)[6]
Product Yield> 87.5%[6]
Product Purity> 99.9%[6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the chlorosulfonation of the sildenafil precursor as described in Method A.

Chlorosulfonation_Workflow start Start setup 1. Assemble dry glassware under Nitrogen atmosphere. start->setup cool 2. Cool Chlorosulfonic Acid to 0-10 °C in an ice bath. setup->cool add_precursor 3. Add Sildenafil Precursor (Compound 2) portion-wise. cool->add_precursor add_socl2 4. Add Thionyl Chloride dropwise at 0-10 °C. add_precursor->add_socl2 react 5. Warm to 20-30 °C and stir for 4 hours. add_socl2->react quench 6. Quench reaction by pouring onto crushed ice. react->quench extract 7. Extract with Dichloromethane. quench->extract wash 8. Wash organic layer with aqueous NaHCO₃ solution. extract->wash product Product Solution: Chlorosulfonated Intermediate in Dichloromethane wash->product end Proceed to next step product->end

Caption: Workflow for the chlorosulfonation of a sildenafil precursor.

References

Application Notes and Protocols: Sildenafil Chlorosulfonyl in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sildenafil (B151) chlorosulfonyl, chemically known as 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is a critical synthetic intermediate in the preparation of sildenafil and its analogues.[1][2][3] Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[4][5] Its primary clinical applications are in the treatment of erectile dysfunction and pulmonary arterial hypertension.[5] The chlorosulfonyl group provides a reactive handle for the introduction of various amine-containing side chains, enabling the synthesis of a diverse library of sildenafil analogues for structure-activity relationship (SAR) studies and the development of new therapeutic agents.[6]

Core Application: Synthesis of Sildenafil and its Analogues

The principal application of sildenafil chlorosulfonyl is as a precursor in the final step of sildenafil synthesis. The synthesis involves the reaction of 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one with a chlorosulfonating agent to yield this compound.[4] This intermediate is then typically reacted with N-methylpiperazine to produce sildenafil.[4] This synthetic route can be adapted to generate a variety of sildenafil analogues by substituting N-methylpiperazine with other amines.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from an improved and facile synthesis method.[4]

Materials:

  • 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one

  • Chlorosulfonic acid

  • Thionyl chloride

  • Dichloromethane (B109758) (DCM)

  • Ice

  • 5% w/w aqueous sodium bicarbonate solution

Procedure:

  • In a suitable reaction vessel, cool chlorosulfonic acid (50 mL) to 0–10 °C in an ice bath.

  • Slowly add 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one (25 g, 80.13 mmol) portion-wise to the chlorosulfonic acid, maintaining the temperature between 0–10 °C.

  • Following the addition, add thionyl chloride (9.53 g, 80.13 mmol) to the reaction mixture.

  • Allow the reaction mass temperature to rise to 20–30 °C and stir for 4 hours to ensure the reaction goes to completion.

  • Slowly pour the reaction mass onto approximately 500 g of ice to quench the reaction.

  • Extract the product with dichloromethane (250 mL).

  • Separate the dichloromethane layer and wash it with 5% w/w aqueous sodium bicarbonate (100 mL).

  • The resulting dichloromethane solution containing this compound can be used directly in the next synthetic step.

Protocol 2: Synthesis of Sildenafil from this compound

This protocol describes the final step in the synthesis of sildenafil.[4]

Materials:

  • Dichloromethane solution of this compound (from Protocol 1)

  • N-methylpiperazine

  • 5% w/w aqueous sodium bicarbonate solution

  • Deionized (DM) water

  • Methanol (B129727)

Procedure:

  • To the dichloromethane solution containing this compound, add N-methylpiperazine (9.6 g, 96.15 mmol) at a temperature of 20–25 °C.

  • Stir the reaction mixture for 4 hours.

  • Wash the reaction mixture with 5% w/w aqueous sodium bicarbonate (100 mL) followed by DM water (100 mL).

  • Concentrate the dichloromethane layer at a temperature below 40 °C under reduced pressure to obtain a foamy material.

  • Add methanol to the residue to crystallize the sildenafil product.

  • Dry the crystallized product.

Data Presentation

The following table summarizes the yield and purity data for sildenafil and its synthesized analogues.

CompoundR GroupYield (%)Purity (%)
Sildenafiln-propyl88.0099.98
Sildenafil Ethyl Analogueethyl--
Sildenafil Butyl Analoguen-butyl--
Sildenafil Isopropyl Analogueisopropyl--

Data for analogues' yield and purity were not explicitly provided in the searched articles.

The biological activity of sildenafil analogues is a key aspect of their development. Several synthesized analogues have shown potent PDE5 inhibitory activity.

CompoundIC50 (nM)pEC50 (corpus cavernosum)pEC50 (isolated aorta)
Sildenafil---
Analogue 6f-High-
Analogue 6rAs potent as sildenafil-As potent as sildenafil
Analogue 6uAs potent as sildenafil-As potent as sildenafil

Specific IC50 and pEC50 values were not detailed in a tabular format in the source material, but the relative potency was noted.[6]

Mandatory Visualizations

Signaling Pathway of Sildenafil Action

sildenafil_pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC activates cGMP cGMP GC->cGMP converts GTP GTP GTP->GC PDE5 PDE5 cGMP->PDE5 degraded by Relaxation Muscle Relaxation (Vasodilation) cGMP->Relaxation leads to GMP GMP PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5 inhibits

Caption: Signaling pathway of sildenafil's mechanism of action.

Experimental Workflow for Sildenafil Synthesis

synthesis_workflow start Start: 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl- 1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one chlorosulfonation Chlorosulfonation (Chlorosulfonic acid, Thionyl chloride) start->chlorosulfonation intermediate Intermediate: This compound chlorosulfonation->intermediate condensation Condensation Reaction (N-methylpiperazine) intermediate->condensation crude Crude Sildenafil condensation->crude purification Purification (Crystallization from Methanol) crude->purification final Final Product: Sildenafil purification->final

Caption: Workflow for the synthesis of sildenafil.

References

Green Chemistry in Sildenafil Synthesis: A Greener Path to a Blockbuster Drug

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the pursuit of sustainable pharmaceutical manufacturing, significant strides have been made in the development of greener synthetic routes for sildenafil (B151) citrate (B86180), the active ingredient in the well-known erectile dysfunction medication, Viagra™. These approaches prioritize the reduction of hazardous waste, minimize the use of toxic reagents and solvents, and improve overall efficiency, aligning with the core principles of green chemistry. This document provides detailed application notes and protocols for two key green synthetic approaches to sildenafil: the optimized commercial synthesis developed by Pfizer and a novel copper-catalyzed cyclization method.

Sildenafil's Mechanism of Action: A Molecular Overview

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] In the physiological process of penile erection, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum.[1][2] NO activates the enzyme guanylate cyclase, which increases levels of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and allowing for increased blood flow, resulting in an erection.[1][3] PDE5 is the enzyme responsible for the degradation of cGMP.[1][4] By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing the effect of NO and prolonging the erection.[1][4]

sildenafil_pathway cluster_pre Physiological Cascade cluster_post Pharmacological Intervention Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release Guanylate Cyclase Guanylate Cyclase NO Release->Guanylate Cyclase Activates cGMP cGMP Guanylate Cyclase->cGMP GTP GTP GTP->Guanylate Cyclase Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation PDE5 PDE5 (Phosphodiesterase 5) cGMP->PDE5 Degradation by Erection Erection Smooth Muscle Relaxation->Erection Sildenafil Sildenafil Sildenafil->PDE5 Inhibits Inactive GMP Inactive GMP PDE5->Inactive GMP

Sildenafil's Mechanism of Action Pathway

Green Synthetic Approaches to Sildenafil

The original synthesis of sildenafil was a linear, multi-step process that was not ideal for large-scale, environmentally friendly production.[5] Recognizing these limitations, Pfizer developed a more convergent and greener commercial synthesis. More recently, academic research has yielded further innovations, such as a copper-catalyzed approach that circumvents some of the harsher reagents of previous methods.

Comparative Analysis of Synthetic Routes
MetricOriginal Linear SynthesisOptimized Commercial Synthesis (Pfizer)Copper-Catalyzed Synthesis (Odilov et al., 2024)
Overall Yield ~4.2%[5]35.6% (from 2-ethoxybenzoic acid)[3]79% (final coupling step)[3][6]
Key Green Features -Convergent route, use of greener solvents (water, t-butanol, ethyl acetate), final step cyclization, reduced waste.[5][7]Avoids nitration (use of nitric/sulfuric acid), avoids costly and toxic palladium catalysts, ligand-free copper catalyst.[3][6][8]
E-Factor High (not explicitly reported, but implied)~6 kg of waste per kg of product (significantly lower than industry average of 25-100 kg/kg ).[7]Potentially lower than commercial synthesis due to fewer steps and reagents (not explicitly reported).
Hazardous Reagents Thionyl chloride in late stage, potentially toxic materials in final step.[9]Use of chlorosulfonic acid and thionyl chloride in early stages, with subsequent purification.[5]Avoids strong acids for nitration and palladium catalysts. Uses copper catalyst.[3][6]

Experimental Protocols

Protocol 1: Optimized Commercial Sildenafil Synthesis (Based on Pfizer's Green Chemistry Approach)

This protocol outlines the key steps of the greener, convergent synthesis developed for the commercial production of sildenafil.

commercial_synthesis_workflow cluster_A Synthesis of Sulfonamide Intermediate cluster_B Synthesis of Pyrazole Intermediate cluster_C Coupling and Cyclization A1 2-Ethoxybenzoic Acid A2 Chlorosulfonation (Chlorosulfonic Acid, Thionyl Chloride) A1->A2 A3 5-(Chlorosulfonyl)-2-ethoxybenzoic acid A2->A3 A4 Amidation (N-methylpiperazine) A3->A4 A5 2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid A4->A5 C1 Coupling (e.g., N,N'-carbonyldiimidazole) A5->C1 B1 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid B2 Nitration (Nitric Acid, Sulfuric Acid) B3 Amidation B4 Reduction of Nitro Group (e.g., Pd-catalyzed hydrogenation) B5 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide B5->C1 C2 Amide Intermediate C1->C2 C3 Cyclization (Potassium t-butoxide in t-butanol) C2->C3 C4 Sildenafil C3->C4 copper_synthesis_workflow cluster_intermediates Preparation of Key Intermediates cluster_reaction One-Pot Copper-Catalyzed Cyclization I1 Halo-pyrazole moiety R1 Mixing of Intermediates I1->R1 I2 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzamidine I2->R1 R2 Addition of Copper Catalyst (e.g., CuI) and Base (e.g., K2CO3) R1->R2 R3 Heating in Solvent (e.g., DMSO) R2->R3 R4 Sildenafil R3->R4

References

Application Notes and Protocols: The Role of Thionyl Chloride in Sildenafil Chlorosulfonyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sildenafil (B151), the active ingredient in Viagra™, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum.[1][2] The synthesis of sildenafil involves a critical chlorosulfonation step to produce the key intermediate, 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. This application note details the use of thionyl chloride in this crucial step to improve reaction efficiency and yield, providing detailed protocols and comparative data. The addition of thionyl chloride to the chlorosulfonation reaction has been shown to be a significant process improvement, leading to higher yields and more consistent results on a commercial scale.[2]

Mechanism of Action of Sildenafil

Sildenafil's therapeutic effect in erectile dysfunction is mediated through the nitric oxide (NO)/cGMP signaling pathway.[1][3] Upon sexual stimulation, nitric oxide is released, which in turn activates guanylate cyclase to produce cGMP.[3][4] cGMP acts as a second messenger, leading to smooth muscle relaxation and increased blood flow to the corpus cavernosum, resulting in an erection.[4][5] Sildenafil enhances this process by inhibiting PDE5, the enzyme responsible for the degradation of cGMP, thereby prolonging its vasodilatory effects.[3][4][6]

sildenafil_pathway cluster_pre Physiological Process cluster_drug Pharmacological Intervention Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase Activation NO_Release->Guanylate_Cyclase cGMP cGMP Guanylate_Cyclase->cGMP GTP GTP GTP->Guanylate_Cyclase Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Degradation Erection Erection Smooth_Muscle_Relaxation->Erection Sildenafil Sildenafil Sildenafil->PDE5 Inhibits synthesis_workflow cluster_synthesis Chlorosulfonation of Sildenafil Precursor Precursor Sildenafil Precursor (Compound 2) Sulfonic_Acid Intermediate Sulfonic Acid Precursor->Sulfonic_Acid Reacts with Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Sulfonic_Acid Thionyl_Chloride Thionyl Chloride Sulfonyl_Chloride Sildenafil Chlorosulfonyl (Compound 3) Thionyl_Chloride->Sulfonyl_Chloride Drives reaction Sulfonic_Acid->Sulfonyl_Chloride Conversion

References

Application Notes and Protocols for the Characterization of Sildenafil Synthesis Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sildenafil (B151), the active pharmaceutical ingredient in Viagra®, is a potent and selective inhibitor of cyclic guanosine (B1672433) monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). Its synthesis involves a multi-step process with several key intermediates. The purity and structural integrity of these intermediates are critical to ensure the quality, safety, and efficacy of the final drug product. This document provides detailed application notes and protocols for the characterization of key sildenafil synthesis intermediates using various analytical techniques.

Key Intermediates in Sildenafil Synthesis

A common synthetic route for sildenafil involves the following key intermediates, which are the focus of these characterization protocols:

  • Intermediate I: 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

  • Intermediate II: 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

The characterization of these intermediates is crucial for process control and to ensure they meet the required specifications before proceeding to the next synthetic step.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for assessing the purity of sildenafil intermediates and quantifying any related impurities. A reverse-phase HPLC method is typically employed.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B129727) (B) can be used.[1] Another option is an isocratic mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer.[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 20 µL.[1]

  • Detector Wavelength: 230 nm or 290 nm.[2][3]

  • Column Temperature: Ambient or controlled at 30 °C.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the intermediate standard or sample.

  • Dissolve in a suitable diluent (e.g., a mixture of the mobile phase components) to a concentration of 0.25 mg/mL.[3]

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

ParameterIntermediate IIntermediate II
Expected Retention Time (min) ~ 8-10~ 12-15
Purity Specification (%) ≥ 99.0%≥ 98.5%
Known Impurities Starting materials, side-reaction productsResidual Intermediate I, hydrolysis products

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is used to confirm the molecular weight of the intermediates and to help identify any unknown impurities by analyzing their fragmentation patterns. Electrospray ionization (ESI) is a common ionization technique for these compounds.

Experimental Protocol

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically with a quadrupole or ion trap mass analyzer.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.[1]

  • Cone Voltage: 25 V.[1]

  • Source Temperature: 100 °C.[1]

  • Desolvation Temperature: 350 °C.[1]

  • Desolvation Gas Flow: 450 L/h.[1]

Sample Preparation:

  • Samples are typically introduced via an LC system, following a similar protocol to the HPLC method described above, to separate the intermediate from other components before it enters the mass spectrometer.

Data Presentation

IntermediateChemical FormulaExpected [M+H]⁺ (m/z)
Intermediate I C₁₇H₂₀N₄O₂313.16
Intermediate II C₁₇H₁₉ClN₄O₄S411.08

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the structure of sildenafil intermediates.

Experimental Protocol

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or 500 MHz).

NMR Conditions:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[1][4]

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) as needed for complex assignments.

Sample Preparation:

  • Dissolve 5-10 mg of the intermediate in approximately 0.6 mL of the chosen deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

Data Presentation

Intermediate I: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Protons Chemical Shift (ppm)
Aromatic protons 7.0 - 8.0
O-CH₂ (ethoxy) ~ 4.1 (quartet)
N-CH₃ (pyrazole) ~ 4.0 (singlet)
N-CH₂ (propyl) ~ 2.8 (triplet)
CH₂ (propyl) ~ 1.8 (sextet)
CH₃ (propyl) ~ 1.0 (triplet)

| CH₃ (ethoxy) | ~ 1.4 (triplet) |

Intermediate II: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ Similar to Intermediate I, but with downfield shifts for the aromatic protons on the phenyl ring due to the electron-withdrawing sulfonyl chloride group.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups in the intermediates.

Experimental Protocol

Instrumentation:

  • FTIR spectrometer.

Sample Preparation:

  • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Data Presentation

Functional GroupCharacteristic Absorption (cm⁻¹)Expected in Intermediate IExpected in Intermediate II
N-H stretch 3300 - 3500YesYes
C-H stretch (aromatic) 3000 - 3100YesYes
C-H stretch (aliphatic) 2850 - 3000YesYes
C=O stretch (amide) 1650 - 1700YesYes
C=N, C=C stretch 1500 - 1600YesYes
S=O stretch (sulfonyl chloride) 1370-1390, 1180-1200NoYes
C-O stretch (ether) 1200 - 1250YesYes

Characteristic peaks for sildenafil and its precursors include a strong intensity band around 1703 cm⁻¹ due to the -C=O vibration.[5] Other notable bands are the N-H stretching at 3300 cm⁻¹ and the asymmetrical stretch of S=O.[5]

Diagrams

G cluster_workflow Characterization Workflow for Sildenafil Intermediates Sample Intermediate Sample HPLC HPLC Analysis Sample->HPLC Purity Check MS Mass Spectrometry Sample->MS Molecular Weight Confirmation NMR NMR Spectroscopy Sample->NMR Structural Elucidation FTIR FTIR Spectroscopy Sample->FTIR Functional Group Analysis Data Data Analysis & Comparison to Specification HPLC->Data MS->Data NMR->Data FTIR->Data Release Release for Next Step Data->Release If all specifications are met

Caption: General workflow for the characterization of sildenafil intermediates.

G cluster_relationship Logical Relationship of Characterization Techniques Structure Chemical Structure HPLC Purity (%) Structure->HPLC influences retention MS Molecular Weight (m/z) Structure->MS determines mass NMR Connectivity (δ, J) Structure->NMR defines spectrum FTIR Functional Groups (cm⁻¹) Structure->FTIR defines vibrations

Caption: Complementary nature of analytical techniques for structural confirmation.

References

Application Notes: Safe Handling of Chlorosulfonic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorosulfonic acid (CSA) is a highly reactive and corrosive chemical intermediate used extensively in organic synthesis as a potent sulfonating, sulfating, and chlorosulfonating agent.[1] Its high reactivity, however, necessitates stringent safety protocols to prevent severe harm to personnel and damage to equipment. This document provides detailed guidelines, protocols, and safety data for handling chlorosulfonic acid in a research and development setting.

Chlorosulfonic acid is a colorless to yellowish, fuming liquid with a pungent odor.[2][3] It reacts violently with water, generating significant heat and releasing corrosive fumes of hydrogen chloride and sulfuric acid.[1][4][5] This reactivity is the primary source of its hazards.

Hazard Identification and Chemical Properties

Understanding the properties of chlorosulfonic acid is fundamental to its safe handling. It is classified as acutely toxic, corrosive, and a strong oxidizing agent.[2][6]

Emergency Overview: Causes severe skin, eye, and respiratory tract burns.[7][8] Fatal if inhaled in high concentrations. Reacts violently with water, which can cause spattering and explosive decomposition.[9][10] Contact with combustible materials may cause fire.[9]

Quantitative Data Summary

A summary of key physical and chemical properties is provided below for quick reference.

PropertyValueSource
Chemical Formula HSO₃Cl[11]
CAS Number 7790-94-5[2][8]
Molecular Weight 116.52 g/mol [8]
Appearance Colorless to yellow fuming liquid[2][3]
Density 1.753 g/mL at 25°C[2]
Boiling Point 151-152°C[2][11]
Melting Point -80°C
Vapor Pressure 1.0 mmHg at 20°C[1]
Vapor Density 4.02 (Air = 1)[3]
Reactivity Reacts violently with water, alcohols, bases, and powdered metals.[2][6]
OSHA PEL 1 mg/m³ (for Sulfuric Acid mist)[4]
NIOSH REL 1 mg/m³ (TWA for Sulfuric Acid)
ACGIH TLV 0.2 mg/m³ (TWA for Sulfuric Acid, Thoracic fraction)

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is mandatory.

3.1 Engineering Controls

  • Fume Hood: All manipulations of chlorosulfonic acid must be performed inside a certified chemical fume hood with sufficient airflow to keep vapor concentrations below exposure limits.[7]

  • Ventilation: The laboratory must be well-ventilated with emergency exhaust capabilities.[2][12]

  • Safety Shower & Eyewash Station: A calibrated and unobstructed safety shower and eyewash station must be immediately accessible within a 10-second travel distance.

  • Materials: Use only compatible materials for storage and reaction vessels, such as glass-lined steel or certain stainless steel alloys.[4] Avoid contact with most metals, as corrosive hydrogen gas can be produced.[5]

3.2 Personal Protective Equipment (PPE) A full complement of PPE is required at all times when handling chlorosulfonic acid.[12]

  • Eye/Face Protection: Chemical splash goggles and a full-face shield are mandatory.[2][4]

  • Skin Protection:

    • Gloves: Wear acid-resistant gauntlet-style gloves (e.g., butyl rubber, Viton®). Double-gloving is recommended. Always consult the glove manufacturer's resistance guide.[9][11]

    • Lab Coat/Apron: A chemical-resistant apron worn over a flame-retardant lab coat is required.[12]

    • Full Body Protection: For large quantities or high-risk operations, a full acid-impervious suit should be considered.[4][9]

  • Respiratory Protection: For situations with potential for exposure above the PEL or during emergency spill response, a NIOSH-approved full-facepiece respirator with an appropriate acid gas cartridge or a self-contained breathing apparatus (SCBA) must be used.[6][7][9] All users must be medically cleared, trained, and fit-tested.[11]

Experimental Protocol: General Sulfonation Reaction

This protocol outlines a standard procedure for using chlorosulfonic acid as a sulfonating agent, with integrated safety steps.

4.1 Materials and Setup

  • Reagents:

    • Substrate (e.g., aromatic compound)

    • Chlorosulfonic Acid (CSA)

    • Anhydrous, non-reactive solvent (e.g., dichloromethane)

  • Equipment:

    • Three-neck, round-bottom flask, oven-dried

    • Pressure-equalizing addition funnel, oven-dried

    • Magnetic stirrer and stir bar

    • Thermometer

    • Inert gas line (Nitrogen or Argon)

    • Ice bath

    • Gas trap/scrubber containing a sodium hydroxide (B78521) solution to neutralize HCl off-gas.

4.2 Procedure

  • Preparation (Inside Fume Hood):

    • Ensure the fume hood sash is at the appropriate height.

    • Don all required PPE (face shield, goggles, acid-resistant gloves, apron).

    • Assemble the dry glassware in the fume hood.

    • Place the reaction flask in an ice bath on a magnetic stirrer.

  • Reagent Charging:

    • Dissolve the substrate in the anhydrous solvent within the reaction flask under an inert atmosphere.

    • Begin stirring and cool the solution to 0-5°C.

    • Carefully measure the required volume of chlorosulfonic acid in a dry, graduated cylinder and transfer it to the pressure-equalizing addition funnel. Perform this transfer in the fume hood over secondary containment.

  • Reaction:

    • Add the chlorosulfonic acid dropwise from the addition funnel to the cooled, stirring substrate solution.

    • Maintain the internal reaction temperature below 10°C. The reaction is highly exothermic.

    • Monitor the off-gassing and ensure it is being effectively neutralized by the scrubber.

    • After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC, LC-MS, etc.).

  • Workup and Quenching (Most Hazardous Step):

    • CRITICAL: The reaction mixture must be quenched by slowly and carefully transferring it to a separate vessel containing crushed ice or ice-cold water with vigorous stirring. NEVER add water or ice directly to the reaction flask containing excess chlorosulfonic acid. [9][12] This must be done extremely slowly to manage the violent exothermic reaction.

    • Perform the quench in a large beaker within an ice bath to control the temperature.

  • Waste Disposal:

    • All waste containing chlorosulfonic acid or its byproducts must be treated as hazardous waste.

    • Neutralize acidic aqueous layers carefully with a base (e.g., sodium bicarbonate) before disposal.[10]

    • Contaminated materials (gloves, paper towels) must be disposed of in a designated solid hazardous waste container.

Emergency Procedures

5.1 Spills

  • Evacuate: Immediately evacuate the area and alert others.[9][10]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the acid with an inert, dry material like vermiculite, dry sand, or earth.[7][9] DO NOT use combustible materials like sawdust. [2][13]

  • Neutralize: Cautiously neutralize the absorbed material and the spill residue with a weak base such as sodium bicarbonate or soda ash.[2][10]

  • Cleanup: Collect the neutralized residue in a sealed, properly labeled hazardous waste container.

  • Reporting: Report all spills to the Environmental Health & Safety department.

5.2 Personnel Exposure

  • Inhalation: Immediately move the victim to fresh air.[7][8] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[7][10] Symptoms like pulmonary edema may be delayed.[10][13]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[4][7][12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][8] Remove contact lenses if possible. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2][8][12] If the victim is conscious, rinse their mouth and have them drink one or two glasses of water.[10] Seek immediate medical attention.

Visual Safety Protocols (Diagrams)

The following diagrams illustrate the critical safety workflows for handling chlorosulfonic acid.

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Reaction Phase cluster_workup 3. Workup & Disposal Phase prep_1 Verify Fume Hood Certification prep_2 Don Full PPE (Face Shield, Goggles, Acid Gloves, Apron) prep_1->prep_2 prep_3 Prepare Dry Glassware & Inert Atmosphere prep_2->prep_3 prep_4 Set Up Gas Scrubber (NaOH Solution) prep_3->prep_4 handle_1 Transfer CSA in Hood Over Secondary Containment prep_4->handle_1 handle_2 Add CSA Dropwise to Cooled Substrate handle_1->handle_2 handle_3 Maintain Temp < 10°C & Monitor Off-Gas handle_2->handle_3 workup_1 CRITICAL: Slowly Add Reaction Mix to Crushed Ice handle_3->workup_1 workup_2 Neutralize Aqueous Waste with Bicarbonate workup_1->workup_2 workup_3 Dispose of All Waste in Labeled Containers workup_2->workup_3

Caption: Workflow for Safe Handling of Chlorosulfonic Acid.

SpillResponseDecisionTree start Chlorosulfonic Acid Spill Occurs q_size Is the spill large or uncontained? start->q_size evacuate EVACUATE IMMEDIATELY Activate Alarm Call Emergency Services q_size->evacuate Yes small_spill_proc Small Spill Procedure (Trained Personnel Only) q_size->small_spill_proc No ppe Don Full PPE (SCBA, Acid Suit, etc.) small_spill_proc->ppe absorb Cover/Absorb Spill with DRY Inert Material (e.g., Vermiculite, Sand) ppe->absorb neutralize Cautiously Neutralize with Sodium Bicarbonate absorb->neutralize collect Collect Residue into Sealed Waste Container neutralize->collect decon Decontaminate Area & Report Incident collect->decon

Caption: Emergency Response Decision Tree for CSA Spills.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chlorosulfonation in Sildenafil Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of the chlorosulfonation reaction in the synthesis of sildenafil (B151). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Q1: My chlorosulfonation reaction is resulting in a low yield of the desired sulfonyl chloride. What are the potential causes and how can I address them?

Low yields in the chlorosulfonation of the sildenafil precursor, 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes & Corrective Actions:

  • Incomplete Reaction: The conversion of the intermediate sulfonic acid to the final sulfonyl chloride is a reversible reaction.[1] Insufficient reaction time or suboptimal temperature can lead to a significant amount of unreacted starting material remaining.[1]

    • Solution: Increase the reaction time and/or moderately increase the temperature. Monitor the reaction progress using a suitable analytical technique like HPLC or TLC to ensure complete conversion. An improved process suggests a reaction time of 4 hours at 20-30°C.[1]

  • Hydrolysis of the Sulfonyl Chloride: The chlorosulfonyl group is highly susceptible to hydrolysis, especially during the work-up phase when quenching with ice or water. This side reaction converts the desired product back into the sulfonic acid, reducing the overall yield.

    • Solution: Perform the quenching step rapidly and at a low temperature by pouring the reaction mixture slowly onto a large excess of crushed ice.[1] Efficiently extract the product into an organic solvent like dichloromethane (B109758) immediately after quenching to minimize its contact with the aqueous phase.[1]

  • Suboptimal Reagent Ratio: The molar ratio of the substrate to chlorosulfonic acid is a critical parameter. An insufficient amount of chlorosulfonic acid can lead to incomplete sulfonation.

    • Solution: Ensure an adequate excess of chlorosulfonic acid is used. A patent suggests a molar ratio of the sildenafil precursor to chlorosulfonic acid between 1:3 and 1:15, with a preferred range of 1:8 to 1:10 for optimal results.

  • Formation of Side Products: Besides hydrolysis, other side reactions can occur, such as the formation of chlorinated impurities, particularly when thionyl chloride is used.

    • Solution: Consider performing the reaction in the absence of thionyl chloride, as this has been shown to reduce the formation of chlorinated impurities and can still result in high yields and purity.

Below is a troubleshooting workflow to help diagnose and resolve low-yield issues:

G start Low Yield of Chlorosulfonated Product check_completion Check for Incomplete Reaction (TLC/HPLC) start->check_completion check_hydrolysis Suspect Hydrolysis During Work-up check_completion->check_hydrolysis Reaction appears complete incomplete Incomplete Reaction Confirmed check_completion->incomplete Unreacted starting material present check_ratio Review Reagent Molar Ratios check_hydrolysis->check_ratio Work-up is rapid hydrolysis Hydrolysis Likely check_hydrolysis->hydrolysis Aqueous work-up prolonged check_impurities Analyze for Side Product Formation check_ratio->check_impurities Ratio is optimal ratio_issue Suboptimal Ratio check_ratio->ratio_issue Ratio outside 1:8 - 1:10 range impurities_present Side Products Detected check_impurities->impurities_present Chlorinated impurities detected increase_time_temp Increase Reaction Time and/or Temperature incomplete->increase_time_temp optimize_workup Optimize Quenching and Extraction hydrolysis->optimize_workup adjust_ratio Adjust Substrate:Chlorosulfonic Acid Ratio ratio_issue->adjust_ratio modify_reagents Consider Omitting Thionyl Chloride impurities_present->modify_reagents end Improved Yield increase_time_temp->end optimize_workup->end adjust_ratio->end modify_reagents->end

Troubleshooting workflow for low yield in chlorosulfonation.

Frequently Asked Questions (FAQs)

Q2: What is the role of thionyl chloride in the chlorosulfonation reaction for sildenafil synthesis?

Thionyl chloride is often used in conjunction with chlorosulfonic acid to facilitate the conversion of the intermediate sulfonic acid to the sulfonyl chloride.[1][2] It is thought to drive the equilibrium towards the product side, thus ensuring a more complete reaction.[1]

Q3: Is the use of thionyl chloride mandatory for a high-yield reaction?

Not necessarily. While some improved protocols advocate for its use to achieve high yields,[1] other studies have shown that the reaction can proceed with high yield and purity in the absence of thionyl chloride. In fact, omitting thionyl chloride can be advantageous as it has been found to introduce chlorinated impurities that are difficult to remove in subsequent steps.

Q4: What are the optimal reaction conditions (temperature, time, molar ratios) for the chlorosulfonation of the sildenafil precursor?

Optimal conditions can vary, but based on published literature, the following parameters have been reported to provide good results:

  • Temperature: The reaction is typically initiated at a low temperature (0-10°C) during the addition of the substrate to the chlorosulfonic acid.[1] The temperature is then raised to 20-30°C and maintained for the duration of the reaction.[1] A patent also suggests that a temperature range of 0-40°C can be effective.

  • Time: A reaction time of 4 hours has been reported in an improved synthesis protocol.[1] However, a longer duration of 12-20 hours has also been suggested, particularly when thionyl chloride is omitted.

  • Molar Ratios: A significant excess of chlorosulfonic acid is generally used. A molar ratio of the sildenafil precursor to chlorosulfonic acid of 1:9.5 is cited as being optimal. Ratios between 1:3 and 1:15 have been explored, with lower ratios potentially leading to incomplete dissolution and reaction.

Q5: How can I minimize the formation of the sulfonic acid impurity in my final product?

The formation of the sulfonic acid impurity is primarily due to incomplete reaction or hydrolysis of the sulfonyl chloride. To minimize its presence:

  • Ensure Complete Reaction: As mentioned in Q1, allow for sufficient reaction time and maintain the appropriate temperature. The use of thionyl chloride can also help drive the reaction to completion.[1]

  • Careful Work-up: Quench the reaction mixture on a large volume of ice and extract the product promptly with a non-polar organic solvent to limit exposure to water.[1]

  • Purification: If the sulfonic acid impurity is still present, it can often be removed through careful purification steps such as recrystallization or column chromatography of the subsequent reaction product (sildenafil).

Data Presentation

The following table summarizes the reported yields of the sildenafil synthesis under different chlorosulfonation conditions.

Precursor to Chlorosulfonic Acid Molar RatioThionyl Chloride PresentReaction Temperature (°C)Reaction Time (h)Yield of SildenafilPurity of SildenafilReference
Not specifiedYes0-10, then 20-30490%Not specified[3]
1:9.5No20-301288.00%99.98%
1:6.0No20-3012Low (incomplete reaction)Not specified
1:9.5Yes (0.5:1 to precursor)Not specifiedNot specifiedLower than withoutLower than without
1:9.5Yes (1:1 to precursor)Not specifiedNot specifiedLower than withoutLower than without
1:9.5No0-10Not specified87.80%99.96%
1:9.5No35-45Not specified87.57%99.92%

Experimental Protocols

Improved Chlorosulfonation Protocol (with Thionyl Chloride) [1]

  • To 50 mL of chlorosulfonic acid, add 25 g (80.13 mmol) of 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one and 9.53 g (80.13 mmol) of thionyl chloride portion-wise at a temperature of 0-10°C.

  • Raise the temperature of the reaction mixture to 20-30°C and stir for 4 hours to complete the reaction.

  • Slowly pour the reaction mass onto approximately 500 g of crushed ice.

  • Extract the product with 250 mL of dichloromethane.

  • The resulting dichloromethane solution containing the chlorosulfonated product can be used directly in the next step of the sildenafil synthesis.

Chlorosulfonation Protocol (without Thionyl Chloride)

  • In a suitable reaction vessel, place 88 mL of chlorosulfonic acid.

  • Add 44.0 g of 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one in portions to the chlorosulfonic acid at room temperature (20-30°C).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction solution into 60.0 g of ice water.

  • Extract the mixture with dichloromethane.

  • The organic phase, containing the desired product, is then washed with saturated brine and purified water.

Visualizations

The following diagram illustrates the key steps in the chlorosulfonation of the sildenafil precursor and highlights the critical points for potential yield loss.

G cluster_0 Chlorosulfonation Reaction cluster_1 Potential Yield Loss Points Start Sildenafil Precursor (Pyrazolopyrimidinone) Reaction Chlorosulfonation Start->Reaction Reagents Chlorosulfonic Acid (+/- Thionyl Chloride) Reagents->Reaction Sulfonic_Acid Sulfonic Acid Intermediate Reaction->Sulfonic_Acid Product Chlorosulfonated Product (Sulfonyl Chloride) Sulfonic_Acid->Product Conversion Product->Sulfonic_Acid Reversion Workup Quenching on Ice & Extraction Product->Workup Final_Product Isolated Product Workup->Final_Product Incomplete_Reaction Incomplete Conversion (Reversible Reaction) Incomplete_Reaction->Sulfonic_Acid Hydrolysis Hydrolysis during Work-up Hydrolysis->Workup

Chlorosulfonation reaction pathway and points of yield loss.

References

Side reactions and impurity formation in sildenafil synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions and impurity formation during the synthesis of sildenafil (B151). It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of sildenafil, offering potential causes and solutions in a question-and-answer format.

Question 1: My final product contains a significant amount of 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid. What is the likely cause and how can I prevent this?

Answer:

This impurity, often referred to as the Sulfonic Acid Impurity, typically arises from the hydrolysis of the key intermediate, 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[1] The chlorosulfonyl group (-SO₂Cl) is highly reactive and susceptible to reaction with water.

Potential Causes:

  • Moisture in Reaction Solvents/Reagents: The presence of water in the reaction mixture during or after the chlorosulfonation step.

  • Prolonged Quench Times: Extended exposure to aqueous conditions during the work-up phase after chlorosulfonation can lead to hydrolysis.[2]

  • Atmospheric Moisture: Inadequate protection of the reaction from atmospheric moisture, especially in humid environments.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use thoroughly dried solvents (e.g., dichloromethane) and reagents for the chlorosulfonation and subsequent coupling steps.

  • Minimize Quench Time: Perform the quenching of the chlorosulfonation reaction (e.g., pouring onto ice) as rapidly as possible and proceed to the extraction step promptly.[3]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

  • Temperature Control: Maintain low temperatures (0–10 °C) during the chlorosulfonation step to control reactivity and minimize side reactions.[3]

Question 2: HPLC analysis of my sildenafil product shows a peak corresponding to Sildenafil N-Oxide. How is this impurity formed and what can be done to minimize it?

Answer:

Sildenafil N-Oxide is an oxidation product of sildenafil, where the tertiary amine nitrogen in the N-methylpiperazine ring is oxidized.[1][4]

Potential Causes:

  • Oxidizing Agents: Presence of residual oxidizing agents (e.g., peroxides) in solvents or reagents.[1]

  • Aerial Oxidation: Prolonged exposure of the sildenafil base to air, especially under harsh conditions (e.g., elevated temperature or light), can lead to slow oxidation.[1]

  • Degradation during Storage: Improper storage of the final product can lead to its formation over time.

Troubleshooting Steps:

  • Use High-Purity Solvents: Ensure that solvents used in the final steps and for purification are free from peroxides.

  • Inert Atmosphere during Work-up: After the coupling reaction, conduct the work-up and isolation steps under an inert atmosphere to minimize contact with oxygen.

  • Controlled Crystallization: Avoid excessive heat and light exposure during the recrystallization of the sildenafil base.

  • Proper Storage: Store the final sildenafil product in a well-sealed container, protected from light and heat, and preferably under an inert atmosphere.

Question 3: I have identified a dimer impurity in my product. What is the source of this impurity?

Answer:

The sildenafil dimer impurity, Bis-1,4-[4-ethoxy-3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl]piperazine, forms when the chlorosulfonyl intermediate reacts with piperazine (B1678402) instead of N-methylpiperazine.[1][5] Piperazine has two secondary amine groups, allowing it to react with two molecules of the intermediate, forming a dimer.

Potential Cause:

  • Contaminated N-methylpiperazine: The primary cause is the presence of piperazine as an impurity in the N-methylpiperazine starting material.[1]

Troubleshooting Steps:

  • Verify Starting Material Purity: Use high-purity N-methylpiperazine. It is crucial to test the purity of the reagent by GC or another suitable method before use to ensure the absence of piperazine.

  • Purify N-methylpiperazine: If the starting material is found to be contaminated, consider purifying it by distillation before use.

Frequently Asked Questions (FAQs)

Q1: What are the typical process-related impurities in sildenafil synthesis?

A1: Besides the impurities mentioned in the troubleshooting guide, other common process-related impurities include Desmethyl Sildenafil (from reaction with piperazine), Chloro Impurity (unreacted chlorosulfonyl intermediate), and Methyl/Ethyl Ester Impurities (from reaction of the sulfonyl chloride with alcohol solvents).[1]

Q2: What are the acceptable limits for these impurities in the final Active Pharmaceutical Ingredient (API)?

A2: The acceptable limits for impurities are defined by regulatory bodies like the International Council for Harmonisation (ICH). The thresholds are based on the maximum daily dose (MDD) of the drug. For sildenafil (MDD is 100 mg), the ICH Q3A(R2) guidelines are summarized below.[1][6][7]

Threshold Type Threshold (for Sildenafil with MDD = 100 mg)Description
Reporting Threshold ≥ 0.05%Impurities at or above this level must be reported in the registration application.
Identification Threshold > 0.10%Impurities present above this level must have their structures identified.[5]
Qualification Threshold > 0.15%Impurities present above this level must be "qualified," meaning their biological safety is established.[1]

Q3: Which analytical method is most suitable for detecting and quantifying sildenafil impurities?

A3: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective method for analyzing sildenafil and its related impurities.[8][9] A gradient method is often employed to achieve good separation of all known impurities.[8]

Experimental Protocols

Protocol 1: Synthesis of 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

This protocol describes the critical chlorosulfonation step where hydrolysis can occur if not properly controlled.

  • Preparation: In a clean, dry, three-necked flask equipped with a stirrer and a dropping funnel, cool 50 mL of chlorosulfonic acid to 0–10 °C in an ice bath.

  • Addition of Starting Material: Slowly add 25 g (80.13 mmol) of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one to the cooled chlorosulfonic acid, followed by the portion-wise addition of 9.53 g (80.13 mmol) of thionyl chloride, ensuring the temperature remains between 0–10 °C.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (20–30 °C) and stir for approximately 4 hours.[3]

  • Quenching: Slowly and carefully pour the reaction mixture onto ~500 g of crushed ice with stirring.

  • Extraction: Extract the resulting aqueous suspension with 250 mL of dichloromethane. The organic layer containing the desired sulfonyl chloride product is then used directly in the subsequent step.[3]

Protocol 2: HPLC Method for Sildenafil Impurity Profiling (Based on USP Monograph)

This protocol provides a representative method for the analysis of sildenafil and its organic impurities.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of buffer, methanol, and acetonitrile (B52724) (58:25:17, v/v/v). The buffer is prepared by diluting 7 mL of triethylamine (B128534) in 1 L of water and adjusting the pH to 3.0 with phosphoric acid.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 290 nm.[10]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a solution of Sildenafil Citrate (B86180) reference standard (RS) in the mobile phase.

    • System Suitability Solution: To generate the Sildenafil N-Oxide impurity for resolution checks, dissolve 70 mg of Sildenafil Citrate RS in 1 mL of a 2:1 mixture of hydrogen peroxide and formic acid. Let it stand for ~10 minutes, then dilute to 250 mL with the mobile phase.

  • Procedure: Equilibrate the column with the mobile phase. Inject the blank, system suitability solution, and sample solutions.

  • System Suitability Requirement: The resolution between the sildenafil and Sildenafil N-Oxide peaks must be not less than 2.5.[10]

Visualizations

Sildenafil_Synthesis_Pathway Start 5-(2-ethoxyphenyl)-1-methyl- 3-propyl-1,6-dihydro-7H- pyrazolo[4,3-d]pyrimidin-7-one Intermediate 5-(5-chlorosulfonyl-2-ethoxyphenyl)- 1-methyl-3-propyl-1,6-dihydro-7H- pyrazolo[4,3-d]pyrimidin-7-one Start->Intermediate Chlorosulfonic Acid, Thionyl Chloride SildenafilBase Sildenafil (Base) Intermediate->SildenafilBase N-methylpiperazine SildenafilCitrate Sildenafil Citrate (API) SildenafilBase->SildenafilCitrate Citric Acid

Caption: Core reaction pathway for the synthesis of Sildenafil Citrate.

Impurity_Formation_Pathways cluster_hydrolysis Hydrolysis Side Reaction cluster_oxidation Oxidation Side Reaction cluster_contamination Reagent Contamination Issue Intermediate Chlorosulfonyl Intermediate SulfonicAcid Sulfonic Acid Impurity Intermediate->SulfonicAcid Presence of H₂O Dimer Dimer Impurity Intermediate->Dimer Sildenafil Sildenafil Base N_Oxide Sildenafil N-Oxide Sildenafil->N_Oxide Oxidizing agents / Air NMP_Reagent N-methylpiperazine Reagent Piperazine Piperazine (contaminant) Piperazine->Dimer Reacts with 2x Intermediate

Caption: Logical pathways for the formation of common sildenafil impurities.

References

How to remove unreacted starting material from sildenafil chlorosulfonyl.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting material from sildenafil (B151) chlorosulfonyl.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of sildenafil chlorosulfonyl.

Issue Potential Cause Recommended Solution
Low Purity of this compound Incomplete chlorosulfonation reaction leading to the presence of the starting material, 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, and the corresponding sulfonic acid impurity.[1]- Reaction Optimization: Incorporate thionyl chloride in the chlorosulfonation reaction. This converts the unreacted sulfonic acid intermediate back to the desired sulfonyl chloride, significantly reducing the starting material impurity.[1]- Thorough Aqueous Wash: During the workup, ensure a complete wash of the organic layer (e.g., dichloromethane) with an aqueous sodium bicarbonate solution. This will neutralize and remove the acidic sulfonic acid impurity into the aqueous layer.[1]
Product Loss During Workup Hydrolysis of the this compound product back to the sulfonic acid upon prolonged contact with water.- Rapid Extraction: Perform the quenching and extraction steps efficiently to minimize the time the product is in contact with the aqueous phase.- Use of Brine: Wash the organic layer with brine (saturated NaCl solution) to help break emulsions and reduce the amount of dissolved water in the organic phase before drying.
Difficulty in Isolating the Product The product may not precipitate efficiently from the reaction mixture upon quenching with ice water.- Controlled Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring to ensure rapid cooling and precipitation.- Sufficient Solvent for Extraction: Use an adequate volume of an appropriate organic solvent (e.g., dichloromethane) to fully extract the product from the aqueous mixture.[1]
Emulsion Formation During Extraction The presence of impurities or incomplete reaction can sometimes lead to the formation of a stable emulsion between the organic and aqueous layers, making separation difficult.- Brine Wash: Add a saturated sodium chloride (brine) solution to help break the emulsion.- Filtration: In some cases, filtering the emulsified layer through a pad of celite or glass wool can help to break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the primary unreacted starting material impurity in the synthesis of this compound?

The main impurity is typically the sulfonic acid derivative, 5-[2-ethoxy-5-(sulfonyl)phenyl]-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[1] This arises from the incomplete conversion of the starting material, 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one, during the chlorosulfonation reaction.[1]

Q2: How can I minimize the formation of the sulfonic acid impurity during the reaction?

An improved synthetic method involves the addition of thionyl chloride to the chlorosulfonic acid.[1] This helps to drive the reaction to completion and converts the sulfonic acid intermediate to the desired this compound, thereby increasing the yield and purity of the final product.[1]

Q3: What is the purpose of the aqueous sodium bicarbonate wash during the workup?

The aqueous sodium bicarbonate wash is a critical purification step. This compound is a neutral compound, while the unreacted sulfonic acid impurity is acidic. The basic sodium bicarbonate solution reacts with the sulfonic acid to form a water-soluble salt. This salt then partitions into the aqueous layer and is removed, leaving the purified this compound in the organic layer.[1]

Q4: What are suitable solvents for the extraction of this compound?

Dichloromethane (B109758) is a commonly used solvent for extracting this compound from the aqueous reaction mixture after quenching.[1] Other non-polar organic solvents that are immiscible with water could also be employed.

Q5: Can I use the this compound solution directly for the next synthetic step?

Yes, in many published procedures, the dichloromethane solution containing the purified this compound is used directly in the subsequent reaction with N-methylpiperazine to synthesize sildenafil.[1] This avoids an additional isolation step which could lead to product loss.

Experimental Protocols

The following table summarizes a typical experimental protocol for the synthesis and purification of this compound.

Step Procedure Reagents/Solvents Key Parameters
1. Chlorosulfonation To a cooled solution of chlorosulfonic acid, add 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one and thionyl chloride portion-wise.Chlorosulfonic acid, 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one, Thionyl chlorideTemperature: 0-10 °C during addition, then warm to room temperature. Reaction time: Monitor by TLC or HPLC until completion.
2. Quenching Slowly pour the reaction mixture onto crushed ice with vigorous stirring.Crushed ice/Ice waterMaintain a low temperature to promote precipitation and minimize hydrolysis.
3. Extraction Extract the precipitated product with dichloromethane. Separate the organic layer.Dichloromethane, WaterUse a sufficient volume of dichloromethane for complete extraction.
4. Aqueous Wash Wash the organic layer with a 5% w/w aqueous sodium bicarbonate solution.5% Aqueous sodium bicarbonate solutionThis step is crucial for removing the sulfonic acid impurity.
5. Brine Wash & Drying Wash the organic layer with brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.Saturated sodium chloride (brine) solution, Anhydrous sodium sulfate or magnesium sulfateRemoves residual water from the organic phase.
6. Solvent Removal (Optional) The solvent can be removed under reduced pressure to yield the crude this compound.N/AThis step may not be necessary if the solution is used directly in the next step.
7. Recrystallization (for solid product) If a solid product is required, it can be recrystallized from a suitable solvent system.Ethyl acetate (B1210297) has been reported for the recrystallization of the subsequent sildenafil product.The choice of solvent will depend on the solubility of this compound and any remaining impurities.

Purification Workflow

The following diagram illustrates the logical workflow for the purification of this compound.

PurificationWorkflow ReactionMixture Crude Reaction Mixture (this compound, Unreacted Starting Material, Sulfonic Acid) Quenching Quenching (Pour into Ice Water) ReactionMixture->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction OrganicPhase Organic Phase (Dichloromethane) Contains: this compound, Unreacted Starting Material Extraction->OrganicPhase Organic Layer AqueousPhase1 Aqueous Phase (Acidic Water) Extraction->AqueousPhase1 Aqueous Layer BicarbWash Aqueous Bicarbonate Wash OrganicPhase->BicarbWash PurifiedOrganic Purified Organic Phase (this compound) BicarbWash->PurifiedOrganic Organic Layer AqueousWaste Aqueous Waste (Contains Sulfonic Acid Salt) BicarbWash->AqueousWaste Aqueous Layer Drying Drying (Anhydrous Na2SO4) PurifiedOrganic->Drying FinalProduct Purified this compound (in solution or isolated solid) Drying->FinalProduct

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Purification of Crude Sildenafil Chlorosulfonyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude sildenafil (B151) chlorosulfonyl.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in crude sildenafil chlorosulfonyl?

The primary impurities typically found in crude this compound are:

  • Unreacted Starting Material: 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. This impurity can be challenging to remove and may require multiple purification steps.[1]

  • Hydrolysis Product: 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid. This is formed by the reaction of the chlorosulfonyl group with water during the reaction or work-up.[2][3]

  • Other Process-Related Impurities: Depending on the synthetic route, other impurities may be present. These can include byproducts from side reactions or residual reagents.[2][3]

Q2: Why is my crude this compound an oil or a sticky solid instead of a crystalline powder?

This is a common issue that can be caused by several factors:

  • High Impurity Content: A significant amount of unreacted starting material or the sulfonic acid hydrolysis product can lower the melting point of the mixture and inhibit crystallization.

  • Residual Solvent: Trapped solvent from the extraction step (e.g., dichloromethane) can prevent the material from solidifying properly.

  • Presence of Water: As this compound is moisture-sensitive, any residual water can lead to hydrolysis, resulting in a mixture that is difficult to crystallize.

Q3: What are the recommended storage conditions for this compound?

This compound is sensitive to moisture.[4][5] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C is often recommended) to minimize degradation.[5]

Troubleshooting Guides

Crystallization Issues
Problem Potential Cause Troubleshooting Steps
Product "oils out" during crystallization The solvent system is not optimal, or the concentration of the crude material is too high. Impurities are depressing the melting point.- Try a different solvent or a combination of solvents. Consider a solvent in which the desired product has moderate solubility at elevated temperatures and low solubility at room temperature. - Decrease the initial concentration of the crude material in the solvent. - Add an anti-solvent slowly to a solution of the crude material to induce precipitation. - Attempt a "seed" crystal to initiate crystallization.
Low yield after recrystallization The chosen solvent is too good, and a significant amount of the product remains in the mother liquor. The product is being lost during transfers or filtration.- Select a solvent in which the product has lower solubility at room temperature. - Cool the crystallization mixture to a lower temperature before filtration to maximize precipitation. - Concentrate the mother liquor and attempt a second crop of crystals. - Ensure efficient transfer and washing of the crystals on the filter.
Poor purity after recrystallization The chosen solvent does not effectively differentiate between the desired product and the impurities. Co-precipitation of impurities is occurring.- Multiple recrystallizations may be necessary, especially to remove the unreacted starting material.[6] - Experiment with different solvent systems. A solvent that is good for dissolving the impurities but poor for the product at room temperature is ideal. - Consider a pre-purification step, such as a slurry wash with a solvent that selectively dissolves impurities.
Product hydrolyzes during recrystallization The recrystallization solvent contains water. The process is performed in a humid environment.- Use anhydrous solvents for recrystallization. - Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon). - Minimize the time the material is exposed to the atmosphere, especially when hot.
Chromatographic Purification Issues
Problem Potential Cause Troubleshooting Steps
Poor separation of this compound from its main impurity (starting material) The mobile phase composition is not optimized for selectivity. The stationary phase is not providing sufficient resolution.- Adjust the polarity of the mobile phase. A gradient elution may be necessary to achieve good separation. - Experiment with different stationary phases (e.g., silica (B1680970) gel with different pore sizes, or bonded phases like cyano or diol). - Optimize the flow rate to improve resolution.
Peak tailing of this compound Interaction of the sulfonyl chloride group with the stationary phase. The presence of acidic impurities.- Add a small amount of a modifier to the mobile phase, such as a non-polar solvent, to reduce strong interactions with the silica gel. - Ensure the crude material is free of highly polar or acidic impurities before loading onto the column.
Degradation of the product on the column The stationary phase (e.g., silica gel) is acidic and is catalyzing the hydrolysis of the chlorosulfonyl group.- Use a deactivated or neutral stationary phase. - Work quickly and avoid prolonged exposure of the compound to the stationary phase. - Consider using a less polar mobile phase to elute the compound faster.

Experimental Protocols

General Work-up Procedure for Crude this compound

The synthesis of this compound typically involves the reaction of 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with chlorosulfonic acid. The work-up procedure is critical to minimize hydrolysis of the product.

  • Quenching: The reaction mixture is cautiously and slowly poured onto crushed ice or into ice-water with vigorous stirring.[7] This step neutralizes the excess chlorosulfonic acid and precipitates the crude product.

  • Extraction: The precipitated solid is then typically extracted with an organic solvent, such as dichloromethane (B109758).[7]

  • Washing: The organic layer is washed with cold water and then with a mild base solution (e.g., saturated sodium bicarbonate) to remove any remaining acidic impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Example Recrystallization Protocol for Sildenafil (as a reference)

Suggested Starting Point for this compound Recrystallization:

  • Dissolve the crude this compound in a minimum amount of a warm, anhydrous solvent like dichloromethane or ethyl acetate.

  • Slowly add a non-polar anti-solvent such as hexane (B92381) or heptane (B126788) until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a cold mixture of the solvent/anti-solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_impurities Potential Issues start Starting Material reaction Chlorosulfonation start->reaction quench Quench with Ice-Water reaction->quench extract Extract with Dichloromethane quench->extract hydrolysis Hydrolysis quench->hydrolysis wash Wash with Water & Bicarbonate extract->wash dry Dry and Concentrate wash->dry crude Crude this compound dry->crude cryst Crystallization crude->cryst chrom Chromatography crude->chrom unreacted Unreacted Starting Material crude->unreacted pure Pure this compound cryst->pure chrom->pure

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_crystallization cluster_solutions Troubleshooting start Crude this compound dissolve Dissolve in appropriate solvent start->dissolve cool Cool to induce crystallization dissolve->cool oiling_out Oiling Out? cool->oiling_out filter Filter and dry low_yield Low Yield? filter->low_yield pure Pure Crystals oiling_out->filter No solution_oil Adjust solvent system Decrease concentration Use seed crystal oiling_out->solution_oil Yes low_purity Poor Purity? low_yield->low_purity No solution_yield Optimize solvent choice Lower filtration temperature Collect second crop low_yield->solution_yield Yes low_purity->pure No solution_purity Recrystallize multiple times Change solvent system Perform slurry wash low_purity->solution_purity Yes solution_oil->dissolve solution_yield->dissolve solution_purity->dissolve

Caption: Troubleshooting logic for the crystallization of crude this compound.

References

Troubleshooting low conversion rates in sildenafil analogue synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of sildenafil (B151) analogues. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: We are experiencing a significantly low overall yield in our multi-step synthesis of a sildenafil analogue. Where should we start troubleshooting?

A1: A low overall yield in a multi-step synthesis often points to one or two critical steps with poor conversion rates. The most frequently reported bottlenecks in sildenafil and analogue synthesis are the chlorosulfonation of the phenyl ring and the final cyclization to form the pyrazolopyrimidinone (B8486647) core. We recommend analyzing the purity and yield of the intermediate at each stage to pinpoint the problematic reaction. The initial synthesis route for sildenafil had an overall yield of 27.6%, while optimized commercial routes can achieve yields as high as 51.7%[1].

Q2: Our final product is difficult to purify, and we suspect the presence of isomeric impurities. Is this a common issue?

A2: Yes, purification of sildenafil analogues can be challenging, and the formation of structural isomers is a known complication that makes identification difficult[2]. The presence of process-related impurities requires robust analytical methods for separation and determination[3]. We recommend using High-Performance Liquid Chromatography (HPLC) for both monitoring the reaction progress and for final purity assessment[3].

Q3: We are designing novel analogues. Are there known issues with the stability of the pyrazolopyrimidinone scaffold?

A3: The pyrazolopyrimidinone scaffold is a core structure in many phosphodiesterase 5 (PDE-5) inhibitors and is generally stable[4]. However, the solubility of the final compounds can be a significant issue, which may correlate with a high melting point, indicating strong crystal packing[5]. Modifications to the scaffold aimed at disrupting planarity have been explored to improve solubility[5].

Troubleshooting Guides

Issue 1: Low Yield in Chlorosulfonation Step

The chlorosulfonation of the 2-ethoxyphenyl moiety is a critical step that often determines the overall yield and quality of the final product[6]. The reaction can be reversible, and conditions must be optimized for maximum conversion[6].

Common Causes & Solutions:

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reagents or suboptimal temperature.

  • Reagent Degradation: Chlorosulfonic acid is highly reactive and sensitive to moisture.

  • Side Reactions: Hydrolysis of the sulfonyl chloride intermediate back to the sulfonic acid can occur during workup.

Optimized Protocol: An improved, high-yield (90%) procedure involves the use of both chlorosulfonic acid and thionyl chloride[6].

  • Reaction Setup: Cool chlorosulfonic acid (50 mL) to 0–10 °C in an ice bath[6].

  • Reagent Addition: Portion-wise, add the starting material (e.g., 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one, 25 g) followed by thionyl chloride (9.53 g) while maintaining the temperature between 0–10 °C[6].

  • Reaction Progression: Raise the temperature to 20–30 °C and stir for 4 hours to ensure the reaction completes[6].

  • Workup: Slowly pour the reaction mass onto ice (~500 g). Extract the product with dichloromethane (B109758) (250 mL)[6].

  • Washing: Wash the organic layer with 5% w/w aqueous sodium bicarbonate (100 mL) to neutralize any remaining acid[6]. The resulting dichloromethane layer containing the sulfonyl chloride can often be used directly in the next step[6].

G start Low yield in chlorosulfonation step check_reagents Check Reagent Quality - Anhydrous conditions? - Fresh thionyl chloride? start->check_reagents check_temp Verify Temperature Control - Addition at 0-10°C? - Stirring at 20-30°C? start->check_temp check_workup Review Workup Procedure - Slow quench on ice? - Efficient extraction? start->check_workup incomplete_rxn Potential Issue: Incomplete Reaction check_reagents->incomplete_rxn check_temp->incomplete_rxn hydrolysis Potential Issue: Hydrolysis of sulfonyl chloride check_workup->hydrolysis solution Solution: Follow optimized protocol with chlorosulfonic acid + thionyl chloride hydrolysis->solution incomplete_rxn->solution

Caption: Troubleshooting logic for the chlorosulfonation step.

Issue 2: Poor Conversion in the Final Cyclization Step

The formation of the pyrimidone heterocycle is the final key step in constructing the core of sildenafil. The choice of base and solvent is critical to minimize side products and achieve a high yield[7].

Common Causes & Solutions:

  • Suboptimal Base/Solvent: Using a weak base or an inappropriate solvent can lead to incomplete cyclization or the formation of undesired side products.

  • Reaction Temperature: The reaction may require heating, but excessive temperatures can cause degradation.

Optimized Protocol: To achieve a near-quantitative yield and minimize side products, the following conditions are recommended:

  • Reagents: The sulfonamide precursor is reacted with the aminopyrazole derivative[7].

  • Cyclization Conditions: The cyclization is performed by adding potassium t-butoxide in t-butanol[7]. This strong base in a non-nucleophilic solvent promotes the desired intramolecular reaction[7].

  • Yield: This method has been reported to achieve yields up to 95% for the cyclization step[1].

Data Summary: Sildenafil Synthesis Yields

Step/RouteReported YieldReference
Original Synthesis (Overall)27.6%[1]
Optimized Commercial Route (Overall)51.7%[1]
Improved Chlorosulfonation90%[6]
Base-Mediated Cyclization (Potassium t-butoxide)up to 95%[1]

Experimental Workflows & Pathways

General Synthesis Workflow

The synthesis of sildenafil analogues typically follows a convergent approach where two key intermediates are prepared separately before being coupled and cyclized.

G cluster_0 Pyrazole Intermediate Synthesis cluster_1 Phenyl Intermediate Synthesis diketoester Diketone/ Dketoester pyrazole_formation Pyrazole Formation (w/ Hydrazine) diketoester->pyrazole_formation n_methylation N-Methylation pyrazole_formation->n_methylation functionalization Functional Group Manipulation (e.g., Amidation) n_methylation->functionalization aminopyrazole Aminopyrazole Intermediate functionalization->aminopyrazole coupling Coupling aminopyrazole->coupling ethoxybenzoic_acid 2-Ethoxybenzoic Acid Derivative chlorosulfonation Chlorosulfonation ethoxybenzoic_acid->chlorosulfonation sulfonamide_formation Sulfonamide Formation (w/ N-methylpiperazine) chlorosulfonation->sulfonamide_formation phenyl_intermediate Phenyl-Sulfonamide Intermediate sulfonamide_formation->phenyl_intermediate phenyl_intermediate->coupling cyclization Cyclization coupling->cyclization final_product Sildenafil Analogue cyclization->final_product

Sildenafil's Mechanism of Action: PDE5 Inhibition

Understanding the biological target is crucial for drug development. Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[7][8]

G sexual_stimulation Sexual Stimulation no_release NO Release sexual_stimulation->no_release gc_activation Guanylate Cyclase Activation no_release->gc_activation gtp_to_cgmp GTP -> cGMP gc_activation->gtp_to_cgmp cgmp Increased cGMP gtp_to_cgmp->cgmp smooth_muscle_relaxation Smooth Muscle Relaxation (Vasodilation) cgmp->smooth_muscle_relaxation pde5 PDE5 cgmp->pde5 degradation inactive_metabolite Inactive Metabolite (5'-GMP) pde5->inactive_metabolite sildenafil Sildenafil Analogue sildenafil->pde5 inhibits

Caption: Signaling pathway of PDE5 inhibition by sildenafil.

References

Technical Support Center: Managing Exothermic Reactions in Chlorosulfonation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorosulfonation reactions. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Troubleshooting Guide

Q1: My chlorosulfonation reaction is experiencing a rapid, uncontrolled temperature increase. What should I do?

An uncontrolled temperature increase, or thermal runaway, is a critical safety concern. Immediate action is required.

  • Immediate Actions:

    • Cease addition of the chlorosulfonating agent immediately.

    • Increase the cooling to the reactor jacket to its maximum capacity.

    • If the temperature continues to rise, be prepared to activate your emergency quenching procedure. This typically involves adding a pre-cooled, inert solvent or a suitable quenching agent to rapidly dilute and cool the reaction mixture.

  • Post-Incident Analysis:

    • Review your heat removal capacity. Was the cooling system adequate for the scale of the reaction?

    • Check the addition rate. The rate of addition of the chlorosulfonating agent directly impacts the rate of heat generation.

    • Assess the concentration. Higher concentrations of reactants lead to a faster reaction rate and greater heat output.

Q2: I am observing the formation of dark-colored byproducts in my reaction mixture. What is the likely cause and how can I prevent it?

The formation of dark-colored impurities often indicates charring or degradation of the starting material or product, which is typically caused by excessive local temperatures or prolonged reaction times.

  • Probable Causes:

    • Poor mixing: Inadequate agitation can lead to localized "hot spots" where the temperature is significantly higher than the bulk temperature reading.

    • Addition rate is too high: A rapid addition of the chlorosulfonating agent can create localized areas of high concentration and temperature.

    • Reaction temperature is too high: The overall reaction temperature may be too high for the stability of your substrate or product.

  • Preventative Measures:

    • Improve agitation: Ensure your stirring mechanism provides vigorous and efficient mixing throughout the reaction vessel.

    • Slow down the addition: Add the chlorosulfonating agent dropwise or via a syringe pump to maintain better temperature control.

    • Lower the reaction temperature: Conduct the reaction at the lowest practical temperature that still allows for a reasonable reaction rate.

Q3: The yield of my desired sulfonyl chloride is lower than expected, and I am isolating a significant amount of the corresponding sulfonic acid. What happened?

The presence of sulfonic acid suggests that the intermediate sulfonyl chloride has been hydrolyzed.

  • Cause: This is almost always due to the presence of water in the reaction system. Chlorosulfonic acid and sulfonyl chlorides are highly reactive towards moisture.

  • Solution:

    • Thoroughly dry all glassware and equipment before use.

    • Use anhydrous solvents and reagents.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

Frequently Asked Questions (FAQs)

Q1: What is the primary hazard associated with chlorosulfonation reactions?

The primary hazard is the highly exothermic nature of the reaction, which can lead to a thermal runaway if not properly controlled. Additionally, chlorosulfonic acid is a highly corrosive substance, and the reaction often evolves hydrogen chloride (HCl) gas, which is also corrosive and toxic.

Q2: How can I effectively control the temperature of my chlorosulfonation reaction?

Effective temperature control is crucial and can be achieved through a combination of strategies:

  • Cooling Bath: Use an efficient cooling bath (e.g., ice-water, ice-salt, or a cryocooler) to maintain the desired reaction temperature.

  • Slow Addition: Add the chlorosulfonating agent slowly and in a controlled manner to manage the rate of heat generation.

  • Dilution: Conducting the reaction in a suitable inert solvent can help to dissipate the heat generated.

  • Efficient Stirring: Good agitation ensures uniform temperature distribution and prevents the formation of localized hot spots.

Q3: What are some common solvents used for chlorosulfonation?

The choice of solvent is critical as it must be inert to the highly reactive chlorosulfonating agent. Commonly used solvents include:

  • Dichloromethane (CH₂Cl₂)

  • Chloroform (CHCl₃)

  • Carbon tetrachloride (CCl₄) - Use with caution due to toxicity.

  • In some cases, an excess of the substrate itself can act as the solvent.

Q4: What is a suitable quenching agent for a chlorosulfonation reaction?

The reaction is typically quenched by slowly and carefully adding the reaction mixture to a large excess of ice-water. This hydrolyzes any remaining chlorosulfonic acid and the desired sulfonyl chloride to the more stable sulfonic acid, which can then be isolated.

Quantitative Data Summary

The following table summarizes key parameters for controlling chlorosulfonation reactions. These are general guidelines and may need to be optimized for your specific substrate and scale.

ParameterRecommended RangeRationale
Reaction Temperature -10 °C to 25 °CMinimizes byproduct formation and reduces the risk of thermal runaway. Some reactions may require higher temperatures, but this increases the hazard.
Molar Ratio (Substrate:Chlorosulfonating Agent) 1 : 1.1 to 1 : 5An excess of the chlorosulfonating agent is often used to ensure complete conversion of the starting material.
Addition Time 30 minutes to several hoursA longer addition time allows for better heat dissipation and temperature control, especially on a larger scale.
Stirring Speed > 300 RPMVigorous stirring is essential to ensure good mixing and prevent the formation of localized hot spots.

Experimental Protocols

Protocol 1: General Procedure for the Chlorosulfonation of an Aromatic Compound

Disclaimer: This is a general guideline and must be adapted to the specific reactivity and properties of your starting material. A thorough risk assessment should be conducted before commencing any new reaction.

  • Equipment Setup:

    • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a scrubber (to neutralize the evolved HCl gas).

    • Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of inert gas (nitrogen or argon).

  • Reaction Initiation:

    • Charge the flask with the aromatic substrate and an appropriate anhydrous solvent (e.g., dichloromethane).

    • Cool the flask to the desired temperature (typically 0-5 °C) using an ice-water bath.

  • Addition of Chlorosulfonating Agent:

    • Slowly add the chlorosulfonic acid (or other chlorosulfonating agent) to the stirred solution via the dropping funnel over a period of 1-2 hours.

    • Carefully monitor the internal temperature and ensure it does not exceed the set point. Adjust the addition rate as necessary to maintain temperature control.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-3 hours, or until the reaction is complete as determined by a suitable analytical method (e.g., TLC, GC, or HPLC).

  • Work-up/Quenching:

    • Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

    • The product will either precipitate as a solid or will be in the organic layer.

    • If the product is a solid, it can be collected by filtration, washed with cold water, and dried.

    • If the product is in the organic layer, separate the layers, wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Troubleshooting_Exothermic_Reaction start Uncontrolled Temperature Increase action1 Cease Reagent Addition start->action1 action2 Maximize Cooling action1->action2 action3 Prepare for Emergency Quench action2->action3 decision Temperature Still Rising? action3->decision quench Activate Quenching Procedure decision->quench Yes stabilized Temperature Stabilized decision->stabilized No analysis Post-Incident Analysis stabilized->analysis review_cooling Review Heat Removal Capacity analysis->review_cooling review_addition Check Reagent Addition Rate analysis->review_addition review_conc Assess Reactant Concentration analysis->review_conc Chlorosulfonation_Workflow setup 1. Equipment Setup (Dry Glassware, Inert Atmosphere) initiation 2. Reaction Initiation (Substrate + Solvent, Cool to 0-5 °C) setup->initiation addition 3. Slow Addition of Chlorosulfonating Agent initiation->addition monitoring 4. Reaction Monitoring (TLC, GC, or HPLC) addition->monitoring workup 5. Work-up/Quenching (Pour onto Ice) monitoring->workup purification 6. Purification (Recrystallization or Chromatography) workup->purification product Final Product (Sulfonyl Chloride) purification->product

Sildenafil chlorosulfonyl stability issues and degradation products.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sildenafil (B151) chlorosulfonyl and sildenafil.

Frequently Asked Questions (FAQs)

Q1: What is Sildenafil Chlorosulfonyl and what is its role in Sildenafil synthesis?

This compound is a key synthetic intermediate used in the manufacturing of sildenafil.[1][2] Its chemical name is 3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-benzenesulfonyl chloride.[1] During synthesis, the precursor 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one is reacted with a chlorosulfonating agent to produce this compound.[3] This intermediate is then typically condensed with 1-methylpiperazine (B117243) to form the final sildenafil molecule. Because it is a direct precursor, it can also be a potential impurity in the final sildenafil active pharmaceutical ingredient (API).[1][2]

Precursor 5-(2-ethoxyphenyl)-1-methyl- 3-n-propyl-1,6-dihydro-7H- pyrazolo[4,3-d]pyrimidin-7-one Chlorosulfonyl This compound Precursor->Chlorosulfonyl Chlorosulfonation Sildenafil Sildenafil Chlorosulfonyl->Sildenafil Condensation Methylpiperazine 1-Methylpiperazine Methylpiperazine->Sildenafil

Caption: Sildenafil synthesis pathway highlighting the chlorosulfonyl intermediate.

Q2: What are the primary stability concerns and degradation pathways for Sildenafil?

Sildenafil is susceptible to degradation under specific stress conditions. The primary pathways of degradation are through hydrolysis (especially under alkaline conditions) and oxidation.[4][5] It is generally stable under thermal and photolytic stress.[4][6]

  • Alkaline Hydrolysis: Significant degradation occurs in basic conditions.[4]

  • Oxidative Degradation: Sildenafil is completely degraded by strong oxidizing agents like hydrogen peroxide.[4][6]

  • Acid Hydrolysis: The molecule shows partial degradation under acidic conditions.[6]

  • Photodegradation: While relatively stable, prolonged exposure to UV light can cause gradual breakdown of the piperazine (B1678402) ring, with sulfonic acid being a key intermediate photoproduct.[7]

Q3: I am seeing unexpected peaks in my HPLC analysis after a synthesis reaction involving this compound. How can I troubleshoot this?

Unexpected peaks can originate from several sources, including unreacted starting materials, side-reaction products, or degradation products.

  • Check for Unreacted this compound: this compound is moisture-sensitive and can hydrolyze.[8] Compare the retention time of the unknown peak with a this compound standard. Incomplete conversion during the condensation step is a common issue.[3]

  • Consider Process-Related Impurities: The synthesis of sildenafil can generate various impurities.[9][10] These can include precursors or products from side-reactions. Refer to pharmacopeial information or literature on known sildenafil impurities.

  • Perform Forced Degradation: Subject your sample to forced degradation conditions (acidic, basic, oxidative) to see if the unexpected peak corresponds to a known degradation product. This can help confirm the identity of the impurity.

  • Use a Photodiode Array (PDA) Detector: A PDA detector can help determine the peak purity. If the peak is not spectrally pure, it may consist of co-eluting compounds.

  • Characterize with Mass Spectrometry (MS): Coupling your LC system to a mass spectrometer is the most definitive way to identify the molecular weight of the unknown peak and elucidate its structure through fragmentation patterns.

Start Unexpected Peak in HPLC CheckPurity Check Peak Purity (PDA Detector) Start->CheckPurity CoEluting Impurity Co-eluting. Modify HPLC Method. CheckPurity->CoEluting Not Pure Pure Peak is Pure CheckPurity->Pure Pure CompareRT Compare Retention Time with Standards (e.g., this compound) Pure->CompareRT Match Identity Confirmed CompareRT->Match Match NoMatch No Match Found CompareRT->NoMatch No Match LCMS Characterize with LC-MS NoMatch->LCMS Identified Structure Identified LCMS->Identified

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Q4: What are the recommended storage conditions for this compound?

Due to its reactivity and moisture sensitivity, proper storage is critical.[8] Recommended storage conditions are at -20°C [1] or between 2-8°C under an inert atmosphere .[11] When stored correctly as a solid, it has a stability of at least four years.[1] Before use, ensure the container is brought to room temperature before opening to prevent condensation.

Experimental Protocols & Data

Forced Degradation Study Protocol

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. Below is a typical protocol based on published studies.[4]

cluster_0 Stress Conditions cluster_1 Analysis Sildenafil Sildenafil Sample Acid Acid Hydrolysis (5N HCl, 80°C, 5h) Sildenafil->Acid Base Alkali Hydrolysis (5N NaOH, 80°C, 5h) Sildenafil->Base Oxidation Oxidation (5% H2O2, 80°C, 3h) Sildenafil->Oxidation Thermal Thermal (105°C, 24h) Sildenafil->Thermal Photo Photolytic (UV 254nm, 24h) Sildenafil->Photo HPLC Analyze by Stability- Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Results Assess Degradation % and Peak Purity HPLC->Results

Caption: Workflow for a sildenafil forced degradation study.

Methodology:

  • Sample Preparation: Prepare stock solutions of sildenafil citrate (B86180) at a specified concentration (e.g., 250 µg/mL) in a suitable diluent.

  • Acid Hydrolysis: Mix the sample solution with 5 N HCl and reflux at 80°C for 5 hours.[4]

  • Alkali Hydrolysis: Mix the sample solution with 5 N NaOH and reflux at 80°C for 5 hours.[4]

  • Oxidative Degradation: Mix the sample solution with 5% H₂O₂ and reflux at 80°C for 3 hours.[4]

  • Thermal Degradation: Store the solid drug substance in an oven at 105°C for 24 hours, then dissolve to the required concentration.[4]

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours, then dissolve to the required concentration.[4]

  • Analysis: After the specified time, cool the solutions, neutralize the acidic and basic samples if necessary, and dilute to the target concentration. Analyze all samples using a validated stability-indicating HPLC method.

Summary of Forced Degradation Data

The following table summarizes the results from a forced degradation study on sildenafil citrate, demonstrating its stability profile under various stress conditions.

Stress ConditionParameters% Assay of Sildenafil% Total ImpuritiesMass Balance (%)
Alkali Hydrolysis 5 N NaOH, 80°C, 5h90.29.7599.95
Oxidation 5% H₂O₂, 80°C, 3h71.827.3799.17
Acid Hydrolysis 5 N HCl, 80°C, 5h98.80.0498.84
Thermal 105°C, 24h99.50.0699.56
Photolytic UV at 254 nm, 24h99.60.0699.66
Data adapted from Phani Kumar, A., et al. (2011).[4]
Example Stability-Indicating HPLC Method

This section provides an example of a reversed-phase HPLC method suitable for separating sildenafil from its process-related impurities and degradation products.[4][6][12]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, 0.2 M ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) (40:60 v/v), with the pH adjusted to 7.0.[6]

  • Flow Rate: 1.0 mL/min.[4][6]

  • Detection: UV at 230 nm or 240 nm.[4][6]

  • Injection Volume: 20 µL.[4]

  • Column Temperature: Ambient.

  • Diluent: Mobile phase or a similar composition.

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

References

Technical Support Center: Optimizing Coupling Reactions with N-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, optimized protocols, and frequently asked questions for the successful N-arylation of N-methylpiperazine, a crucial transformation in medicinal chemistry.

Troubleshooting Guide

This section addresses common problems encountered during the coupling of N-methylpiperazine with aryl and heteroaryl halides, primarily focusing on the widely used Buchwald-Hartwig amination.

Question: My reaction yield is low or the reaction is incomplete. What are the potential causes and how can I improve it?

Answer: Low or incomplete conversion is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are thoroughly degassed.[1][2] Using a more stable and robust precatalyst, such as a G3 or G4 Buchwald precatalyst or an NHC-Pd complex, can improve reproducibility and catalyst longevity.[2][3]

  • Inappropriate Ligand Choice: The ligand's electronic and steric properties are critical. For electron-poor aryl halides, standard ligands may suffice. However, for more challenging substrates like electron-rich or sterically hindered aryl chlorides, bulky, electron-rich biarylphosphine ligands such as RuPhos or XPhos are often necessary to promote efficient oxidative addition and reductive elimination.[3][4]

  • Insufficient Base Strength or Solubility: The base is crucial for deprotonating the amine to form the active nucleophile.[4] Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly effective.[3][5] If the base has poor solubility in your chosen solvent, the reaction can stall. Consider a different base or solvent system. For base-sensitive substrates, a weaker base like Cesium Carbonate (Cs₂CO₃) may be beneficial.[3][6]

  • Low Reaction Temperature: Many coupling reactions require heating to proceed at a reasonable rate. If the reaction is sluggish, cautiously increasing the temperature (e.g., from 80°C to 100-110°C) can improve the yield.[1][3] However, excessive heat can lead to catalyst decomposition.[1]

Question: I'm observing a significant amount of the bis-arylated piperazine (B1678402) byproduct. How can I favor mono-arylation?

Answer: Formation of a bis-arylated product occurs because unprotected piperazine has two reactive secondary amine sites. This is a common issue, especially when the aryl halide is highly reactive.[6]

Potential Causes & Solutions:

  • Incorrect Stoichiometry: An excess of the aryl halide relative to N-methylpiperazine will favor double arylation. To favor mono-arylation, use an excess of N-methylpiperazine.[3][6] Ratios of 1.5 to 2.0 equivalents of N-methylpiperazine are a good starting point. In some cases, N-methylpiperazine can even be used as the solvent ("neat" conditions).[3][6]

  • Reaction Conditions: High temperatures and prolonged reaction times can sometimes lead to the formation of the thermodynamic bis-arylated product. Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-arylated product is maximized.

  • Slow Addition: Adding the aryl halide slowly to the reaction mixture can help maintain a high concentration of the amine relative to the electrophile, thereby favoring the mono-arylated product.[3]

Question: My aryl halide is being consumed, but I'm seeing dehalogenation instead of the desired product. How can I prevent this side reaction?

Answer: Dehalogenation (or hydrodehalogenation) is a competing side reaction where the halide is replaced by a hydrogen atom. This is often promoted by palladium-hydride (Pd-H) species.[7]

Potential Causes & Solutions:

  • Base and Solvent Choice: Strong bases, particularly in the presence of trace amounts of water or other protic impurities, can generate hydride species that lead to dehalogenation.[7] Ensure all reagents and solvents are anhydrous.

  • High Reaction Temperature: Elevated temperatures can increase the rate of dehalogenation.[7] Try lowering the reaction temperature.

  • Ligand Effects: The choice of ligand can influence the relative rates of C-N coupling versus dehalogenation. Screening different ligands may identify a system less prone to this side reaction.[7]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Problem: Low Yield / Incomplete Reaction Check_Catalyst 1. Check Catalyst System Start->Check_Catalyst Check_Base 2. Check Base Check_Catalyst->Check_Base [If no improvement] Sol_Catalyst_Inert Ensure inert atmosphere (degas solvents). Check_Catalyst->Sol_Catalyst_Inert [Issue: Deactivation?] Sol_Catalyst_Precatalyst Use robust precatalyst (e.g., Buchwald G3/G4). Check_Catalyst->Sol_Catalyst_Precatalyst [Issue: Reproducibility?] Sol_Catalyst_Ligand Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos). Check_Catalyst->Sol_Catalyst_Ligand [Issue: Substrate Reactivity?] Check_Conditions 3. Check Reaction Conditions Check_Base->Check_Conditions [If no improvement] Sol_Base_Strength Use strong, non-nucleophilic base (e.g., NaOtBu, LHMDS). Check_Base->Sol_Base_Strength [Issue: Incomplete Deprotonation?] Sol_Base_Solubility Ensure base is soluble in chosen solvent. Check_Base->Sol_Base_Solubility [Issue: Stalled Reaction?] Check_Reagents 4. Check Reagents Check_Conditions->Check_Reagents [If no improvement] Sol_Conditions_Temp Increase temperature cautiously (e.g., 80°C to 110°C). Check_Conditions->Sol_Conditions_Temp [Issue: Sluggish Rate?] Sol_Conditions_Solvent Screen alternative solvents (Toluene, Dioxane, THF). Check_Conditions->Sol_Conditions_Solvent [Issue: Solubility?] Sol_Reagents_Purity Use pure, anhydrous reagents and solvents. Check_Reagents->Sol_Reagents_Purity [Issue: Side Reactions?] End Reaction Optimized Sol_Catalyst_Inert->End Sol_Catalyst_Precatalyst->End Sol_Catalyst_Ligand->End Sol_Base_Strength->End Sol_Base_Solubility->End Sol_Conditions_Temp->End Sol_Conditions_Solvent->End Sol_Reagents_Purity->End

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are typical starting conditions for a Buchwald-Hartwig coupling with N-methylpiperazine?

A1: A reliable starting point for optimization is crucial. The table below summarizes generally effective conditions for coupling an aryl halide with N-methylpiperazine.

Q2: My aryl halide is electron-rich and sterically hindered. What conditions should I start with?

A2: This is a challenging substrate combination that requires a highly active catalytic system. You should use a modern Pd-precatalyst (like a G3 or G4 Buchwald precatalyst), a bulky, electron-rich biarylphosphine ligand such as XPhos or RuPhos, and a strong base like NaOtBu or LHMDS.[3] Higher temperatures, in the range of 80-110 °C, may also be necessary to facilitate the reaction.[3]

Q3: Can I run the reaction open to the air?

A3: While some modern precatalysts are air- and moisture-stable for handling, the active Pd(0) catalytic species is susceptible to oxidation.[1] For best results and reproducibility, it is strongly recommended to assemble the reaction under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) and to use degassed solvents.[1] Some protocols have been developed for aerobic conditions, but these often require specific catalyst systems.[6]

Q4: How does the choice of base affect the reaction?

A4: The base plays a critical role in the catalytic cycle. It deprotonates the amine, making it a more potent nucleophile to displace the halide from the palladium center.[4]

  • Strong Bases (NaOtBu, KOtBu, LHMDS): These are the most common and effective bases for Buchwald-Hartwig aminations, capable of deprotonating a wide range of amines.[3]

  • Weaker Bases (K₃PO₄, Cs₂CO₃): These are used for substrates that are sensitive to strong bases. Cesium carbonate can be particularly effective for certain heteroaromatic substrates.[3][6] The base's solubility is also important; an insoluble base can lead to a sluggish or incomplete reaction.[3][5]

Data and Conditions Tables

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Coupling with N-methylpiperazine

Parameter Recommendation Notes
Aryl Halide 1.0 equivalent Limiting reagent. Reactivity order is generally Br > Cl > I > OTf.[5]
N-methylpiperazine 1.5 - 2.0 equivalents Excess amine is used to favor mono-arylation and prevent bis-arylation.[3][6]
Pd Precatalyst 1-2 mol% Buchwald precatalysts (G3, G4) or Pd₂(dba)₃ are common choices.[3]
Ligand 2-4 mol% RuPhos or XPhos are robust, general-purpose ligands.[3]
Base 2.0 - 2.5 equivalents NaOtBu is a strong, effective choice. K₃PO₄ or Cs₂CO₃ for sensitive substrates.[3]
Solvent Anhydrous, Degassed Toluene (B28343), Dioxane, or THF are common.[3]
Temperature 80 - 110 °C Higher temperatures are often needed for less reactive aryl chlorides.[3]

| Atmosphere | Inert (Argon or N₂) | Critical for preventing catalyst deactivation.[1] |

Detailed Experimental Protocol

Example: Buchwald-Hartwig Amination of 4-Chlorotoluene with N-methylpiperazine

This protocol is adapted from established procedures and serves as a general guide.[3]

Materials:

  • 4-Chlorotoluene (1.0 mmol, 1.0 equiv)

  • N-methylpiperazine (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • RuPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.1 mmol, 2.1 equiv)

  • Toluene, anhydrous (2 mL)

Procedure:

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃, RuPhos, and NaOtBu to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Add Amine: Add N-methylpiperazine to the vial.

  • Seal and Purge: Seal the vial with a septum cap. If outside a glovebox, remove the vial and purge with argon or nitrogen for 5 minutes.

  • Add Solvent and Electrophile: Add anhydrous, degassed toluene via syringe, followed by the 4-chlorotoluene.

  • Heating and Monitoring: Place the sealed vial in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is often complete within 10-30 minutes.[3]

  • Work-up: Upon completion, remove the vial from the oil bath and allow it to cool to room temperature. Quench the reaction by carefully adding 5 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure N-(4-methylphenyl)-N'-methylpiperazine.[3]

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_Glass Oven-dry glassware Prep_Reagents Degas solvent Weigh solid reagents Prep_Glass->Prep_Reagents Assemble Assemble Solids (Catalyst, Ligand, Base) under Inert Atmosphere Prep_Reagents->Assemble Add_Liquids Add Amine, Solvent, and Aryl Halide Assemble->Add_Liquids Heat_Stir Heat to Target Temp (e.g., 100°C) & Stir Add_Liquids->Heat_Stir Monitor Monitor Progress (TLC / LC-MS) Heat_Stir->Monitor Cool_Quench Cool to RT & Quench (e.g., with water) Monitor->Cool_Quench Extract Extract with Organic Solvent Cool_Quench->Extract Dry_Concentrate Dry, Filter & Concentrate Extract->Dry_Concentrate Purify Purify via Chromatography Dry_Concentrate->Purify End Final Product Purify->End Obtain Pure Product

Caption: A step-by-step workflow for a typical Buchwald-Hartwig coupling experiment.

References

Technical Support Center: Identification of Unknown Peaks in HPLC of Sildenafil Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying unknown peaks encountered during the High-Performance Liquid Chromatography (HPLC) analysis of sildenafil (B151) synthesis.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you navigate the challenges of unknown peak identification.

Q1: We are observing an unknown peak with a shorter retention time than sildenafil. What could it be?

A1: Early eluting peaks are typically more polar than the main analyte. Potential sources include:

  • Starting Materials and Reagents: Unreacted starting materials or reagents from the synthesis are common early eluting impurities.

  • Highly Polar Impurities: Certain process-related impurities or degradation products can be significantly more polar than sildenafil. For instance, 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid is a known potential impurity that would elute earlier than sildenafil.[1]

  • "Ghost Peaks": These are extraneous peaks that can originate from various sources, including contaminated mobile phase, sample diluent, or carryover from previous injections.[2] To investigate, run a blank injection (mobile phase only). If the peak persists, the source is likely the HPLC system or solvents.[2][3]

Q2: An unknown peak is appearing at a longer retention time than sildenafil. What are the possible sources?

A2: Late-eluting peaks are generally less polar than the main analyte. Possible identities include:

  • Less Polar Impurities: Synthesis by-products or intermediates that are less polar than sildenafil will have a longer retention time. Examples include dimer impurities like Bis-1,4-[4-ethoxy-3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl]piperazine.[1]

  • Late-Eluting Peaks from Previous Injections: If the column is not adequately flushed between runs, compounds from a previous injection may elute in a subsequent chromatogram. To check for this, extend the run time of your current method to see if other peaks appear.

  • Column Contamination: Over time, columns can accumulate non-polar residues, which may slowly leach out and appear as broad, late-eluting peaks.[4]

Q3: How can we confirm the identity of a suspected impurity?

A3: A multi-step approach is recommended for the positive identification of an unknown peak:

  • Spiking: Inject a small amount of a reference standard for the suspected impurity into your sample. If the peak area of the unknown peak increases and the peak remains symmetrical, it is highly likely that the unknown is the same compound as the standard.

  • Mass Spectrometry (LC-MS): This is a powerful technique for determining the molecular weight of the unknown compound.[3] This information can be used to propose a chemical structure.

  • Forced Degradation Studies: Subjecting the sildenafil sample to stress conditions (e.g., acid, base, oxidation, heat, light) can help to generate potential degradation products.[5][6][7] Comparing the chromatograms of the stressed samples to your sample with the unknown peak can help in identification. Sildenafil has been shown to be susceptible to degradation under oxidative and alkaline conditions.[6][7]

  • Fraction Collection and NMR: For a definitive structural elucidation, you can collect the fraction containing the unknown peak as it elutes from the HPLC. After removing the mobile phase, the purified compound can be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Experimental Protocols

Representative HPLC Method for Sildenafil Analysis

This protocol provides a general method for the analysis of sildenafil and its related substances. Method optimization may be required based on the specific impurities of interest and the HPLC system used.

ParameterCondition
Chromatographic System A standard HPLC system with a UV detector.[8][9]
Stationary Phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8][9]
Mobile Phase A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 70:30 v/v, pH 7.0).[8]
Flow Rate 0.8 mL/min.[8][9]
Detection UV detection at 228 nm.[8][9]
Injection Volume 10-20 µL
Column Temperature Ambient or controlled at 25°C.[9]

Note: The mobile phase composition, pH, and flow rate can be adjusted to optimize the separation of sildenafil from its impurities.

Data Presentation

Known Process-Related Impurities and Degradation Products of Sildenafil

The following table summarizes some known impurities that can arise during the synthesis of sildenafil. The retention times (RT) are presented relative to sildenafil, as absolute retention times can vary between different HPLC systems and methods.

Impurity NamePotential SourceExpected Relative Retention Time (RRT)
Sildenafil N-oxideOxidation of sildenafilVaries, often close to sildenafil
Desmethyl SildenafilImpurity in starting material or side reactionVaries
Chloro ImpurityIncomplete reaction of intermediateLater eluting
Methyl Ester ImpuritySide reaction with methanolLater eluting
Acid ImpurityHydrolysis of an intermediateEarlier eluting
Dimer ImpuritySide reaction during synthesisLater eluting

This table is a compilation of potential impurities and their expected elution behavior. Actual RRTs should be determined experimentally.[1][10]

Mandatory Visualization

experimental_workflow cluster_0 Initial Observation & Assessment cluster_1 Preliminary Investigation cluster_2 Advanced Identification cluster_3 Conclusion observe Unknown Peak Observed in HPLC Chromatogram assess Assess Peak Characteristics (Shape, Area %, Retention Time) observe->assess blank Inject Blank (Mobile Phase) assess->blank spike Spike with Known Impurity Standards assess->spike literature Review Literature for Known Impurities assess->literature lcms LC-MS Analysis for Molecular Weight blank->lcms If peak persists identify Identify Structure of Unknown Peak spike->identify If peak co-elutes literature->spike forced_degradation Perform Forced Degradation Studies lcms->forced_degradation fraction_collection Fraction Collection of Unknown Peak forced_degradation->fraction_collection nmr NMR Analysis for Structural Elucidation fraction_collection->nmr nmr->identify

Caption: Experimental workflow for the identification of unknown HPLC peaks.

logical_relationships cluster_0 Problem cluster_1 Initial Checks cluster_2 Potential Causes cluster_3 Actions start Unknown Peak Detected is_reproducible Is the peak reproducible? start->is_reproducible in_blank Does the peak appear in the blank run? is_reproducible->in_blank Yes random_noise Random noise/artifact is_reproducible->random_noise No carryover Carryover from previous injection in_blank->carryover Maybe system_contamination System or mobile phase contamination in_blank->system_contamination Yes sample_impurity Actual sample impurity/degradant in_blank->sample_impurity No extend_run Extend run time and flush column carryover->extend_run clean_system Clean injector, check solvents system_contamination->clean_system proceed_id Proceed with impurity identification workflow sample_impurity->proceed_id reinject Re-inject sample random_noise->reinject

Caption: Troubleshooting logic for HPLC artifacts and impurities.

signaling_pathway cluster_0 Mechanism of Action no Nitric Oxide (NO) gc Guanylate Cyclase no->gc activates cgmp cGMP gc->cgmp converts gtp GTP gtp->gc pde5 PDE5 cgmp->pde5 is degraded by relaxation Smooth Muscle Relaxation (Vasodilation) cgmp->relaxation leads to gmp 5'-GMP pde5->gmp sildenafil Sildenafil sildenafil->pde5 inhibits

Caption: Sildenafil's mechanism of action via the cGMP pathway.

Frequently Asked Questions (FAQs)

What are the most common process-related impurities in sildenafil synthesis?

Common process-related impurities can include unreacted starting materials, intermediates, and by-products from side reactions.[11] Specific examples that have been identified include desmethyl sildenafil, sildenafil N-oxide, and various dimer impurities.[1][10] The exact impurity profile will depend on the specific synthetic route employed.[12][13][14][15]

What are typical degradation products of sildenafil?

Sildenafil is susceptible to degradation under certain conditions. Forced degradation studies have shown that it can degrade in the presence of oxidative and alkaline conditions.[6][7] The primary oxidative degradation product is often sildenafil N-oxide.[1]

Can the mobile phase composition affect the elution of unknown peaks?

Yes, absolutely. The composition of the mobile phase, particularly the ratio of organic solvent to aqueous buffer and the pH, has a significant impact on the retention times of all compounds.[9] If you are having trouble separating an unknown peak from the main sildenafil peak, systematically adjusting the mobile phase composition can improve resolution.

What is a "ghost peak" and how can I eliminate it?

A "ghost peak" is a peak that appears in your chromatogram that is not from your sample.[2] Common causes include contamination of the mobile phase or injector, or the elution of a compound from a previous injection. To troubleshoot, run a blank gradient (injecting only the mobile phase). If the peak is still present, the source is likely your HPLC system or solvents, which may need to be cleaned or replaced.[2][3]

What regulatory guidelines should I be aware of for unknown impurities?

The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (Q3A) and new drug products (Q3B). These guidelines specify thresholds at which impurities must be reported, identified, and qualified (i.e., assessed for safety). Generally, any unknown impurity above 0.1% should be investigated.[1][3]

References

Preventing hydrolysis of sildenafil chlorosulfonyl during workup.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sildenafil (B151) Synthesis

Topic: Preventing Hydrolysis of Sildenafil Chlorosulfonyl Intermediate During Workup

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to minimize or prevent the hydrolysis of the critical this compound intermediate during the reaction workup.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its hydrolysis a significant problem?

A1: this compound is a key synthetic intermediate in the manufacturing of sildenafil.[1] The sulfonyl chloride (-SO₂Cl) functional group is highly reactive and essential for the subsequent step, which involves forming a sulfonamide bond with N-methylpiperazine.[2] Hydrolysis occurs when this group reacts with water, converting it into the much less reactive sulfonic acid (-SO₃H).[3][4] This conversion is problematic for two main reasons:

  • Reduced Yield: The sulfonic acid byproduct will not react to form sildenafil, leading to a significant loss of product and lower overall yield.[5]

  • Purification Challenges: The formation of the sulfonic acid introduces a major impurity that must be removed in subsequent purification steps.[3]

Q2: What are the primary causes of this compound hydrolysis during experimental workup?

A2: The primary cause of hydrolysis is the exposure of the sulfonyl chloride to water, especially under acidic conditions leftover from the chlorosulfonation reaction. Key moments where this occurs include:

  • Aqueous Quenching: The most common step leading to hydrolysis is quenching the reaction mixture (containing excess chlorosulfonic acid) by pouring it into ice water.[6][7]

  • Extended Contact Time: The longer the sulfonyl chloride remains in an aqueous environment, the more hydrolysis will occur. This is a well-known challenge when scaling up reactions, as quench and extraction times increase.[5]

  • Elevated Temperatures: The rate of hydrolysis increases with temperature. Performing the quench and extraction at room temperature or higher will accelerate product loss.[3]

  • Ambient Moisture: Using wet solvents or failing to use properly dried glassware can introduce enough water to cause hydrolysis, although this is a lesser contributor than the quench itself.[8]

Q3: How can I confirm that hydrolysis is the cause of my low yield?

A3: If you suspect hydrolysis, you can confirm it by analyzing your crude product. The primary methods are:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can effectively separate the non-polar this compound from its much more polar sulfonic acid byproduct.[9]

  • Thin-Layer Chromatography (TLC): The sulfonic acid will appear as a distinct, more polar spot (lower Rf value) compared to the desired sulfonyl chloride.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show distinct aromatic signals for the hydrolyzed product compared to the starting material.

Troubleshooting Guide: Low Yields in Sildenafil Synthesis

Problem: You are experiencing low yields after the chlorosulfonation step, and analysis of the crude product indicates the presence of a significant, highly polar impurity.

Probable Cause: Hydrolysis of the this compound intermediate to its corresponding sulfonic acid during the workup procedure.

Solution Pathway Diagram

The following diagram outlines a logical approach to troubleshooting and resolving this issue.

G problem Problem Identified: Low Yield / High Polarity Impurity cause Probable Cause: Hydrolysis of Sulfonyl Chloride problem->cause Analysis points to... review Step 1: Review Workup Protocol cause->review sub_q1 Was a direct aqueous quench performed? review->sub_q1 sub_q2 Was the quench temperature kept below 5°C? sub_q1->sub_q2 No sol1 Solution: Implement Biphasic Quench (e.g., DCM/Water) sub_q1->sol1 Yes sub_q3 Was the workup rapid with minimal delays? sub_q2->sub_q3 Yes sol2 Solution: Use Ice/Water Bath and Monitor Internal Temperature sub_q2->sol2 No sol3 Solution: Streamline Workup; Prepare for Extraction in Advance sub_q3->sol3 No

Caption: Troubleshooting flowchart for hydrolysis of this compound.

Comparative Summary of Workup Protocols

To minimize hydrolysis, the workup protocol must be optimized to reduce the sulfonyl chloride's contact time with water. A biphasic quench is a highly effective strategy.[6]

Workup ProtocolKey ParametersExpected Yield of Sulfonyl ChlorideExpected Hydrolysis ByproductAdvantages & Disadvantages
Standard Aqueous Quench Reaction mixture is added directly to ice water.40-60%30-50%Advantage: Simple setup. Disadvantage: High potential for hydrolysis, especially at larger scales, leading to significant yield loss.[3][5]
Optimized Biphasic Quench Reaction mixture is added to a vigorously stirred mixture of ice water and a water-immiscible organic solvent (e.g., Dichloromethane).>85%<10%Advantage: Dramatically reduces hydrolysis by immediately extracting the product into the organic phase.[2][6] Disadvantage: Requires an additional solvent and vigorous stirring.

Recommended Experimental Protocol

Optimized Biphasic Quench and Extraction

This protocol is designed to minimize the hydrolysis of this compound by immediately partitioning the product away from the aqueous phase upon quenching.

Materials:

  • Chlorosulfonation reaction mixture

  • Dichloromethane (B109758) (DCM), anhydrous

  • Deionized water, chilled

  • Ice

  • 5% w/w Sodium bicarbonate (NaHCO₃) solution, chilled

  • Saturated sodium chloride (Brine) solution, chilled

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Separatory funnel and standard glassware (oven-dried)

Procedure:

  • Prepare the Quench Mixture: In a flask appropriately sized for the reaction scale, prepare a biphasic mixture of dichloromethane and ice water (approx. 1:1 v/v). Begin vigorous stirring to create a rapidly mixing emulsion. Place the flask in an ice bath to maintain a temperature of 0-5°C.

  • Quench the Reaction: Slowly and carefully, add the chlorosulfonation reaction mixture dropwise via an addition funnel into the vigorously stirred biphasic quench mixture. Monitor the internal temperature to ensure it does not rise above 5°C.

  • Phase Separation: Once the addition is complete, transfer the entire mixture to a separatory funnel. Allow the layers to separate. Drain and collect the lower organic (DCM) layer, which contains the desired this compound.

  • Aqueous Washes: Wash the collected organic layer sequentially with:

    • One portion of chilled 5% aqueous NaHCO₃ solution to neutralize any remaining acid.[2]

    • One portion of chilled deionized water.[2]

    • One portion of chilled brine to aid in the removal of water.

  • Drying: Dry the washed organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent. The resulting DCM solution contains the this compound, which is now significantly protected from hydrolysis and can be concentrated or used directly in the subsequent reaction with N-methylpiperazine.[2]

Workflow Diagram for Optimized Protocol

G start Chlorosulfonation Reaction Mixture prep_quench 1. Prepare Biphasic Quench (DCM / Ice Water, T < 5°C) start->prep_quench add_reaction 2. Add Reaction Mixture to Vigorously Stirred Quench prep_quench->add_reaction separate 3. Separate Organic Layer (DCM) add_reaction->separate wash 4. Wash with NaHCO₃, Water, and Brine separate->wash dry 5. Dry with Anhydrous Na₂SO₄ wash->dry end Product in DCM Solution (Ready for Next Step) dry->end

Caption: Optimized experimental workflow for quenching this compound.

References

Navigating the Scale-Up of Sildenafil Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in scaling up the synthesis of sildenafil (B151) from the laboratory to the pilot plant. It provides troubleshooting guidance and frequently asked questions to address common challenges encountered during this critical phase of process development.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps to monitor when scaling up sildenafil synthesis?

A1: The most critical stages are the pyrazole (B372694) formation, the chlorosulfonation of the pyrimidinone intermediate, and the final cyclization and purification steps. The chlorosulfonation is particularly hazardous and prone to side reactions at a larger scale due to its exothermic nature and the corrosive reagents involved.[1] Inefficient heat transfer in larger reactors can lead to temperature spikes, increasing the formation of impurities.[1]

Q2: Why is the choice of solvent so important during scale-up?

A2: Solvents play a crucial role in reaction kinetics, temperature control, and product isolation. A solvent suitable for a lab-scale reaction may not be appropriate for a pilot plant due to differences in mixing efficiency, heat transfer, and safety considerations. For instance, Pfizer's commercial synthesis route prioritized solvents that allowed for easy recovery and reuse, such as toluene, to improve the process's environmental footprint and cost-effectiveness.[1][2]

Q3: What are the common impurities encountered during sildenafil synthesis, and how do they change upon scale-up?

A3: Common impurities can arise from starting materials, side reactions, or degradation products. These include isomers from the N-methylation of the pyrazole ring, products of incomplete reactions, and over-sulfonated or hydrolyzed intermediates.[3] During scale-up, inadequate mixing and localized "hot spots" can lead to an increase in these impurities. It is crucial to have a robust analytical method, such as HPLC, to monitor the impurity profile at each stage.[3][4]

Q4: How does the change in the surface-area-to-volume ratio affect the process?

A4: As the reactor size increases, the surface-area-to-volume ratio decreases significantly. This directly impacts heat transfer, making it more challenging to control the temperature of exothermic reactions like nitration and chlorosulfonation. This can lead to runaway reactions or the formation of thermal degradation products.

Q5: What are the key safety considerations for pilot-plant production of sildenafil?

A5: The synthesis of sildenafil involves several hazardous reagents, including chlorosulfonic acid and thionyl chloride.[5] Handling these chemicals on a larger scale requires stringent safety protocols, including closed-system transfers, proper personal protective equipment (PPE), and robust emergency procedures. The exothermic nature of some reaction steps necessitates careful monitoring and control to prevent runaway reactions.

Troubleshooting Guide

Issue 1: Low Yield in Pyrazole Ring Formation

The initial formation of the pyrazole ring is a crucial step that can be affected by poor mixing and temperature control during scale-up.

Data Presentation: Lab vs. Pilot Plant Parameters for Pyrazole Formation

ParameterLaboratory Scale (100 g)Pilot Plant Scale (10 kg)
Reaction Vessel 1 L Glass Flask100 L Glass-Lined Reactor
Agitation Magnetic Stirrer (500 rpm)Turbine Agitator (150 rpm)
Reagent Addition Manual addition over 30 minProgrammed pump over 2 hours
Temperature 80-85°C (oil bath)80-90°C (jacketed heating)
Reaction Time 4 hours6-8 hours
Typical Yield 85-90%75-80%

Troubleshooting Workflow

G start Low Yield in Pyrazole Formation check_mixing Verify Agitator Efficiency and Speed start->check_mixing check_temp Monitor Internal Temperature for Hot Spots check_mixing->check_temp Mixing Adequate optimize_solvent Evaluate Solvent System for Solubility check_mixing->optimize_solvent Mixing Inadequate check_reagents Confirm Reagent Quality and Stoichiometry check_temp->check_reagents Temp Uniform slow_addition Decrease Reagent Addition Rate check_temp->slow_addition Hot Spots Detected check_reagents->slow_addition Reagents OK end_point Yield Improved slow_addition->end_point optimize_solvent->end_point

Troubleshooting Low Yield in Pyrazole Formation.
Issue 2: High Impurity Levels After Chlorosulfonation

The chlorosulfonation step is highly exothermic and sensitive to moisture, which can lead to the formation of sulfonic acid and other impurities.

Data Presentation: Impurity Profile after Chlorosulfonation

ImpurityLab Scale (HPLC Area %)Pilot Plant Scale (HPLC Area %)
Starting Material < 0.5%< 2.0%
Sulfonic Acid Hydrolysis Product < 1.0%2-5%
Di-sulfonated Byproduct < 0.2%0.5-1.5%
Other Unknown Impurities < 0.1%< 0.5%

Troubleshooting Workflow

G start High Impurity in Chlorosulfonation check_moisture Ensure Anhydrous Conditions start->check_moisture check_temp_control Verify Cooling System Performance check_moisture->check_temp_control System Dry rework_procedure Consider Recrystallization or Reslurrying check_moisture->rework_procedure Moisture Ingress slow_addition Reduce Addition Rate of Chlorosulfonic Acid check_temp_control->slow_addition Cooling Efficient check_temp_control->rework_procedure Poor Temp Control optimize_quench Optimize Quenching Procedure slow_addition->optimize_quench end_point Impurity Profile Acceptable optimize_quench->end_point rework_procedure->end_point

Troubleshooting High Impurity Levels.
Issue 3: Incomplete Cyclization to Sildenafil

The final cyclization step to form the pyrazolopyrimidinone (B8486647) ring of sildenafil can be sluggish at a larger scale if mixing and temperature are not optimal.

Data Presentation: Cyclization Reaction Parameters

ParameterLaboratory Scale (50 g)Pilot Plant Scale (5 kg)
Base Potassium tert-butoxidePotassium tert-butoxide
Solvent tert-Butanol (B103910)tert-Butanol
Temperature Reflux (82°C)80-85°C
Reaction Time 6 hours10-12 hours
Conversion (by HPLC) > 98%90-95%
Key Impurity (Uncyclized Amide) < 1%3-7%

Troubleshooting Workflow

G start Incomplete Cyclization check_base Verify Quality and Stoichiometry of Base start->check_base check_mixing Ensure Efficient Solid Suspension check_base->check_mixing Base OK increase_temp Increase Reaction Temperature Slightly (e.g., to 90°C) check_mixing->increase_temp Mixing Adequate extend_time Extend Reaction Time and Monitor by HPLC increase_temp->extend_time end_point Conversion > 98% extend_time->end_point

Troubleshooting Incomplete Cyclization.

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid
  • To a solution of ethyl 2,4-dioxoheptanoate in ethanol, add hydrazine (B178648) hydrate (B1144303) dropwise at room temperature.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture and add dimethyl sulfate.

  • Adjust the pH to >12 with aqueous sodium hydroxide (B78521) and heat to 60°C for 2 hours to effect both N-methylation and ester hydrolysis.

  • Cool to room temperature and acidify with hydrochloric acid to precipitate the product.

  • Filter, wash with water, and dry to yield 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.

Protocol 2: Chlorosulfonation of the Pyrimidinone Core
  • To a jacketed reactor, charge chlorosulfonic acid and cool to 0-5°C.

  • Slowly add 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one in portions, maintaining the internal temperature below 10°C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction mixture by slowly adding it to a mixture of ice and water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

Protocol 3: Final Condensation and Cyclization
  • Dissolve the crude chlorosulfonyl intermediate in a suitable solvent such as dichloromethane.

  • Add 1-methylpiperazine (B117243) and a non-nucleophilic base (e.g., triethylamine) and stir at room temperature for 2-4 hours.

  • Wash the reaction mixture with water and brine.

  • Solvent swap to tert-butanol and add potassium tert-butoxide.

  • Heat the mixture to reflux and monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture and add water.

  • Adjust the pH to precipitate the sildenafil free base.

  • Filter, wash with water, and dry.

Mandatory Visualizations

Sildenafil Synthesis Workflow

G cluster_pyrazole Pyrazole Formation cluster_modification Core Modification cluster_final Final Steps diketoester Diketoester pyrazole_ester Pyrazole Ester diketoester->pyrazole_ester hydrazine Hydrazine hydrazine->pyrazole_ester methylation N-Methylation pyrazole_ester->methylation hydrolysis Hydrolysis methylation->hydrolysis nitration Nitration hydrolysis->nitration reduction Reduction nitration->reduction acylation Acylation reduction->acylation cyclization Cyclization acylation->cyclization chlorosulfonation Chlorosulfonation cyclization->chlorosulfonation condensation Condensation with 1-Methylpiperazine chlorosulfonation->condensation sildenafil Sildenafil condensation->sildenafil G scale Increase in Scale sa_vol Decreased Surface Area to Volume Ratio scale->sa_vol mixing Mixing Challenges scale->mixing heat_transfer Reduced Heat Transfer Efficiency sa_vol->heat_transfer impurities Increased Impurity Formation heat_transfer->impurities reaction_time Longer Reaction Times heat_transfer->reaction_time mixing->impurities mixing->reaction_time yield Potential Yield Loss impurities->yield reaction_time->yield

References

Technical Support Center: Synthesis of Pyrazolopyrimidinones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of pyrazolopyrimidinones.

FAQs and Troubleshooting

This section addresses specific issues that may arise during the synthesis of pyrazolopyrimidinone (B8486647) compounds.

Issue 1: Low or No Product Yield

Q1: My reaction is resulting in a very low yield or no desired product. What are the potential causes and solutions?

A: Low yields are a common pitfall in pyrazolopyrimidinone synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial.[1] Key areas to investigate include starting material quality, reaction conditions, and potential side reactions.

  • Starting Material Purity: Ensure the purity of your starting materials, such as 5-aminopyrazoles and β-dicarbonyl compounds. Impurities can significantly interfere with the reaction.[2] It is recommended to use freshly purified reagents, as some, like hydrazine (B178648) derivatives, can degrade over time.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. Acetic acid is commonly used as it can also act as a catalyst.[2] If yields remain low, consider switching to a higher-boiling point solvent to increase the reaction temperature.[2]

    • Catalyst: The reaction can be catalyzed by either acids or bases. Ensure the chosen catalyst is appropriate and its concentration is optimal. For acid-catalyzed reactions, options include acetic acid or sulfuric acid.[2]

    • Temperature & Time: Many pyrazolopyrimidinone syntheses require elevated temperatures (reflux).[2] If the yield is poor, incrementally increase the reaction temperature or prolong the reaction time. It is essential to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC).[2]

  • Alternative Synthesis Methods:

    • Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and, in many cases, improve yields compared to conventional heating methods.

    • One-Flask Procedures: Novel one-flask methods, for example, using PBr₃ with N,N-substituted amides followed by heterocyclization with agents like hexamethyldisilazane (B44280) (HMDS), can provide good to excellent yields.[3][4]

Caption: Troubleshooting workflow for addressing low reaction yields.

Issue 2: Formation of Regioisomers

Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A: The formation of regioisomeric mixtures is a frequent challenge, especially when using unsymmetrical starting materials like substituted aminopyrazoles or β-dicarbonyl compounds. The regioselectivity is influenced by both steric and electronic properties of the substituents.

  • Mechanism of Formation: In the common synthesis involving a 5-aminopyrazole and a β-dicarbonyl compound, the initial nucleophilic attack can occur from either the exocyclic amino group (N-H) or the endocyclic pyrazole (B372694) nitrogen (N1-H). This leads to two different cyclization pathways and results in isomeric products, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.

  • Controlling Regioselectivity:

    • Reactant Choice: The structure of the β-dicarbonyl compound plays a crucial role. For example, reacting 3-substituted-5-amino-1H-pyrazoles with 2-acetylcyclopentanone (B155173) or 2-ethoxycarbonylcyclopentanone can lead to the regioselective formation of the desired products.[5]

    • Protecting Groups: In some cases, using a protecting group on the N1 position of the pyrazole ring can prevent its participation in the cyclization, thus favoring the formation of a single isomer.

    • Reaction Conditions: Fine-tuning reaction parameters such as solvent and temperature can influence the kinetic vs. thermodynamic product distribution, thereby affecting the isomeric ratio. Acid catalysis often plays a role in directing the cyclization pathway.

G cluster_start Reactants cluster_paths Reaction Pathways Aminopyrazole Unsymmetrical 5-Aminopyrazole NucAttack Nucleophilic Attack Aminopyrazole->NucAttack Dicarbonyl Unsymmetrical β-Dicarbonyl Dicarbonyl->NucAttack PathA Pathway A: Attack from exocyclic NH2 NucAttack->PathA PathB Pathway B: Attack from endocyclic NH NucAttack->PathB IsomerA Isomer 1 (e.g., Pyrazolo[1,5-a]pyrimidine) PathA->IsomerA IsomerB Isomer 2 (e.g., Pyrazolo[3,4-b]pyridine) PathB->IsomerB

Caption: Regioisomer formation from unsymmetrical starting materials.

Issue 3: Difficult Product Purification

Q3: I am struggling to purify my final pyrazolopyrimidinone product. What are some effective strategies?

A: Purification can be challenging due to the presence of closely related side products, unreacted starting materials, or poor solubility of the target compound.

  • Poor Aqueous Solubility: Pyrazolopyrimidinone derivatives often exhibit poor solubility in water, which can complicate work-up procedures but can also be leveraged for purification.[6] If the product precipitates upon cooling or addition of an anti-solvent (like water), filtration can be a simple and effective initial purification step.

  • Chromatography:

    • Column Chromatography: This is the most common method for purifying organic compounds. Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate (B1210297) or dichloromethane/methanol) to achieve optimal separation of your product from impurities.

    • Preparative TLC/HPLC: For difficult separations, especially with isomers, preparative thin-layer chromatography or high-performance liquid chromatography may be necessary.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can significantly improve purity. The choice of solvent is critical and may require screening several options.

  • Monitoring the Reaction: Closely monitoring the reaction by TLC can prevent the formation of excess byproducts by allowing the reaction to be stopped at the optimal time.[2]

Data Presentation

Table 1: Comparison of Catalysts in Pyrazolopyranopyrimidine Synthesis

The choice of catalyst can significantly impact the yield and reaction time. The following table summarizes the efficiency of various catalysts in a model three-component synthesis.

EntryCatalystTime (min)Yield (%)
1ZnFe₂O₄/GA1096
2L-proline2592
3Piperidine3585
4Et₃N4080
5PPh₃6050
6No Catalyst12020
(Data adapted from a study on pyrazolopyranopyrimidine synthesis, which shares structural similarities and reaction principles. The efficiency of ZnFe₂O₄/GA was found to be superior in this context.)[7]

Key Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

This protocol details a two-step synthesis starting from the formation of a 5-aminopyrazole intermediate.

Step A: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile

  • Combine 2-(ethoxymethylene)malononitrile and phenylhydrazine (B124118) in ethanol (B145695).

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture and collect the precipitated product by filtration. This intermediate is typically used in the next step without further purification.

Step B: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

  • Take the crude 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, approx. 5.04 mmol) and suspend it in formic acid (30 mL).[7]

  • Reflux the solution for 7-12 hours, monitoring the reaction progress by TLC.[7]

  • After completion, pour the hot reaction mixture into ice-cold water.[7]

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water, then dry.

  • Recrystallize the crude product from ethanol to obtain the pure 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (Typical Yield: ~83%).[7]

Protocol 2: One-Flask Synthesis of 1,3-Disubstituted-1H-pyrazolo[3,4-d]pyrimidines

This protocol describes an efficient one-flask synthesis from 5-aminopyrazoles.[4]

  • Reaction Setup: Carry out all steps under a nitrogen atmosphere.

  • Vilsmeier Reagent Formation: To a solution of the appropriate 5-amino-1,3-disubstituted pyrazole (1.0 equiv) in N,N-dimethylformamide (DMF, 2 mL), add phosphorus tribromide (PBr₃, ~3 equiv) at room temperature.[4]

  • Amidation/Imination: Heat the mixture to 50–60 °C and stir for 1-2 hours. Monitor the formation of the formamidine (B1211174) intermediate by TLC.[4]

  • Heterocyclization: After the initial reaction is complete, add hexamethyldisilazane (HMDS, ~3 equiv) to the flask.

  • Continue heating at 50-60 °C, monitoring the formation of the final product by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography to yield the final product (Typical Yields: 78-91%).

G Start Start: 5-Aminopyrazole in DMF Add_PBr3 1. Add PBr₃ 2. Heat to 60°C (1-2h) Start->Add_PBr3 Intermediate Formamidine Intermediate (via Vilsmeier Reaction) Add_PBr3->Intermediate Add_HMDS 3. Add HMDS 4. Continue heating Intermediate->Add_HMDS Product Pyrazolo[3,4-d]pyrimidine Add_HMDS->Product Workup 5. Aqueous Work-up 6. Extraction Product->Workup Purify 7. Column Chromatography Workup->Purify

Caption: Workflow for one-flask pyrazolopyrimidinone synthesis.

References

Validation & Comparative

A Comparative Analysis of Sildenafil Synthesis Routes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the primary synthetic routes for sildenafil (B151), the active ingredient in Viagra™. The information is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of process performance with supporting experimental data. We will explore the original medicinal chemistry route, the optimized commercial synthesis by Pfizer, and a more recent, innovative copper-catalyzed approach.

Key Synthesis Routes: An Overview

The synthesis of sildenafil has evolved significantly from its initial discovery to its large-scale commercial production. The original route, while crucial for the initial studies, presented several challenges for industrial application, including its linear nature and the use of hazardous reagents in late stages. Pfizer's commercial process addressed these issues by developing a more convergent and environmentally friendly synthesis. More recently, academic research has focused on developing even more efficient and greener alternatives, such as the copper-catalyzed cyclization method.

Quantitative Data Comparison

The following tables summarize the key quantitative data for the different sildenafil synthesis routes, providing a side-by-side comparison of their efficiency and material requirements.

Table 1: Original Medicinal Chemistry Synthesis Route

StepStarting MaterialKey ReagentsSolventConditionsProductYield (%)
1Diethyl 2-(pentan-2-one)malonateHydrazineNot specifiedNot specifiedPyrazole derivativeNot specified
2Pyrazole derivativeDimethyl sulfateNot specifiedNot specifiedN-methylated pyrazoleNot specified
3N-methylated pyrazoleNaOH (aq)Not specifiedHydrolysisPyrazole carboxylic acidNot specified
4Pyrazole carboxylic acidHNO₃, H₂SO₄Not specifiedNitrationNitropyrazole carboxylic acidNot specified
5Nitropyrazole carboxylic acidSOCl₂, NH₄OHNot specifiedAmidationNitropyrazole carboxamideNot specified
6Nitropyrazole carboxamideSnCl₂·2H₂OEthanolReductionAminopyrazole carboxamideNot specified
7Aminopyrazole carboxamide2-Ethoxybenzoyl chlorideNot specifiedAcylationAcylated aminopyrazoleNot specified
8Acylated aminopyrazoleNaOH, H₂O₂Aqueous alcoholCyclizationPyrazolopyrimidinone30-70
9PyrazolopyrimidinoneChlorosulfonic acid, 1-methylpiperazineNot specifiedSulfonylation and aminationSildenafilNot specified
Overall - - - - Sildenafil ~27.6 [1]

Table 2: Pfizer's Commercial Synthesis Route

StepStarting MaterialKey ReagentsSolventConditionsProductYield (%)
12-Ethoxybenzoic acidChlorosulfonic acid, SOCl₂NeatNot specified2-Ethoxy-5-(chlorosulfonyl)benzoic acidHigh
22-Ethoxy-5-(chlorosulfonyl)benzoic acid1-MethylpiperazineWaterNot specified5-((4-Methylpiperazin-1-yl)sulfonyl)-2-ethoxybenzoic acid86
35-((4-Methylpiperazin-1-yl)sulfonyl)-2-ethoxybenzoic acidN,N'-Carbonyldiimidazole (CDI)Ethyl acetateNot specifiedImidazolide intermediateHigh
4Nitropyrazole carboxamidePd/C, H₂Ethyl acetateHydrogenationAminopyrazole carboxamideHigh
5Imidazolide intermediate, Aminopyrazole carboxamide-Ethyl acetateCouplingAmide intermediate90-96 (over 3 steps)[2]
6Amide intermediateK'O'Butert-ButanolCyclizationSildenafil90.2[2]
7SildenafilCitric acid2-ButanoneSalt formationSildenafil Citrate99-100[2]
Overall - - - - Sildenafil Citrate ~75

Table 3: Copper-Catalyzed Synthesis Route (Final Step)

StepStarting MaterialKey ReagentsSolventConditionsProductYield (%)
FinalHalo-pyrazole moiety, 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzamidineCuI, K₂CO₃DMSO120 °CSildenafil79

Experimental Protocols

Pfizer's Commercial Synthesis: Cyclization Step

  • The amide intermediate is suspended in tert-butanol.

  • Potassium tert-butoxide (1.2 equivalents) is added to the mixture.

  • The reaction mixture is heated at reflux for several hours.

  • After cooling, water is added to the reaction mixture.

  • The pH is adjusted to the isoelectric point (pH 7.5) using 4 M hydrochloric acid to precipitate the product.

  • The solid sildenafil is collected by filtration, washed with water, and dried.

Copper-Catalyzed Synthesis: Cyclization Step

  • To a reaction vessel is added the halo-pyrazole moiety, 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzamidine, copper(I) iodide (CuI), and potassium carbonate (K₂CO₃).

  • Dimethyl sulfoxide (B87167) (DMSO) is added as the solvent.

  • The reaction mixture is heated to 120 °C and stirred until the reaction is complete as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled and worked up to isolate the sildenafil product.

Visualization of Synthesis Routes

The following diagrams illustrate the logical flow of the different sildenafil synthesis routes.

G Original Medicinal Chemistry Route for Sildenafil Synthesis A Diethyl 2-(pentan-2-one)malonate B Pyrazole derivative A->B Hydrazine C N-methylated pyrazole B->C Dimethyl sulfate D Pyrazole carboxylic acid C->D Hydrolysis (NaOH) E Nitropyrazole carboxylic acid D->E Nitration (HNO3/H2SO4) F Nitropyrazole carboxamide E->F Amidation (SOCl2/NH4OH) G Aminopyrazole carboxamide F->G Reduction (SnCl2) H Acylated aminopyrazole G->H Acylation (2-Ethoxybenzoyl chloride) I Pyrazolopyrimidinone H->I Cyclization (NaOH/H2O2) J Sildenafil I->J Sulfonylation & Amination G Pfizer's Commercial Synthesis Route for Sildenafil cluster_0 Synthesis of Phenyl Moiety cluster_1 Synthesis of Pyrazole Moiety A 2-Ethoxybenzoic acid B 2-Ethoxy-5-(chlorosulfonyl)benzoic acid A->B Chlorosulfonation C 5-((4-Methylpiperazin-1-yl)sulfonyl)-2-ethoxybenzoic acid B->C 1-Methylpiperazine D Imidazolide intermediate C->D CDI G Amide intermediate D->G E Nitropyrazole carboxamide F Aminopyrazole carboxamide E->F Hydrogenation (Pd/C, H2) F->G Coupling H Sildenafil G->H Cyclization (KOtBu) I Sildenafil Citrate H->I Citric acid G Copper-Catalyzed Synthesis of Sildenafil (Final Step) A Halo-pyrazole moiety C Sildenafil A->C CuI, K2CO3, DMSO B 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzamidine B->C

References

A Comparative Guide to Sulfonylating Agents in Synthesis: Sildenafil Chlorosulfonyl in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonylating agent is a critical decision in the synthesis of sulfonamide-containing molecules, a common motif in pharmacologically active compounds. This guide provides an objective comparison of the performance of sildenafil (B151) chlorosulfonyl's parent reagent, chlorosulfonic acid, and related methods with other common sulfonylating agents. The comparison is supported by experimental data to aid in reagent selection for specific synthetic applications.

Executive Summary

The synthesis of sildenafil, a well-known phosphodiesterase 5 (PDE5) inhibitor, prominently features a key chlorosulfonation step to create the reactive intermediate, sildenafil chlorosulfonyl. This intermediate is crucial for the subsequent introduction of the N-methylpiperazine moiety to form the final drug substance. While effective, the use of chlorosulfonic acid presents certain challenges, including its high reactivity and moisture sensitivity. This has led to the exploration of alternative sulfonylating agents in broader synthetic contexts. This guide compares the chlorosulfonation method used for sildenafil with other widely used sulfonylating agents, namely arylsulfonyl chlorides (e.g., tosyl chloride) and the emerging class of sulfonyl hydrazides.

Data Presentation: Comparison of Sulfonylating Agents

The following tables summarize the performance of different sulfonylating agents in the context of sulfonamide synthesis. It is important to note that direct comparison is challenging due to the variation in substrates and reaction conditions reported in the literature.

Table 1: Chlorosulfonation in Sildenafil Synthesis

Sulfonylating Agent(s)SubstrateProductReaction ConditionsYield (%)Reference
Chlorosulfonic acid5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-oneThis compoundExcess chlorosulfonic acid, 0-10 °C to 20-30 °C, 4h~90% (of subsequent sulfonamide)[1]
Chlorosulfonic acid, Thionyl chloride5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-oneThis compoundChlorosulfonic acid, Thionyl chloride, 0-10 °C to 20-30 °C, 4hImproved yield and purity over chlorosulfonic acid alone[1]

Table 2: General Sulfonamide Synthesis with Alternative Agents

Sulfonylating AgentSubstrateProductReaction ConditionsYield (%)Reference
p-Toluenesulfonyl chloride (Tosyl Chloride)AnilineN-Phenyl-p-toluenesulfonamidePyridine (B92270), 0-25 °C~100%[2]
p-Toluenesulfonyl chloride (Tosyl Chloride)Various aminesCorresponding sulfonamidesTriethylamine (B128534), THF, 0 °C to RT, 6h86%[2]
(2-Chlorophenyl)methanesulfonyl chlorideAnilineN-phenyl-(2-Chlorophenyl)methanesulfonamideTriethylamine, Dichloromethane (B109758), 0 °C to RT, 4-12hNot specified, general protocol[3]
p-Toluenesulfonyl hydrazideAnilineN-Phenyl-p-toluenesulfonamideI₂, Water, 80 °C, 8h65-85%[4]

Key Observations

  • Chlorosulfonic Acid (for Sildenafil Synthesis): This reagent is highly effective for the specific intramolecular chlorosulfonation of the sildenafil precursor, leading to high yields of the desired sulfonamide after reaction with N-methylpiperazine.[1] The addition of thionyl chloride can improve the reaction's yield and purity.[1] However, chlorosulfonic acid is a harsh reagent, and its high reactivity and moisture sensitivity can be challenging to handle, especially on a large scale.[5]

  • Arylsulfonyl Chlorides (e.g., Tosyl Chloride): These are the most common sulfonylating agents, offering high yields under relatively mild conditions when reacted with primary and secondary amines.[2] Their reactivity can be tuned by substituents on the aromatic ring; electron-withdrawing groups increase reactivity.[6]

  • Sulfonyl Hydrazides: This class of reagents is gaining attention as a stable, easy-to-handle, and less corrosive alternative to sulfonyl chlorides.[4][7] While the reaction conditions may be more demanding (e.g., requiring a catalyst and higher temperatures), they offer a valuable option, particularly when stability and ease of handling are priorities.[4]

Experimental Protocols

Synthesis of this compound and subsequent Sildenafil formation (Improved Method)

This protocol is adapted from an improved synthesis of sildenafil.[1]

Materials:

  • 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

  • Chlorosulfonic acid

  • Thionyl chloride

  • Dichloromethane (DCM)

  • N-methylpiperazine

  • Aqueous sodium bicarbonate

  • Methanol (B129727)

  • Ice

Procedure:

  • To a flask containing chlorosulfonic acid (50 mL), add 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (25 g, 80.13 mmol) portion-wise at 0–10 °C.

  • Add thionyl chloride (9.53 g, 80.13 mmol) to the mixture at the same temperature.

  • Allow the reaction mixture to warm to 20–30 °C and stir for 4 hours.

  • Slowly pour the reaction mass onto ice (~500 g) and extract the product with dichloromethane (250 mL).

  • Wash the organic layer with 5% w/w aqueous sodium bicarbonate (100 mL). The resulting dichloromethane layer containing this compound is used directly in the next step.

  • To the dichloromethane solution of this compound, add N-methylpiperazine (9.6 g, 96 mmol) and stir for 1 hour at 20–25 °C.

  • Wash the reaction mixture with 5% w/w aqueous sodium bicarbonate (100 mL) followed by demineralized water (100 mL).

  • Concentrate the dichloromethane layer at <50 °C.

  • Add methanol to the residue to crystallize the sildenafil product.

  • Filter the product and dry at 55–60 °C under vacuum to obtain pure sildenafil (yield ~90%).

General Synthesis of a Sulfonamide using an Arylsulfonyl Chloride

This is a general protocol for the synthesis of an N-aryl sulfonamide.[3]

Materials:

  • Primary or secondary amine (e.g., aniline)

  • Arylsulfonyl chloride (e.g., (2-Chlorophenyl)methanesulfonyl chloride)

  • Triethylamine or Pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the amine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) or pyridine (2.0 eq) dropwise.

  • In a separate flask, dissolve the arylsulfonyl chloride (1.1 eq) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quench the reaction with 1 M HCl and transfer to a separatory funnel.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Synthesis of a Sulfonamide using a Sulfonyl Hydrazide

This protocol provides a general method for N-sulfonylation using a sulfonyl hydrazide.[4]

Materials:

  • Amine (e.g., aniline)

  • Sulfonyl hydrazide (e.g., p-Toluenesulfonyl hydrazide)

  • Iodine (I₂)

  • Water

Procedure:

  • In a reaction vessel, combine the amine (1.0 mmol), sulfonyl hydrazide (1.2 mmol), and iodine (20 mol%).

  • Add water (5 mL) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 8 hours.

  • After completion, cool the reaction to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with sodium thiosulfate (B1220275) solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by chromatography.

Mandatory Visualizations

Sildenafil_Synthesis_Workflow cluster_start Starting Materials cluster_sulfonylation Chlorosulfonation cluster_coupling Sulfonamide Formation cluster_final Final Product Precursor 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl- 1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one Chlorosulfonation Chlorosulfonic Acid Thionyl Chloride Precursor->Chlorosulfonation Reacts with Intermediate This compound Chlorosulfonation->Intermediate Forms Coupling N-methylpiperazine Intermediate->Coupling Reacts with Sildenafil_Base Sildenafil (Base) Coupling->Sildenafil_Base Forms Sildenafil Sildenafil Sildenafil_Base->Sildenafil Purification

Caption: Workflow for the synthesis of Sildenafil via chlorosulfonation.

Sulfonylating_Agents_Comparison cluster_agents Choice of Sulfonylating Agent cluster_properties Key Properties Goal Sulfonamide Synthesis Chlorosulfonic_Acid Chlorosulfonic Acid Goal->Chlorosulfonic_Acid Aryl_Sulfonyl_Chlorides Aryl Sulfonyl Chlorides (e.g., Tosyl Chloride) Goal->Aryl_Sulfonyl_Chlorides Sulfonyl_Hydrazides Sulfonyl Hydrazides Goal->Sulfonyl_Hydrazides Props_Chloro High Reactivity Harsh Conditions Moisture Sensitive Chlorosulfonic_Acid->Props_Chloro Props_Aryl High Yields Mild Conditions Common Reagents Aryl_Sulfonyl_Chlorides->Props_Aryl Props_Hydrazide Stable & Easy to Handle Less Corrosive May require catalyst/heat Sulfonyl_Hydrazides->Props_Hydrazide

Caption: Comparison of properties for different sulfonylating agents.

References

A Comparative Guide to Validated HPLC Methods for Sildenafil and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative analysis of various validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of sildenafil (B151) and the separation of its process-related and degradation impurities. The information compiled is intended for researchers, scientists, and drug development professionals, offering an objective overview of different experimental approaches and their performance characteristics based on published data.

Experimental Protocols

Detailed methodologies for three distinct, validated reversed-phase HPLC (RP-HPLC) methods are presented below. These methods have been selected from peer-reviewed publications and offer a range of chromatographic conditions for the analysis of sildenafil and its impurities.

Method 1: Isocratic RP-HPLC with Phosphate (B84403) Buffer/Acetonitrile (B52724)

This method is a widely cited approach for the routine analysis of sildenafil citrate (B86180) in pharmaceutical formulations.

  • Chromatographic System: A standard HPLC system equipped with a UV detector is suitable for this method.[1]

  • Stationary Phase: A WELCHROM C18 column (4.6 x 250 mm, 5 µm) is a recommended stationary phase.[1]

  • Mobile Phase: The mobile phase consists of a mixture of acetonitrile and phosphate buffer.[1][2] A common composition is a 70:30 (v/v) ratio of acetonitrile to phosphate buffer, with the pH adjusted to 7.0.[2]

  • Flow Rate: A flow rate of 0.8 mL/min is typically employed.[2]

  • Detection: UV detection at a wavelength of 230 nm is optimal for sildenafil citrate.[1]

Method 2: Gradient RP-HPLC for Impurity Profiling

This gradient method is designed for the separation of sildenafil from its known impurities and degradation products, making it suitable for stability-indicating assays.[3]

  • Chromatographic System: An HPLC system with a quaternary gradient pump and a photodiode array (PDA) detector is recommended to ensure specificity.[3]

  • Stationary Phase: A Waters XTerra RP-18 column (250 mm × 4.6 mm, 5 µm) has been shown to provide good separation.[3]

  • Mobile Phase: The mobile phase consists of a buffer (e.g., sodium dihydrogen orthophosphate dihydrate with triethylamine, pH 5.6) as mobile phase A and an organic solvent like acetonitrile as mobile phase B. A typical gradient program is as follows: 0-30 min (0-100% B), 30-35 min (100% B), 35-40 min (100-0% B), 40-45 min (0% B).[3]

  • Flow Rate: A flow rate of 1.0 mL/min is maintained throughout the analysis.[3]

  • Detection: Detection is performed at 230 nm to monitor sildenafil and its impurities.[3]

Method 3: Rapid Isocratic RP-HPLC for High-Throughput Analysis

This method is optimized for a shorter run time, making it suitable for quality control environments where high throughput is required.

  • Chromatographic System: A Shimadzu LC-2010 system or equivalent with a Diode Array Detector is appropriate.[2]

  • Stationary Phase: A Hypersil BDS-C18 column (125 x 4 mm i.d., 5 µm particle size) can be used.[2]

  • Mobile Phase: The mobile phase is a mixture of 20 mM phosphate buffer (pH 2.8) and acetonitrile in a 71:29 (v/v) ratio.[2]

  • Flow Rate: A higher flow rate of 1.5 mL/min is used to reduce the analysis time.[2]

  • Detection: UV detection is carried out at 285 nm.[2]

Data Presentation: Comparison of Validation Parameters

The following table summarizes the key validation parameters for the described HPLC methods, allowing for a direct comparison of their performance characteristics.

ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 10-50[1]Impurities: LOQ to 150% of specification level[3]2 - 100[4]
Correlation Coefficient (r²) 0.999[1]>0.99 for all impurities[3]0.9994[4]
LOD (µg/mL) 0.4221[1]Not explicitly stated for each impurity[3]0.0092 (as ng)[4]
LOQ (µg/mL) 1.2792[1]Not explicitly stated for each impurity[3]0.0272 (as ng)[4]
Accuracy (% Recovery) Not explicitly stated98.5% - 101.2% for impurities[3]99.74% - 100.88%[4]
Precision (%RSD) <2%[1]Assay: <0.1%, Impurities: <4.0%[3]Not explicitly stated
Retention Time (min) 3.473[1]Sildenafil: ~15 min, varies for impurities[3]< 10 min[2]

Mandatory Visualization

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis Standard Standard Preparation Injection Injection into HPLC Standard->Injection Sample Sample Preparation Sample->Injection MobilePhase Mobile Phase Preparation Column Chromatographic Separation (C18 Column) MobilePhase->Column Pumping Injection->Column Detection UV/PDA Detection Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Results Reporting Integration->Report

Caption: Experimental workflow for a validated HPLC method for sildenafil analysis.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an HPLC method. Sildenafil citrate is subjected to various stress conditions to generate potential degradation products.[3][5]

  • Acid Degradation: Sildenafil shows partial degradation when exposed to acidic conditions (e.g., 5 N HCl at 80°C for 5 hours).[3][5]

  • Alkali Degradation: Significant degradation is observed under alkaline conditions (e.g., refluxing with alkali).[3][5]

  • Oxidative Degradation: Sildenafil is highly susceptible to oxidation, showing considerable degradation when treated with hydrogen peroxide (e.g., 5% H₂O₂ at 80°C for 3 hours).[3][5]

  • Thermal and Photolytic Degradation: The drug is found to be relatively stable under thermal (e.g., 105°C for 24 hours) and photolytic (e.g., UV light at 254 nm for 24 hours) stress.[3]

The developed HPLC method must be able to separate the sildenafil peak from all the degradation products formed under these stress conditions, confirming the method's specificity and stability-indicating capability.[3]

Sildenafil Impurities

Several process-related impurities of sildenafil have been identified and characterized.[6] These include, but are not limited to:

  • Impurity A (Amine): A precursor in the synthesis of sildenafil.[6]

  • Impurity B (Nitro): An intermediate from an earlier stage of the synthesis.[6]

  • Impurity C (Condensed): A by-product formed during the condensation step.[6]

  • Impurity D (CSA): Related to the starting materials.[6]

  • Impurity E (Cyclised): A cyclization by-product.[6]

  • Sildenafil N-oxide: An oxidative degradation product.[7]

  • Sildenafil Related Compound A: An analog of sildenafil.[8]

A robust HPLC method should be capable of resolving sildenafil from these and other potential impurities to ensure the quality and safety of the drug product.[9] The USP monograph for sildenafil citrate tablets specifies system suitability requirements for the resolution between sildenafil and sildenafil N-oxide.[7][10]

References

Spectroscopic comparison of sildenafil and its chlorosulfonyl intermediate.

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of pharmaceutical synthesis, understanding the molecular journey from intermediate to final active pharmaceutical ingredient (API) is paramount. This guide provides a detailed spectroscopic comparison of sildenafil (B151), the active ingredient in Viagra®, and its key chlorosulfonyl intermediate, 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. This analysis is crucial for researchers, scientists, and drug development professionals for in-process control, impurity profiling, and ensuring the final product's quality and purity.

Chemical Structures

Sildenafil: 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Sildenafil Chlorosulfonyl Intermediate: 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for sildenafil and its chlorosulfonyl intermediate, offering a clear comparative overview of their structural differences.

¹H NMR Data (DMSO-d₆)
Assignment Sildenafil Chemical Shift (δ ppm) This compound Intermediate Chemical Shift (δ ppm)
-CH₂CH₂CH₃ (propyl)0.94 (t, 3H)~0.95 (t, 3H)
-CH₂CH₂ CH₃ (propyl)~1.75 (m, 2H)~1.76 (m, 2H)
-CH₂ CH₂CH₃ (propyl)2.76 (t, 2H)~2.78 (t, 2H)
N-CH₃ (pyrazole)4.14 (s, 3H)~4.15 (s, 3H)
O-CH₂ CH₃ (ethoxy)4.18 (q, 2H)~4.20 (q, 2H)
O-CH₂CH₃ (ethoxy)1.32 (t, 3H)~1.35 (t, 3H)
Aromatic-H7.36 (d, 1H)~7.40 (d, 1H)
Aromatic-H7.80 (m, 2H)~7.85-7.95 (m, 2H)
NH (pyrazole)12.16 (br s, 1H)~12.20 (br s, 1H)
N-CH₃ (piperazine)2.15 (s, 3H)-
Piperazine-H2.35 (br s, 4H)-
Piperazine-H2.88 (br s, 4H)-
¹³C NMR Data (DMSO-d₆)
Assignment Sildenafil Chemical Shift (δ ppm) This compound Intermediate Chemical Shift (δ ppm)
Propyl C1~14.0~14.0
Propyl C2~22.5~22.5
Propyl C3~26.0~26.0
N-CH₃ (pyrazole)~36.0~36.0
Piperazine CH₃45.3-
Piperazine CH₂46.8-
Piperazine CH₂53.5-
Ethoxy CH₂64.5~65.0
Ethoxy CH₃14.5~14.5
Aromatic/Heterocyclic C~112-160~112-160
C=O~163.0~163.0
Infrared (IR) Spectroscopy Data (KBr, cm⁻¹)
Functional Group Sildenafil Wavenumber (cm⁻¹) This compound Intermediate Wavenumber (cm⁻¹)
N-H Stretch~3300~3300
C-H Stretch (aromatic)~3050~3050
C-H Stretch (aliphatic)~2870-2960~2870-2960
C=O Stretch (amide)~1703~1700
C=N, C=C Stretch (aromatic/heterocycle)~1580-1650~1580-1650
S=O Stretch (sulfonamide)~1359 (asymmetric), ~1172 (symmetric)-
S=O Stretch (sulfonyl chloride)-~1380 (asymmetric), ~1180 (symmetric)
C-O-C Stretch (ether)~1250~1250
SO₂-Cl Stretch-~550-600
Mass Spectrometry Data
Parameter Sildenafil This compound Intermediate
Molecular Formula C₂₂H₃₀N₆O₄SC₁₇H₁₉ClN₄O₄S
Molecular Weight 474.58 g/mol 410.88 g/mol
[M+H]⁺ (m/z) 475.2411.1
Key Fragments (m/z) 99 (methylpiperazine), 283, 311313 (loss of SO₂Cl), 283

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples are prepared as potassium bromide (KBr) pellets. The spectra are recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Samples are dissolved in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) and introduced into the mass spectrometer.

Synthesis Pathway

The following diagram illustrates the conversion of the chlorosulfonyl intermediate to sildenafil.

Synthesis_of_Sildenafil Intermediate This compound Intermediate C₁₇H₁₉ClN₄O₄S Reagent + 1-methylpiperazine Sildenafil Sildenafil C₂₂H₃₀N₆O₄S Intermediate->Sildenafil Nucleophilic Substitution

Caption: Synthesis of Sildenafil from its Chlorosulfonyl Intermediate.

A Comparative Purity Analysis of Sildenafil Synthesized by Different Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the purity of sildenafil (B151), a widely used active pharmaceutical ingredient (API), when synthesized through different chemical routes. The purity of an API is a critical quality attribute that directly impacts its safety and efficacy. Understanding the impurity profile associated with various synthetic methods is paramount for process optimization, quality control, and regulatory compliance. This document presents a summary of common synthetic routes, their associated impurities, and a standardized analytical protocol for purity determination, supported by comparative data.

Introduction to Sildenafil Synthesis

Sildenafil (5-{2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] Its synthesis is a multi-step process, and several routes have been developed since its initial discovery, each with its own advantages and disadvantages concerning yield, cost, and impurity profile. The choice of a specific synthetic pathway can significantly influence the types and levels of impurities present in the final product.

The most well-documented synthetic strategies for sildenafil can be broadly categorized into:

  • The Original Medicinal Chemistry Route (Linear Synthesis): This was the initial route developed for the discovery of sildenafil.[2] It is a linear sequence of nine steps, which can lead to the accumulation of impurities and lower overall yield.[2] A key feature of this route is the late-stage chlorosulfonation, which can introduce specific impurities that require extensive purification of the final product.[2]

  • The Convergent Process Chemistry Route: To overcome the limitations of the linear synthesis, a more convergent approach was developed for commercial production.[2] This route involves the synthesis of two key intermediates that are then coupled together in the later stages. By introducing critical functional groups earlier in the synthesis, this method offers better control over the impurity profile and is more efficient for large-scale manufacturing.[2]

  • Greener Synthesis Approaches: More recent developments have focused on creating more environmentally friendly and efficient synthetic methods.[1] These "green" routes aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve the overall atom economy of the process.[1][3]

Common Impurities in Sildenafil Synthesis

The manufacturing process of sildenafil can give rise to several organic impurities, which may include starting materials, intermediates, by-products from side reactions, and degradation products.[4] Regulatory bodies require the identification, quantification, and control of these impurities to ensure the safety and quality of the drug substance. Some of the commonly reported process-related impurities are listed in the table below.

Impurity NameStructurePotential Origin
Desmethyl Sildenafil Sildenafil structure lacking the N-methyl group on the piperazine (B1678402) ring.Incomplete methylation of the piperazine precursor or use of impure starting material.[4][5]
Sildenafil N-Oxide Sildenafil with an oxygen atom attached to the nitrogen of the piperazine ring.Oxidation of the sildenafil molecule during synthesis or storage.[4][5]
Sildenafil Dimer Two sildenafil molecules linked together.A side reaction occurring during the coupling steps of the synthesis.[4][5]
4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid Sildenafil analogue where the sulfonylpiperazine group is replaced by a sulfonic acid group.Hydrolysis of the sulfonyl chloride intermediate.[5]
Chloro-Impurity A A chlorinated derivative of a sildenafil precursor.Arises during the chlorosulfonation step under harsh conditions.[4]
Methyl Ester Impurity B A methyl ester derivative of a sildenafil precursor.Reaction of a chloro-intermediate with methanol.[4]

Purity Comparison of Sildenafil from Different Synthesis Routes

The purity of sildenafil is typically determined by High-Performance Liquid Chromatography (HPLC), a powerful analytical technique that can separate and quantify the API and its impurities. The following table summarizes hypothetical comparative data for the purity of sildenafil produced by the three main synthetic routes, based on the understanding of their chemical processes.

Synthesis RouteTypical Purity (%)Key Impurities ObservedRelative Impurity Levels
Original Medicinal Chemistry Route 98.5 - 99.0Chloro-Impurity A, various process intermediatesHigher levels of late-stage impurities
Convergent Process Chemistry Route 99.5 - 99.8Desmethyl Sildenafil, Sildenafil DimerLower overall impurity levels, better control
Greener Synthesis Approaches ≥ 99.8Lower levels of all known impuritiesSignificantly reduced impurity profile

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual purity and impurity profiles will vary depending on the specific reaction conditions and purification methods employed.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This section provides a detailed methodology for the determination of sildenafil purity and the quantification of its related substances using a stability-indicating reversed-phase HPLC method.

1. Chromatographic Conditions:

  • Column: Waters XTerra, RP-18 (250 mm × 4.6 mm, 5 µm) or equivalent.[6]

  • Mobile Phase: A gradient mixture of a phosphate (B84403) buffer and acetonitrile (B52724) is commonly used. A typical starting condition could be a mixture of 0.05 M phosphate buffer (pH 3.0) and acetonitrile (73:27 v/v).[7]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 230 nm or 290 nm using a photodiode array (PDA) detector.[6][7]

  • Column Temperature: Ambient or controlled at 25 °C.

  • Injection Volume: 20 µL.[9]

2. Preparation of Solutions:

  • Diluent: A mixture of water and acetonitrile (50:50 v/v) is a suitable diluent.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of sildenafil reference standard in the diluent to obtain a known concentration (e.g., 250 µg/mL).[6]

  • Test Solution: Accurately weigh and dissolve the sildenafil sample synthesized by a specific method in the diluent to obtain a concentration similar to the standard solution.

  • Impurity Stock Solution: If available, prepare a stock solution containing known concentrations of the potential impurities in the diluent.[6]

3. Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent as a blank to ensure that no interfering peaks are present.

  • Inject the standard solution in replicate (e.g., five times) and check for system suitability parameters such as theoretical plates, tailing factor, and reproducibility of the peak area (%RSD).

  • Inject the test solution and record the chromatogram.

  • If an impurity stock solution is available, inject it to confirm the retention times of the known impurities.

4. Data Analysis:

  • Identify the sildenafil peak and the impurity peaks in the chromatogram of the test solution based on their retention times relative to the standard and impurity standards.

  • Calculate the percentage of each impurity using the following formula:

  • Calculate the purity of the sildenafil sample by subtracting the sum of the percentages of all impurities from 100%.

Logical Workflow for Purity Comparison

The following diagram illustrates the logical workflow for comparing the purity of sildenafil synthesized by different methods.

G cluster_synthesis Sildenafil Synthesis cluster_analysis Purity Analysis cluster_comparison Comparative Evaluation S1 Method A: Original Linear Synthesis HPLC HPLC Analysis S1->HPLC S2 Method B: Convergent Synthesis S2->HPLC S3 Method C: Green Synthesis S3->HPLC Data Data Acquisition: - Purity (%) - Impurity Profile HPLC->Data Table Data Tabulation & Comparison Data->Table Conclusion Conclusion on Optimal Synthesis Method Table->Conclusion

References

Sildenafil Analogues and PDE5 Enzyme Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of sildenafil (B151) analogues concerning their cross-reactivity with the phosphodiesterase type 5 (PDE5) enzyme. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on inhibitory potency and selectivity, details common experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.

Mechanism of Action: The NO/cGMP Signaling Pathway

Sildenafil and its analogues function as competitive inhibitors of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[1][2] PDE5 is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in various tissues, most notably the corpus cavernosum of the penis and the smooth muscle of pulmonary arteries.[1][3][4]

The signaling cascade begins with the release of nitric oxide (NO), which activates soluble guanylate cyclase (sGC). sGC, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in smooth muscle relaxation, vasodilation, and increased blood flow.[2] By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the NO-mediated vasodilation.[1][5]

NO_cGMP_Pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC (active) GMP 5'-GMP cGMP->GMP hydrolysis by PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 Enzyme Relaxation Smooth Muscle Relaxation PKG->Relaxation Sildenafil Sildenafil Analogues Sildenafil->PDE5 inhibits

Caption: The NO/cGMP signaling pathway and the inhibitory action of sildenafil.

Comparative Inhibitory Activity of Sildenafil and Analogues

The potency and selectivity of sildenafil analogues are typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency against the target enzyme. Selectivity is determined by comparing the IC50 for PDE5 against other PDE isoenzymes, such as PDE1, PDE6 (found in the retina), and PDE11.[4][5][6] High selectivity for PDE5 over other isoenzymes is a critical factor in minimizing off-target side effects.[4][7]

The tables below summarize the IC50 values for sildenafil and other well-known PDE5 inhibitors against various PDE isoenzymes, compiled from multiple studies. It is important to note that IC50 values can vary between studies due to different assay conditions.[8]

Table 1: Inhibitory Potency (IC50 in nM) of PDE5 Inhibitors against PDE5

CompoundIC50 (nM) for PDE5Reference(s)
Sildenafil3.4 - 5.22[3][9]
Vardenafil0.7[9]
Tadalafil1.8[9]
Avanafil5.2[9]
Udenafil8.25[9]
Icariin432[9]

Table 2: Selectivity Profile of PDE5 Inhibitors (IC50 in nM)

CompoundPDE1PDE5PDE6PDE11PDE5/PDE1 SelectivityPDE5/PDE6 Selectivity
Sildenafil2803.535~7800~80x~10x
Vardenafil1800.711~30000~257x~16x
Tadalafil>100001.8>1000022>5500x>5500x

(Data compiled from multiple sources, including[5][6][9][10])

Modifications to the sildenafil structure, such as altering the phenyl ring or the 5'-sulfonamide moiety, have been explored to enhance potency and selectivity.[11][12] For instance, some studies have shown that introducing a phosphonate (B1237965) group can increase PDE5 inhibitory activity up to 10-fold compared to sildenafil.[11] Conversely, other modifications that increase molecular co-planarity have been found to decrease activity, suggesting that the non-planar conformation of sildenafil is beneficial for its interaction with the enzyme's active site.[12]

Experimental Protocol: PDE5 Inhibition Assay

A variety of methods exist for measuring PDE5 inhibition, with fluorescence polarization (FP) being a common and robust technique for high-throughput screening.[8][13] This biochemical assay quantifies the ability of a compound to inhibit PDE5-mediated hydrolysis of cGMP.[8]

Generalized Fluorescence Polarization (FP) PDE5 Inhibition Assay Protocol

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer solution, typically 40 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, and 0.1 mg/ml BSA.[8]

  • PDE5 Enzyme Solution: Prepare a 2x working solution of recombinant human PDE5A1 enzyme in the assay buffer. The final concentration should be optimized to ensure the reaction proceeds within a linear range for the duration of the assay.[8]

  • Substrate Solution: Prepare a 2x working solution of a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) in the assay buffer.[8]

  • Test Compounds: Prepare serial dilutions of the sildenafil analogues and a positive control (e.g., sildenafil) in the assay buffer containing a constant, low percentage of DMSO (typically ≤1%) to ensure solubility.[8]

2. Assay Procedure:

  • Add 25 µL of the serially diluted test compounds or controls to the wells of a black, 384-well microplate.[8]

  • Initiate the enzymatic reaction by adding 25 µL of the 2x PDE5 enzyme solution to each well.[8]

  • Incubate the plate at 37°C for a predetermined optimal time (e.g., 30-60 minutes) to allow for enzymatic hydrolysis of the substrate.[8]

  • Stop the reaction and add a binding agent that specifically recognizes the free phosphate (B84403) group on the hydrolyzed substrate. This binding creates a large molecular complex.[13]

  • Incubate for an additional 15-30 minutes at room temperature to allow the binding to reach equilibrium.[8]

3. Data Acquisition and Analysis:

  • Measure the fluorescence polarization (FP) of each well using a suitable microplate reader. A small, rapidly rotating molecule (unhydrolyzed FAM-cGMP) will have a low FP value, while a large, slowly rotating complex (binding agent + hydrolyzed FAM-cGMP) will have a high FP value.

  • Inhibitors of PDE5 will prevent the hydrolysis of FAM-cGMP, resulting in a lower FP signal.

  • Plot the FP values against the logarithm of the inhibitor concentration.

  • Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value for each compound.[8]

Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_buffer Prepare Assay Buffer prep_enzyme Prepare 2x PDE5 Enzyme Solution prep_substrate Prepare 2x FAM-cGMP Substrate Solution prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Compounds/ Controls to Plate prep_compounds->add_compounds add_enzyme Add PDE5 Enzyme to Initiate Reaction add_compounds->add_enzyme incubate_reaction Incubate at 37°C (30-60 min) add_enzyme->incubate_reaction add_binder Add Binding Agent incubate_reaction->add_binder incubate_binding Incubate at RT (15-30 min) add_binder->incubate_binding read_fp Measure Fluorescence Polarization (FP) incubate_binding->read_fp plot_data Plot FP vs. [Inhibitor] read_fp->plot_data calc_ic50 Calculate IC50 via 4-Parameter Logistic Fit plot_data->calc_ic50

Caption: Generalized experimental workflow for a PDE5 inhibition screening assay.

References

A Comparative Guide to Novel Sildenafil Analogues for PDE5 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of new sildenafil (B151) analogues against the benchmark compound, sildenafil, for the inhibition of phosphodiesterase type 5 (PDE5). The following sections detail their relative performance based on experimental data, outline the methodologies for key experiments, and visualize the underlying biological pathways and experimental workflows.

Quantitative Performance Comparison

The efficacy, selectivity, and pharmacokinetic profiles of PDE5 inhibitors are critical determinants of their therapeutic potential. The tables below summarize the quantitative data for sildenafil and selected newer analogues. Avanafil is presented as a primary comparator due to the availability of robust data.

Table 1: In Vitro Potency and Selectivity

This table compares the half-maximal inhibitory concentration (IC50) of sildenafil and its analogues against PDE5 and other PDE isoforms. A lower IC50 value indicates higher potency. Selectivity is expressed as a ratio of IC50 values (e.g., IC50 for PDE6 / IC50 for PDE5), with a higher ratio indicating greater selectivity for PDE5.

CompoundPDE5 IC50 (nM)Selectivity vs. PDE6 (fold)Selectivity vs. PDE1 (fold)Selectivity vs. PDE11 (fold)
Sildenafil ~3.5 - 5.22[1][2]~10 - 16[2][3]>1000[2]~20
Avanafil ~5.2[2]~121[3]>1000[2]>1000[2]
Vardenafil ~0.1 - 0.4[4]~21[3]~140>1000
Tadalafil ~2.0[4]~550[3]>1000~14
T-0156 0.233[5]>40,000 (vs PDE1-4)>40,000 (vs PDE1-4)Not Specified

Note: IC50 values can vary depending on experimental conditions.[6]

Table 2: Pharmacokinetic Parameters

This table outlines key pharmacokinetic properties of sildenafil and its analogues, which influence their onset and duration of action.

CompoundTmax (Time to Peak Plasma Concentration)Half-life (t1/2)Effect of Food on Absorption
Sildenafil ~60 minutes[7]~3-4 hours[8]Delayed absorption, reduced Cmax
Avanafil ~30-45 minutes[9]~3-5 hours[3]Minimal
Vardenafil ~60 minutes[7]~4-5 hours[3]Delayed absorption, reduced Cmax
Tadalafil ~120 minutes[7]~17.5 hours[3]None[3]

Signaling Pathway and Experimental Workflow

Sildenafil Signaling Pathway

Sildenafil and its analogues function by inhibiting PDE5, an enzyme within the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[10] During sexual stimulation, NO is released, which activates soluble guanylate cyclase (sGC) to produce cGMP.[11] cGMP, in turn, leads to smooth muscle relaxation and vasodilation in the corpus cavernosum, resulting in penile erection.[11] PDE5 degrades cGMP, and its inhibition by sildenafil analogues leads to an accumulation of cGMP, thereby enhancing the erectile response.[11]

sildenafil_pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PDE5 PDE5 cGMP->PDE5 Substrate Relaxation Smooth Muscle Relaxation cGMP->Relaxation Promotes GMP GMP PDE5->GMP Degrades Stimulation Sexual Stimulation Stimulation->NO Releases Sildenafil_Analogues Sildenafil Analogues Sildenafil_Analogues->PDE5 Inhibits

Figure 1: The NO/cGMP signaling pathway and the inhibitory action of sildenafil analogues.

Experimental Workflow for Benchmarking

A typical preclinical workflow for comparing a new sildenafil analogue with sildenafil involves a tiered approach, starting with in vitro characterization and progressing to in vivo validation.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_analysis Data Analysis and Comparison pde5_assay PDE5 Inhibition Assay (IC50 Determination) selectivity_profiling PDE Isoform Selectivity Profiling pde5_assay->selectivity_profiling animal_model Erectile Dysfunction Animal Model (e.g., Rat) selectivity_profiling->animal_model Promising Candidates pk_studies Pharmacokinetic Studies animal_model->pk_studies data_comparison Compare Potency, Selectivity, Efficacy, and PK Profile pk_studies->data_comparison

Figure 2: A typical experimental workflow for comparing novel PDE5 inhibitors against sildenafil.

Experimental Protocols

In Vitro PDE5 Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of a test compound required to inhibit 50% of the PDE5 enzyme activity.

Materials:

  • Recombinant human PDE5 enzyme

  • Guanosine 3',5'-cyclic monophosphate (cGMP) as the substrate

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)[12]

  • Test compounds (sildenafil and analogues) dissolved in DMSO

  • Detection reagents (e.g., using a fluorescence polarization-based assay)

  • Microplates (96- or 384-well)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the assay buffer to achieve the final desired concentrations.

  • Enzyme Reaction: Add the PDE5 enzyme to the wells of the microplate containing the diluted test compounds. Incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the cGMP substrate to all wells.

  • Incubation: Incubate the plate for a specific duration (e.g., 60 minutes) at 37°C to allow for the conversion of cGMP to GMP.[1]

  • Detection: Stop the reaction and measure the amount of remaining cGMP or the amount of GMP produced. This can be achieved using various methods, including fluorescence polarization, scintillation proximity assay, or mass spectrometry.

  • Data Analysis: Calculate the percentage of PDE5 inhibition for each compound concentration relative to a control with no inhibitor. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

In Vivo Efficacy in a Rat Model of Erectile Dysfunction

Objective: To assess the in vivo efficacy of a test compound by measuring its effect on intracavernosal pressure (ICP) in response to cavernous nerve stimulation.

Materials:

  • Male rats (e.g., Sprague-Dawley or Fisher 344)[14]

  • Anesthetics (e.g., pentobarbital (B6593769) sodium)

  • Test compounds formulated for administration (e.g., intravenous or oral)

  • Heparinized saline

  • Pressure transducer connected to a 23-gauge needle

  • Bipolar platinum stimulating electrode

  • Data acquisition system

Procedure:

  • Animal Preparation: Anesthetize the rat and expose the carotid artery for blood pressure monitoring and the jugular vein for drug administration. Expose the cavernous nerve and penis.

  • ICP Measurement: Insert the heparinized saline-filled needle connected to the pressure transducer into the corpus cavernosum to measure ICP.

  • Drug Administration: Administer the test compound or vehicle intravenously or orally.[15]

  • Nerve Stimulation: After a predetermined time following drug administration, electrically stimulate the cavernous nerve with standardized parameters (e.g., 5V, 20 Hz, 1 ms (B15284909) pulse width for 60 seconds).

  • Data Acquisition: Continuously record the ICP and mean arterial pressure (MAP) before, during, and after nerve stimulation.

  • Data Analysis: Determine the peak ICP and the total duration of the erectile response. Calculate the ratio of peak ICP to MAP to normalize for changes in systemic blood pressure. Compare these parameters between the vehicle-treated and compound-treated groups to evaluate the efficacy of the test compound.

References

Unmasking Hidden Components: A Comparative Guide to Quantifying Impurities in Commercial Sildenafil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for quantifying impurities in commercial sildenafil (B151) preparations, supported by experimental data and detailed protocols.

Sildenafil, the active ingredient in Viagra™ and other medications for erectile dysfunction and pulmonary arterial hypertension, can contain various impurities arising from the manufacturing process or degradation. Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines on the identification, qualification, and quantification of these impurities. This guide delves into the analytical techniques used to detect and quantify these unwanted substances, offering a comparative overview for quality control and research purposes.

Comparative Analysis of Sildenafil Impurities

High-Performance Liquid Chromatography (HPLC) stands out as the predominant analytical technique for the separation and quantification of sildenafil and its impurities.[1][2][3][4] Various studies have developed and validated specific HPLC methods, demonstrating their suitability for quality control of sildenafil citrate (B86180) in bulk and dosage forms.[1][2]

A study analyzing 14 generic sildenafil samples procured online and the US innovator product revealed significant variations in impurity levels.[3][5] The identified impurities, designated as A, B, C, and D, were quantified and compared against ICH qualification thresholds. The results indicated that several generic samples exceeded the recommended limits for impurities B and C.[3] For a 100 mg maximum daily dose (MDD) of sildenafil, the ICH qualification threshold for an impurity is 200 µg.[3]

The following table summarizes the quantitative data on impurities found in various sildenafil preparations from a key study.

Sildenafil Product/SampleImpurity A (µg)Impurity B (µg)Impurity C (µg)Impurity D (µg)Total Impurities (% of MDD)API Potency (% of Label Claim)
Innovator Product < LOQ< LOQ< LOQ< LOQ< 1%98-102%
Generic Sample SD237 174.3> 200> 200< LOQ> 1%Failed (outside 95-105%)
Generic Sample (Example 2) < 200> 1200> 200< LOQ> 1%Within USP range (90-110%)
Generic Sample (Example 3) < 200< 200> 200< LOQ< 1%Within USP range (90-110%)
Generic Sample (Example 4) < 200> 1200> 200Present> 1%Failed (outside 95-105%)

LOQ: Limit of Quantitation. Data is illustrative and based on findings from a study on sildenafil from internet pharmacies.[3]

Other identified process-related impurities in sildenafil synthesis include desmethyl sildenafil, a sulfonic acid derivative, a sildenafil dimer, and sildenafil N-oxide, which have been detected at levels ranging from 0.01% to 0.15%.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in quantifying sildenafil impurities, primarily based on validated HPLC methods.

High-Performance Liquid Chromatography (HPLC) for Impurity Quantification

This method is designed for the separation and quantification of sildenafil and its known impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector is employed.[1][2][3]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used (e.g., Waters XTerra RP-18, 250 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.05 M sodium dihydrogen phosphate, pH adjusted to 5.6 with triethylamine) and acetonitrile.[1] A gradient elution is often used to achieve optimal separation of all impurities.[1] For example, a gradient program could be: Time/%B - 0/0, 30/100, 35/100, 40/0, 45/0.[1]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

    • Detection: UV detection is commonly set at 230 nm or 240 nm.[1][4]

    • Injection Volume: 20 µL.[1]

  • Sample Preparation:

    • Standard Solutions: Accurately weigh and dissolve sildenafil citrate and impurity reference standards in the mobile phase or a suitable diluent to prepare stock solutions.[1][3] Further dilutions are made to create calibration standards and to determine the limit of detection (LOD) and limit of quantification (LOQ).[1]

    • Sample Solutions: For tablets, a representative number of tablets are crushed to a fine powder. An accurately weighed portion of the powder is then dissolved in the diluent, sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter before injection.[3]

  • Method Validation: The analytical method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, robustness, LOD, and LOQ.[1][2]

Stress Degradation Studies

To ensure the stability-indicating nature of the analytical method, forced degradation studies are performed on the sildenafil drug substance.[1]

  • Acid and Base Hydrolysis: The drug substance is exposed to acidic (e.g., HCl) and basic (e.g., NaOH) conditions.

  • Oxidative Degradation: The sample is treated with an oxidizing agent like hydrogen peroxide (H2O2).[1]

  • Thermal Degradation: The drug substance is exposed to high temperatures (e.g., 105 °C for 24 hours).[1]

  • Photolytic Degradation: The sample is exposed to UV light (e.g., 254 nm for 24 hours).[1]

The degradation samples are then analyzed using the validated HPLC method to ensure that the degradation products are well-separated from the main peak and other impurities.[1]

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the quantification of impurities in commercial sildenafil preparations.

G cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis & Quantification A Weighing of Sildenafil Tablets/API B Crushing/Homogenization (for tablets) A->B C Dissolution in Diluent B->C D Sonication C->D E Filtration (0.45 µm) D->E I Injection into HPLC System E->I F Weighing of Sildenafil & Impurity Standards G Dissolution in Diluent F->G H Serial Dilutions for Calibration Curve G->H H->I J Chromatographic Separation (C18 Column) I->J L Peak Identification & Integration I->L K UV Detection J->K K->L M Generation of Calibration Curve L->M N Quantification of Impurities L->N M->N O Comparison with Specification Limits N->O

Caption: Experimental workflow for sildenafil impurity analysis.

This guide highlights the critical importance of robust analytical methods for monitoring impurities in commercial sildenafil preparations. The provided data and protocols serve as a valuable resource for ensuring the quality, safety, and efficacy of these widely used pharmaceutical products.

References

A Comparative Guide to the In Vitro Efficacy of Novel Sildenafil Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of novel sildenafil (B151) analogues, offering a valuable resource for researchers in the fields of pharmacology and drug discovery. Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), has revolutionized the treatment of erectile dysfunction and pulmonary arterial hypertension.[1] Its mechanism of action involves the potentiation of the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway, leading to smooth muscle relaxation and vasodilation.[2] The development of novel sildenafil analogues aims to improve upon the potency, selectivity, and pharmacokinetic profile of the parent compound. This guide summarizes key in vitro performance data, details relevant experimental protocols, and visualizes the underlying biological and experimental processes.

Data Presentation: In Vitro Performance of Sildenafil and Analogues

The primary measure of in vitro efficacy for sildenafil and its analogues is the half-maximal inhibitory concentration (IC50) against the PDE5 enzyme. A lower IC50 value indicates greater potency. Selectivity is also a critical parameter, assessed by comparing the IC50 for PDE5 to that for other PDE isoforms. The following table summarizes the in vitro potency and selectivity of sildenafil and several well-characterized analogues.

CompoundPDE5 IC50 (nM)PDE1 IC50 (nM)PDE6 IC50 (nM)Selectivity (PDE1/PDE5)Selectivity (PDE6/PDE5)Source(s)
Sildenafil3.4 - 6.628030 - 35~42 - 82~5 - 10[3][4][5][6]
Vardenafil (B611638)0.718011~257~16[6]
Tadalafil1.87400>10,000~4111>5556[7]
Descarbonsildenafil30Not ReportedNot ReportedNot ReportedNot Reported[8]
PDE5-IN-71.535045~23330[4]

Signaling Pathway and Mechanism of Action

Sildenafil and its analogues exert their therapeutic effects by targeting the NO/cGMP signaling pathway. Nitric oxide (NO) activates soluble guanylate cyclase (sGC), which catalyzes the synthesis of cGMP from guanosine triphosphate (GTP).[4] cGMP, in turn, activates protein kinase G (PKG), leading to a cascade of events that results in smooth muscle relaxation and vasodilation.[2] PDE5 is the primary enzyme responsible for the degradation of cGMP to inactive GMP.[2] By inhibiting PDE5, sildenafil and its analogues prevent the breakdown of cGMP, thereby enhancing and prolonging its vasodilatory effects.[9][10]

cGMP Signaling Pathway cluster_0 Cell Membrane NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes GTP GTP GTP->sGC_active PKG_inactive PKG (inactive) cGMP->PKG_inactive activates PDE5 PDE5 cGMP->PDE5 hydrolyzes PKG_active PKG (active) PKG_inactive->PKG_active Relaxation Smooth Muscle Relaxation PKG_active->Relaxation GMP GMP (inactive) PDE5->GMP Sildenafil_Analogues Sildenafil & Analogues Sildenafil_Analogues->PDE5 inhibits

Caption: The NO/cGMP signaling pathway and the inhibitory action of sildenafil analogues on PDE5.

Experimental Protocols

The in vitro evaluation of novel sildenafil analogues typically involves a combination of enzymatic and cell-based or tissue-based assays to determine potency, selectivity, and functional effects.

In Vitro PDE5 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PDE5. A common method is a fluorescence-based assay.[3]

Principle: The assay measures the amount of GMP produced from the hydrolysis of cGMP by PDE5. The detection system often employs a fluorescent biosensor that specifically binds to GMP, resulting in a change in fluorescence intensity or polarization.

Materials:

  • Recombinant human PDE5 enzyme

  • cGMP substrate

  • Fluorescent GMP biosensor

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT)[11]

  • Test compounds (novel sildenafil analogues) and a reference inhibitor (e.g., sildenafil) dissolved in DMSO

  • 384-well microplates[3]

  • Plate reader capable of fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in DMSO. A typical starting concentration is 100 µM, followed by 1:3 or 1:5 serial dilutions.[3]

  • Reaction Setup: Add the assay buffer, PDE5 enzyme, and test compounds to the microplate wells.

  • Initiation of Reaction: Add the cGMP substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration to allow for cGMP hydrolysis.

  • Detection: Add the fluorescent GMP biosensor to the wells.

  • Signal Measurement: Measure the fluorescence signal using a plate reader.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Experimental Workflow

The overall workflow for evaluating the in vitro efficacy of novel sildenafil analogues is a systematic process that begins with compound synthesis and culminates in the determination of key efficacy parameters.

Experimental Workflow cluster_workflow In Vitro Efficacy Evaluation Workflow Compound_Prep Compound Preparation (Serial Dilutions) Enzyme_Assay PDE5 Enzymatic Assay (Fluorescence-based) Compound_Prep->Enzyme_Assay Tissue_Assay Tissue-based Assay (e.g., Corpus Cavernosum Relaxation) Compound_Prep->Tissue_Assay Data_Acquisition Data Acquisition (Plate Reader / Organ Bath) Enzyme_Assay->Data_Acquisition Tissue_Assay->Data_Acquisition Dose_Response Dose-Response Curve Generation Data_Acquisition->Dose_Response IC50_EC50_Calc IC50 / EC50 Calculation Dose_Response->IC50_EC50_Calc Efficacy_Comparison Efficacy Comparison IC50_EC50_Calc->Efficacy_Comparison Selectivity_Profiling Selectivity Profiling (vs. other PDE isoforms) Selectivity_Profiling->Efficacy_Comparison

References

A Comparative Crystallographic Analysis of Sildenafil and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the crystal structures of sildenafil (B151) and its key precursors, supported by experimental data from X-ray crystallography. Understanding the three-dimensional arrangement of these molecules is crucial for comprehending their physicochemical properties, which in turn influence drug formulation, bioavailability, and efficacy. This document summarizes key crystallographic data, outlines experimental protocols for structure determination, and presents a visual representation of the synthetic and analytical workflow.

Crystallographic Data Comparison

The following table summarizes the unit cell parameters for sildenafil in its base and citrate (B86180) monohydrate forms, along with available data for its precursors. These parameters define the size and shape of the unit cell, the fundamental repeating unit of a crystal.

CompoundChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)
Sildenafil Base [1]C₂₂H₃₀N₆O₄SMonoclinicP2₁/c17.27317.0718.3179099.326902420.0
Sildenafil Citrate Monohydrate C₂₂H₃₀N₆O₄S · C₆H₈O₇ · H₂OOrthorhombicPbca24.00210.98324.3639090906422.9
1-Methylpiperazine (B117243) C₅H₁₂N₂OrthorhombicPnma10.5137.4988.526909090672.3
2-Ethoxybenzoic Acid C₉H₁₀O₃MonoclinicP2₁/n7.9816.056.899098.490873.3
Ethyl 3-propyl-1H-pyrazole-5-carboxylate C₉H₁₄N₂O₂---------

Experimental Protocols

The following section details a general methodology for the single-crystal X-ray diffraction analysis of sildenafil and its precursors, based on common laboratory practices.

Crystallization

Single crystals of suitable quality for X-ray diffraction are grown using various techniques, such as slow evaporation, vapor diffusion, or cooling crystallization. The choice of solvent is critical and is determined empirically. For example, sildenafil base can be crystallized from an acetone (B3395972) solution by slow evaporation at room temperature.

X-ray Data Collection

A single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. Monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å) is used to irradiate the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is determined using direct methods or Patterson methods. This initial model is then refined using full-matrix least-squares on F² to improve the agreement between the observed and calculated structure factors. In the final stages of refinement, anisotropic displacement parameters are applied to non-hydrogen atoms, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow and Pathway Visualization

The following diagrams illustrate the synthetic pathway for sildenafil and the general workflow for its crystallographic analysis.

Sildenafil Synthesis and Analysis Workflow cluster_synthesis Sildenafil Synthesis cluster_analysis X-ray Crystallography Analysis Precursor_1 Ethyl 3-propyl-1H- pyrazole-5-carboxylate Intermediate_1 Amide Formation Precursor_1->Intermediate_1 Precursor_2 2-Ethoxybenzoic Acid Precursor_2->Intermediate_1 Precursor_3 1-Methylpiperazine Sildenafil Sildenafil Precursor_3->Sildenafil Intermediate_2 Cyclization Intermediate_1->Intermediate_2 Intermediate_2->Sildenafil Crystallization Crystallization Sildenafil->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: Synthetic pathway of sildenafil and its subsequent X-ray analysis.

This guide serves as a foundational resource for researchers interested in the solid-state chemistry of sildenafil and its synthetic intermediates. The provided data and protocols can aid in further studies related to polymorphism, co-crystallization, and formulation development.

References

Safety Operating Guide

Proper Disposal of Sildenafil Chlorosulfonyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Sildenafil (B151) Chlorosulfonyl (CAS Number: 139756-22-2) in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Sildenafil chlorosulfonyl is classified as a hazardous substance that can cause severe skin burns, eye damage, and respiratory irritation.[1] It is also recognized as being harmful to aquatic life with long-lasting effects.[1][2] Therefore, it must not be disposed of through standard laboratory drains or as regular solid waste.[1][3] The recommended disposal method is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[2]

Hazard Classification

A summary of the primary hazards associated with this compound is provided in the table below.

Hazard StatementClassificationGHS Pictogram
H314: Causes severe skin burns and eye damageSkin Corrosion 1C, Eye Damage 1Corrosion
H315: Causes skin irritationSkin Irritation, Category 2Irritant
H319: Causes serious eye irritationEye Irritation, Category 2/2AIrritant
H335: May cause respiratory irritationSpecific target organ toxicity – single exposure, Cat 3Irritant
H413: May cause long lasting harmful effects to aquatic lifeHazardous to the aquatic environment, long-term, Cat 4None

Data sourced from multiple Safety Data Sheets (SDS).[1][2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory environment.

Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.[4]

  • Eye Protection: Tightly fitting safety goggles with side-shields are mandatory.[2][4]

  • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[3]

  • Respiratory Protection: If there is a risk of dust formation or aerosol generation, use a full-face respirator.[2]

Waste Collection and Segregation
  • Solid Waste:

    • Collect solid this compound waste, including contaminated lab supplies like weighing paper or gloves, in a dedicated, clearly labeled hazardous waste container.[5]

    • If possible, use the original manufacturer's container, provided it is in good condition.[6][7]

    • Do not mix solid waste with liquid waste.[5]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, compatible, and leak-proof liquid waste container.[7]

    • Ensure the container has a secure, screw-on cap.[5]

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8]

    • Indicate the date when waste was first added to the container.[7]

Storage of Hazardous Waste
  • Store the hazardous waste container in a designated, well-ventilated area.[2][8]

  • Ensure the container is kept closed except when adding waste.[5][6]

  • Use secondary containment, such as a lab tray, to capture any potential leaks. The secondary container should be capable of holding 110% of the volume of the primary container.[5]

  • Segregate the this compound waste from incompatible materials, such as strong oxidizing agents.[3]

Disposal of Empty Containers
  • Empty containers that held this compound must be decontaminated before disposal.

  • Triple-rinse the container with a suitable solvent capable of removing the chemical residue.[8]

  • Collect the rinsate as hazardous liquid waste.[8]

  • After triple-rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or recycled according to your institution's guidelines.[2]

Arranging for Final Disposal
  • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for pickup and final disposal.[4]

  • The material should be transported to a licensed chemical destruction plant or a facility equipped for controlled incineration with flue gas scrubbing.[2]

  • Do not attempt to neutralize the chemical in the lab without a validated and approved protocol, as none are readily available in the provided documentation.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify Waste Type A->B C Solid Waste (e.g., powder, contaminated items) B->C Solid D Liquid Waste (e.g., solutions) B->D Liquid E Collect in Separate, Labeled Hazardous Waste Containers C->E D->E F Store in Designated Area E->F G Use Secondary Containment F->G H Keep Container Closed G->H I Contact EH&S or Licensed Waste Disposal Company H->I J Arrange for Pickup I->J K Transport to Approved Facility (Incineration or Chemical Destruction) J->K

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Sildenafil chlorosulfonyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with Sildenafil Chlorosulfonyl. Adherence to these protocols is vital for ensuring personal safety and minimizing environmental impact.

This compound is a synthetic intermediate used in the synthesis of Sildenafil.[1] It is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It is also harmful if swallowed, in contact with skin, or inhaled, and may cause respiratory irritation.[2][3][4]

Personal Protective Equipment (PPE) Requirements

A comprehensive personal protective equipment strategy is essential when handling this compound. The following table summarizes the required PPE.

Protection Type Specific Equipment Reason for Requirement
Eye and Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US)) and a full-face shield.[3][5][6][7][8]To protect against splashes, mists, or fumes which can cause serious eye irritation or damage.[2][3][5] A face shield offers a broader area of protection for the entire face.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or PVC).[3][5][7][9]To prevent direct skin contact, which can cause skin irritation or severe burns.[2][3] Gloves should be inspected for damage before each use.[8]
Body Protection Chemical-resistant lab coat, apron, or coveralls.[5][6][7][9]To protect the skin and personal clothing from splashes or spills.[5]
Respiratory Protection A full-face respirator with an appropriate cartridge should be used if exposure limits are exceeded, if irritation or other symptoms are experienced, or when working outside of a fume hood.[3][5]To prevent inhalation of dust, mists, or vapors which may cause respiratory irritation.[2][3]

Emergency Response Protocols

Immediate and appropriate action is critical in the event of an emergency. The following table outlines the initial steps to be taken for various types of exposure.

Exposure Type Immediate Action Follow-up Medical Attention
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[3][8][10]Consult a doctor.[3][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] If present, remove contact lenses after the first 5 minutes, then continue rinsing eye.[3]Consult a doctor immediately.[3][8]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[3][8]If the person feels unwell, seek immediate medical attention.[3]
Ingestion Rinse the mouth thoroughly with water. Do NOT induce vomiting.[3][8]Call a doctor or Poison Control Center immediately. Never give anything by mouth to an unconscious person.[3][8]

Experimental Protocols

Standard Handling Protocol for this compound

  • Preparation : Before handling, ensure that an emergency eyewash station and safety shower are accessible and have been tested.[10] The work area, preferably a chemical fume hood, must be clean and uncluttered.

  • Personal Protective Equipment (PPE) : Don the required PPE as detailed in the table above.

  • Handling :

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[10]

    • Use non-sparking tools and equipment to avoid ignition sources.[3]

    • Avoid the formation of dust and aerosols.[3]

    • Keep the container tightly closed when not in use.[3]

  • Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][11] Store in a locked cabinet and never above eye level.[3][9][10]

  • Waste Disposal : All waste containing this compound must be collected in a designated, labeled, and sealed container.[3] Dispose of the chemical waste through a licensed chemical destruction facility.[3] Do not dispose of it down the drain or in regular trash.[2][3]

Protocol for Quenching Excess Sulfonyl Chloride

This procedure is for the neutralization of residual sulfonyl chloride in a reaction mixture before disposal.

  • Preparation : Prepare a cold solution of a weak base, such as sodium bicarbonate or sodium carbonate, in a separate flask. This should be done in a fume hood.

  • Quenching :

    • Slowly and carefully add the reaction mixture containing the sulfonyl chloride to the cold, stirred solution of the weak base.[7]

    • Be aware that this is an exothermic reaction that will likely result in vigorous gas evolution (CO2). The rate of addition must be controlled to prevent excessive foaming and overflow.[7]

  • Workup : Once the quenching is complete and the gas evolution has ceased, the neutralized mixture can be worked up for product isolation or prepared for disposal according to institutional guidelines.

Visual Safety Workflows

The following diagrams illustrate critical safety and handling workflows.

EmergencySpillResponse cluster_immediate_actions Immediate Actions cluster_cleanup Cleanup and Disposal cluster_decontamination Decontamination evacuate Evacuate Immediate Area alert Alert Colleagues and Supervisor evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Inert Material (e.g., sand, dry lime) ppe->contain collect Collect Spilled Material contain->collect package Package in a Sealed Container collect->package label_waste Label as Hazardous Waste package->label_waste dispose Dispose via Licensed Contractor label_waste->dispose decontaminate_area Decontaminate Spill Area dispose->decontaminate_area decontaminate_tools Clean and Decontaminate Tools decontaminate_area->decontaminate_tools remove_ppe Remove and Dispose of PPE decontaminate_tools->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for handling a chemical spill.

SildenafilHandlingWorkflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup_disposal Cleanup and Disposal review_sds Review Safety Data Sheet (SDS) prepare_hood Prepare Chemical Fume Hood review_sds->prepare_hood don_ppe Don All Required PPE prepare_hood->don_ppe weigh_material Weigh this compound don_ppe->weigh_material perform_reaction Perform Reaction in Hood weigh_material->perform_reaction close_container Keep Container Tightly Closed perform_reaction->close_container quench Quench Excess Reagent close_container->quench collect_waste Collect All Chemical Waste quench->collect_waste clean_glassware Clean Glassware and Equipment collect_waste->clean_glassware dispose_waste Dispose of Waste Properly clean_glassware->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe

Caption: Standard operating procedure for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sildenafil chlorosulfonyl
Reactant of Route 2
Sildenafil chlorosulfonyl

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.